2,3-Difluoro-6-hydroxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-6-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQZVFHVBKZXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650398 | |
| Record name | 2,3-Difluoro-6-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749230-47-5 | |
| Record name | 2,3-Difluoro-6-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Difluoro-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Difluoro-6-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-6-hydroxybenzoic acid, with the CAS number 749230-47-5 , is a halogenated derivative of salicylic acid.[1][2] This compound is of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and drug discovery. The strategic placement of two fluorine atoms on the benzene ring, adjacent to the hydroxyl and carboxylic acid functionalities, imparts unique physicochemical properties that make it a valuable building block in the synthesis of novel therapeutic agents.
The electron-withdrawing nature of the fluorine atoms can significantly influence the acidity of the phenolic hydroxyl and carboxylic acid groups, which in turn can affect the compound's pharmacokinetic and pharmacodynamic profiles when incorporated into a larger drug molecule. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, serving as a vital resource for researchers leveraging this compound in their work.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its molecular formula is C₇H₄F₂O₃, with a molecular weight of 174.10 g/mol .[3][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 749230-47-5 | [1] |
| Molecular Formula | C₇H₄F₂O₃ | [2] |
| Molecular Weight | 174.10 g/mol | [2] |
| Appearance | White to off-white solid | |
| Density | 1.6 g/cm³ | [2] |
| Boiling Point | 309.1 °C at 760 mmHg | [2] |
| Flash Point | 140.7 °C | [2] |
| Purity | Typically ≥98% | [1] |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available 3,4-difluoroanisole. The first step is the ortho-lithiation of 3,4-difluoroanisole followed by formylation to yield 2,3-difluoro-6-methoxybenzaldehyde. This aldehyde is then oxidized to the corresponding carboxylic acid, 2,3-difluoro-6-methoxybenzoic acid. The final step is the demethylation of the methoxy group to afford the target compound, this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
This protocol is adapted from the known synthesis of the target intermediate.[4]
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
-
Slowly add a solution of 3,4-difluoroanisole in anhydrous THF to the LDA solution at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.
-
Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture and continue stirring for another hour at -78 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,3-difluoro-6-methoxybenzaldehyde.
Step 2: Synthesis of 2,3-Difluoro-6-methoxybenzoic acid
This protocol is based on a known oxidation method for similar aldehydes.[5]
-
Dissolve 2,3-difluoro-6-methoxybenzaldehyde in an aqueous solution of potassium hydroxide.
-
Slowly add hydrogen peroxide (30% solution) to the mixture at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and wash with a water-immiscible organic solvent like dichloromethane to remove any unreacted aldehyde.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2,3-difluoro-6-methoxybenzoic acid.
Step 3: Synthesis of this compound (Demethylation)
This is a general procedure for the demethylation of aryl methyl ethers.
-
Dissolve 2,3-difluoro-6-methoxybenzoic acid in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (typically 1 M) to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour and then let it warm to room temperature overnight.
-
Carefully quench the reaction by the slow addition of water, followed by extraction with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely available, the expected spectroscopic features can be predicted based on its structure and comparison with analogous compounds.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the electronic effects of the hydroxyl and carboxyl groups.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch of the phenol (around 3300-3500 cm⁻¹), and C-F stretching vibrations (typically in the 1000-1300 cm⁻¹ region).[6]
MS (Mass Spectrometry): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 174, corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
This compound serves as a valuable scaffold and building block in the design and synthesis of new pharmaceutical agents. Its structural features are desirable for several reasons:
-
Fragment-Based Drug Design (FBDD): As a small, functionalized molecule, it is an ideal candidate for fragment-based screening to identify starting points for the development of potent and selective inhibitors for various biological targets.[7] The hydroxyl and carboxylic acid groups provide key hydrogen bonding interactions, while the difluoro-substituted phenyl ring can occupy hydrophobic pockets in protein active sites.
-
Bioisosteric Replacement: The this compound moiety can be used as a bioisostere for other substituted salicylic acids or catechols in known active compounds to improve their pharmacological properties. The fluorine atoms can modulate the pKa of the phenolic proton and the carboxylic acid, potentially leading to improved cell permeability and oral bioavailability.
-
Lead Optimization: In the lead optimization phase of drug discovery, this compound can be incorporated into larger molecules to fine-tune their activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The metabolic stability of the aromatic ring is often enhanced by fluorination.
While specific examples of marketed drugs containing the this compound core are not prominent, the broader class of fluorinated hydroxybenzoic acids has been investigated for various therapeutic applications, including as anti-inflammatory and antimicrobial agents.[8][9]
Caption: Role of this compound in the drug discovery process.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water and seek medical advice.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically versatile and medicinally relevant building block. Its unique substitution pattern offers a valuable tool for chemists and pharmacologists to modulate the properties of bioactive molecules. While further research is needed to fully explore its potential, this in-depth guide provides a solid foundation for its synthesis, characterization, and application in the pursuit of novel therapeutics. The strategic use of such fluorinated scaffolds is a testament to the ongoing innovation in the field of drug discovery.
References
- 1. This compound, CasNo.749230-47-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 2. echemi.com [echemi.com]
- 3. CAS 749230-47-5: 2,3-difluoro-6-hydroxy-benzoic acid [cymitquimica.com]
- 4. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physical Properties of 2,3-Difluoro-6-hydroxybenzoic Acid
Introduction
2,3-Difluoro-6-hydroxybenzoic acid, also known by its synonym 5,6-Difluorosalicylic acid (CAS No. 749230-47-5), is a highly functionalized aromatic organic compound.[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, and two fluorine atoms on a benzene ring, makes it a valuable and versatile building block in medicinal chemistry, drug development, and materials science.[1] The strategic placement of electron-withdrawing fluorine atoms alongside hydrogen-bonding hydroxyl and carboxyl groups imparts unique physicochemical characteristics that influence its reactivity, solubility, acidity, and biological activity.
This guide provides a comprehensive overview of the known physical properties of this compound, offers expert predictions on its spectroscopic profile, and details robust experimental protocols for its characterization. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Section 1: Physicochemical Properties
The core physical properties of this compound are summarized in the table below. These values are fundamental for planning synthetic transformations, designing purification strategies, and formulating preparations.
| Property | Value | Source(s) |
| CAS Number | 749230-47-5 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₇H₄F₂O₃ | [1][2] |
| Molecular Weight | 174.10 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | 181-184 °C | [9] |
| Boiling Point | 309.1 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.6 g/cm³ (Predicted) | [2] |
| Flash Point | 140.7 °C (Predicted) | [2] |
| Synonyms | 5,6-Difluorosalicylic acid; Benzoic acid, 2,3-difluoro-6-hydroxy- | [1][2] |
Solubility Profile
-
Polar Solvents: The presence of the carboxylic acid and hydroxyl groups facilitates strong hydrogen bonding. Therefore, the compound is expected to be soluble in polar protic solvents like methanol, ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone.
-
Aqueous Solubility: Aqueous solubility is expected to be limited. While the polar functional groups contribute to water affinity, the aromatic ring is hydrophobic. The acidity of the compound means its solubility will be highly pH-dependent; it will be significantly more soluble in basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) where it forms the more polar carboxylate salt.
-
Nonpolar Solvents: Solubility in nonpolar solvents like hexanes or toluene is expected to be poor due to the compound's high polarity.
Expert Insight: The fluorine atoms can subtly influence solubility. While they increase bond polarity, they can also lower the compound's ability to participate in hydrogen bonding compared to non-fluorinated analogues, creating a complex interplay of factors.[1] Experimental determination, as outlined in Protocol 4.1, is essential for any application requiring precise solubility knowledge.
Acidity (pKa)
An experimental pKa value for this compound has not been reported. The molecule possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.
-
Carboxylic Acid Proton (-COOH): The pKa of benzoic acid is ~4.2. Salicylic acid (2-hydroxybenzoic acid) has a pKa of ~2.97 due to stabilization of the conjugate base by the ortho-hydroxyl group. For this compound, the presence of two potent electron-withdrawing fluorine atoms on the aromatic ring is expected to further stabilize the carboxylate anion through inductive effects. This will increase the acidity, likely lowering the pKa to a value below 2.9.
-
Phenolic Proton (-OH): The pKa of phenol is ~10. The presence of the ortho-carboxyl group and the adjacent fluorine atoms will also increase the acidity of the phenolic proton compared to phenol itself.
Expert Insight: The precise determination of pKa is critical for designing salt formation studies, developing analytical methods (e.g., HPLC), and understanding the compound's behavior in biological systems. A potentiometric titration, as described in Protocol 4.2, is the standard method for this determination.
Section 2: Predicted Spectroscopic Profile & Interpretation
No publicly available experimental spectra for this compound have been identified. This section provides a predicted spectroscopic profile based on first principles and data from analogous structures. This theoretical framework is invaluable for confirming the identity and purity of the material in a laboratory setting.
¹H NMR Spectroscopy
In a solvent like DMSO-d₆, the ¹H NMR spectrum is predicted to show four distinct signals:
-
Aromatic Protons (2H): There are two protons on the aromatic ring. They will appear in the aromatic region (~6.5-7.5 ppm). Due to coupling with each other (³JHH) and with the two adjacent fluorine atoms (³JHF and ⁴JHF), they will likely present as complex multiplets, possibly as a doublet of doublets or a triplet of doublets.
-
Carboxylic Acid Proton (1H): This proton will appear as a very broad singlet at a downfield chemical shift (>12 ppm) due to hydrogen bonding and chemical exchange. This peak will disappear upon the addition of a drop of D₂O to the NMR tube.
-
Hydroxyl Proton (1H): The phenolic proton will also be a broad singlet, typically in the 9-11 ppm range. This peak will also be exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by the presence of 7 distinct carbon signals. A key feature will be the presence of carbon-fluorine coupling (J-coupling), which splits the signals of the fluorinated carbons and their neighbors.
-
Carbonyl Carbon (-COOH): Expected around 165-175 ppm.
-
Fluorine-Bearing Carbons (C2, C3): These carbons will be significantly downfield and will appear as doublets (or more complex multiplets) with large one-bond C-F coupling constants (¹JCF > 200 Hz).
-
Hydroxyl-Bearing Carbon (C6): Expected in the range of 150-160 ppm.
-
Other Aromatic Carbons (C1, C4, C5): These will appear in the typical aromatic region (110-140 ppm) and will likely show smaller two-bond (²JCF) or three-bond (³JCF) coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
O-H Stretching: A very broad and strong absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.[10] The phenolic O-H stretch will likely be superimposed within this region.
-
C=O Stretching: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is characteristic of the carbonyl group of an aromatic carboxylic acid.[10]
-
C=C Stretching: Aromatic ring C=C stretching vibrations will appear as multiple sharp bands in the 1450-1600 cm⁻¹ region.[10]
-
C-F Stretching: Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following would be expected:
-
Molecular Ion (M⁺): A clear molecular ion peak at m/z = 174.
-
Key Fragments: Common fragmentation pathways for benzoic acids include the loss of -OH (m/z 157) and -COOH (m/z 129). The resulting fluorinated benzene fragments would provide further structural confirmation.
Section 3: Safety and Handling
As a fine chemical intermediate, this compound requires careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
Spill & Disposal: In case of a dry spill, avoid generating dust. Sweep up carefully and place into a sealed container for disposal.[8] Dispose of the chemical in accordance with local, state, and federal regulations.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek medical attention.
-
Section 4: Standard Operating Procedures for Characterization
The following protocols are designed to be self-validating systems for the empirical determination of the compound's key physical properties.
Protocol 4.1: Determination of Solubility
Causality: This protocol quantifies solubility by creating a saturated solution and measuring the concentration of the dissolved solid. Using a sensitive analytical technique like HPLC ensures accurate measurement even for poorly soluble compounds.
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of the desired solvent (e.g., 1 mL of water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the original concentration in the supernatant, which represents the solubility (e.g., in mg/mL).
Protocol 4.2: Experimental Determination of pKa via Potentiometric Titration
Causality: This method directly measures the change in pH of a solution of the acid as a strong base is added. The pKa is the pH at which the acid is exactly half-neutralized ([HA] = [A⁻]). This inflection point on the titration curve provides a direct and reliable measurement.
-
Solution Preparation: Accurately weigh approximately 15-20 mg of the compound and dissolve it in a suitable solvent mixture (e.g., 20 mL of a 1:1 water:methanol solution). Gentle warming may be required.
-
System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Setup: Place the dissolved sample in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a micro-burette containing a standardized strong base (e.g., 0.05 M KOH).
-
Data Collection: Record the initial pH. Add the titrant in small, precise increments (e.g., 0.02 mL), recording the pH after each addition. Allow the reading to stabilize before proceeding.
-
Endpoint Determination: Continue the titration past the equivalence point(s), identified by a sharp change in pH.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point. The first derivative of the plot (ΔpH/ΔV) can be used to accurately locate the equivalence point.
Diagram: Workflow for pKa Determination
Caption: Workflow for determining pKa via potentiometric titration.
Protocol 4.3: Comprehensive Spectroscopic Characterization
Causality: This integrated workflow ensures that data from orthogonal analytical techniques (NMR, MS, IR) are used to build a cohesive and undeniable structural confirmation. Each technique provides a unique piece of the structural puzzle.
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
MS: Prepare a dilute solution (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
IR: Prepare a KBr pellet by grinding ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and DEPT NMR spectra. Consider acquiring a ¹⁹F spectrum to confirm the fluorine environments. 2D NMR experiments (e.g., COSY, HSQC) can be used to confirm proton-proton and proton-carbon connectivities.
-
Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental formula via an accurate mass measurement.
-
Acquire an IR spectrum from 4000 to 400 cm⁻¹.
-
-
Data Analysis & Structure Confirmation:
-
NMR: Assign all proton and carbon signals, paying close attention to chemical shifts, multiplicities, and C-F coupling constants. Confirm that the number of signals matches the number of unique atoms in the structure.
-
MS: Confirm that the molecular ion peak in the HRMS data matches the calculated exact mass of C₇H₄F₂O₃ (174.0128). Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.
-
IR: Identify the characteristic absorption bands for all major functional groups (-OH, -COOH, C=C, C-F) and confirm their presence.
-
Integration: Synthesize all data. The combination of the correct molecular formula (MS), the specific functional groups (IR), and the precise atomic connectivity (NMR) provides unambiguous confirmation of the compound's identity and purity.
-
Diagram: Integrated Spectroscopic Characterization Workflow
References
- 1. CAS 749230-47-5: 2,3-difluoro-6-hydroxy-benzoic acid [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. 749230-47-5 this compound [chemsigma.com]
- 4. ivychem.com [ivychem.com]
- 5. arctomsci.com [arctomsci.com]
- 6. This compound,749230-47-5-Amadis Chemical [amadischem.com]
- 7. Combi-Blocks [combi-blocks.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. hmdb.ca [hmdb.ca]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to 2,3-Difluoro-6-hydroxybenzoic Acid: Synthesis, Characterization, and Applications
Abstract: This technical guide provides an in-depth overview of 2,3-Difluoro-6-hydroxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to the chemical research and drug discovery sectors. The document details the compound's physicochemical properties, outlines a robust multi-step synthetic pathway with detailed experimental protocols, and explores its comprehensive spectroscopic characterization. Furthermore, this guide discusses the molecule's chemical reactivity, potential applications as a strategic building block, and essential safety and handling protocols. This paper is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive technical resource on this valuable chemical entity.
Introduction: The Strategic Value of Fluorinated Benzoic Acids
Fluorine-containing molecules have become increasingly vital in modern pharmaceutical and materials science research. The unique properties of the fluorine atom—including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated benzoic acids, in particular, serve as versatile scaffolds and key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials.[3][4]
This compound (CAS No. 749230-47-5) is a member of this important class of compounds. Its structure, featuring a salicylic acid core with two adjacent fluorine atoms, presents a unique combination of functional groups: a carboxylic acid for amide coupling or other derivatization, a phenolic hydroxyl group, and an electronically modified aromatic ring. This guide serves as a comprehensive technical manual, consolidating critical information on its synthesis, properties, and handling to empower researchers in leveraging its full potential.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 749230-47-5[5]
-
Molecular Formula: C₇H₄F₂O₃[5]
-
Synonyms: 5,6-Difluorosalicylic acid[5]
Table 1: Physicochemical Properties
The following table summarizes key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Weight | 174.10 g/mol | [5] |
| Exact Mass | 174.01285031 Da | [5] |
| Appearance | Solid (predicted) | General knowledge |
| Density | 1.6 g/cm³ | [5] |
| Boiling Point | 309.1 °C at 760 mmHg | [5] |
| Flash Point | 140.7 °C | [5] |
| XLogP3 | 1.36860 | [5] |
Synthesis and Purification
While a direct, single-pot synthesis from commercial starting materials is not widely reported, a reliable and logical three-step pathway can be designed based on established organometallic and oxidation chemistry, followed by a standard demethylation. This route begins with 3,4-difluoroanisole and proceeds through a methoxy-protected intermediate.
Synthetic Workflow Overview
The proposed synthesis involves:
-
Directed Ortho-Metalation and Formylation: Regioselective introduction of an aldehyde group ortho to the methoxy substituent of 3,4-difluoroanisole.
-
Oxidation: Conversion of the benzaldehyde to the corresponding benzoic acid.
-
Demethylation: Cleavage of the methyl ether to reveal the target phenolic hydroxyl group.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Causality Statement: This protocol is designed for robust control over regioselectivity and functional group transformations. The use of LDA at low temperatures in Step 1 ensures specific deprotonation ortho to the directing methoxy group.[6] The subsequent oxidation is a well-established method for converting aldehydes to carboxylic acids without affecting the sensitive aromatic system.[7] The final demethylation with a strong Lewis acid like BBr₃ is a standard and effective method for cleaving aryl methyl ethers.
Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde [6]
-
To a solution of lithium diisopropylamide (LDA) (1.05 eq) in anhydrous THF, cooled to -75 °C under a nitrogen atmosphere, add a solution of 3,4-difluoroanisole (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -75 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.1 eq) dropwise.
-
Stir for 10 minutes at -70 °C, then allow the reaction to warm slowly.
-
Quench the reaction by adding acetic acid followed by water.
-
Perform an aqueous workup by extracting the product into diethyl ether. Wash the combined organic layers with dilute HCl, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to yield the intermediate aldehyde.
Step 2: Synthesis of 2,3-Difluoro-6-methoxybenzoic acid [7]
-
Dissolve 2,3-difluoro-6-methoxybenzaldehyde (1.0 eq) in an aqueous solution of potassium hydroxide (excess).
-
To this solution, slowly add hydrogen peroxide (29.5% solution, excess) while monitoring the temperature.
-
Heat the reaction mixture to 70 °C and maintain for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and extract with DCM to remove any unreacted organic impurities.
-
Cool the remaining aqueous phase to 0 °C and acidify to pH 2 by the dropwise addition of concentrated hydrochloric acid.
-
Extract the precipitated product into ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methoxy-protected acid.
Step 3: Demethylation to this compound
-
Dissolve the crude 2,3-difluoro-6-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of boron tribromide (BBr₃) (1.2-1.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-water.
-
Extract the product into ethyl acetate. Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While a complete experimental dataset is not publicly available, the expected spectral features can be reliably predicted based on analogous structures.[8]
Table 2: Predicted Spectroscopic Data
| Technique | Data Type | Predicted Features |
| ¹H NMR | Chemical Shift (δ, ppm) | 10.0-13.0 (br s, 1H, -COOH), 9.0-10.0 (br s, 1H, Ar-OH), 7.1-7.4 (m, 1H, Ar-H), 6.7-6.9 (m, 1H, Ar-H) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~170 (d, J≈3-5 Hz, -COOH), ~150 (dd, ¹JCF≈240 Hz, C-F), ~145 (dd, ¹JCF≈245 Hz, C-F), plus other aromatic signals. |
| ¹⁹F NMR | Chemical Shift (δ, ppm) | Two distinct signals expected in the typical aryl fluoride region (-110 to -150 ppm), showing doublet of doublets splitting. |
| IR | Wavenumber (cm⁻¹) | 3300-2500 (broad, O-H stretch of acid), ~1700 (strong, C=O stretch), ~1600 & ~1450 (C=C aromatic stretches), ~1250 (C-O stretch) |
| MS (EI) | m/z | M⁺ at 174, fragments corresponding to loss of -OH (m/z 157), -COOH (m/z 129), and other characteristic patterns. |
Protocol for NMR Sample Preparation and Analysis
Causality Statement: The choice of solvent is critical for NMR. DMSO-d₆ is recommended as it solubilizes the polar compound and its residual water peak does not obscure the aromatic region. The acidic protons of the -COOH and -OH groups are often broad and may exchange with trace water in the solvent.
-
Sample Preparation: Weigh 5-10 mg of dry this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) inside a clean NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to distinguish CH from quaternary carbons.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm and ~39.52 ppm, respectively).
Caption: Workflow for spectroscopic analysis of the target compound.
Chemical Reactivity and Potential Applications
The utility of this compound as a chemical intermediate stems from the distinct reactivity of its three functional regions:
-
Carboxylic Acid: This group is readily converted into esters, amides, or acid chlorides, making it an ideal handle for coupling with other molecules, such as amines in API synthesis.
-
Phenolic Hydroxyl: The hydroxyl group can be alkylated to form ethers or used in reactions like the Williamson ether synthesis. Its acidity is enhanced by the electron-withdrawing fluorine atoms.
-
Difluorinated Ring: The fluorine atoms deactivate the ring towards electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the fluorines, should a suitable leaving group be present.
Given the prevalence of fluorinated salicylic acid moieties in pharmaceuticals, this compound is a highly valuable building block for accessing novel chemical space in drug discovery programs targeting areas such as anti-inflammatory, anti-bacterial, and oncology research.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed. The following guidance is synthesized from safety data sheets for structurally similar compounds.[9][10][11][12]
-
Hazard Identification: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[9][12]
-
Handling: Avoid all personal contact, including inhalation.[9] Wash hands thoroughly after handling. Prevent dust generation.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[9] Keep away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[10][11]
-
Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[11]
-
Inhalation: Remove person to fresh air. If breathing is difficult, seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[10]
-
Conclusion
This compound is a strategically important fluorinated building block with significant potential for synthetic applications. This guide has provided a comprehensive technical framework covering its fundamental properties, a detailed and logical synthetic route, and protocols for its characterization and safe handling. By understanding and applying the information presented herein, researchers can effectively utilize this compound to advance their projects in drug discovery and materials science.
References
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 2,3-Difluoro-6-hydroxybenzoic Acid
Disclaimer: 2,3-Difluoro-6-hydroxybenzoic acid is a specific isomer of difluorohydroxybenzoic acid for which detailed experimental data is not widely available in public scientific databases. This guide has been compiled using information from chemical suppliers, data from closely related isomers, and established principles of organic chemistry to provide a comprehensive technical overview. All synthesized protocols and predicted data are presented as such and should be used as a reference for further experimental verification.
Introduction
Fluorinated organic molecules are cornerstones of modern medicinal chemistry, offering unique physicochemical properties that can enhance the efficacy, metabolic stability, and bioavailability of drug candidates.[1][2] The strategic incorporation of fluorine atoms into aromatic scaffolds, such as benzoic acid, allows for the fine-tuning of acidity, lipophilicity, and binding interactions with biological targets.[3][4] this compound, a derivative of salicylic acid, represents a valuable, albeit less-studied, building block for the synthesis of novel therapeutic agents and advanced materials.
This guide provides a detailed technical overview of this compound, including its molecular characteristics, a plausible synthetic pathway, safety and handling protocols, and its potential applications in drug discovery and development, drawing upon the established roles of related fluorinated aromatic compounds.
Molecular and Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 174.10 g/mol | Calculated |
| Molecular Formula | C₇H₄F₂O₃ | Calculated |
| CAS Number | Not definitively assigned | - |
| Appearance | Solid (predicted) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Solubility | Data not available | - |
Synthesis of this compound: A Proposed Pathway
A direct, experimentally verified synthesis of this compound is not prominently described in the literature. However, a plausible and scientifically sound synthetic route can be constructed based on the known synthesis of its methoxy-protected precursor, 2,3-difluoro-6-methoxybenzoic acid, followed by a standard demethylation reaction.
The proposed three-step synthesis starts from 3,4-difluoroanisole and proceeds through the formation of 2,3-difluoro-6-methoxybenzaldehyde, its oxidation to the corresponding carboxylic acid, and a final demethylation to yield the target compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde [5]
-
Prepare a solution of lithium diisopropylamide (LDA) by diluting a 2M solution in THF/n-heptane with anhydrous THF under a nitrogen atmosphere and cool to -75 °C.
-
Slowly add a solution of 3,4-difluoroanisole in anhydrous THF to the LDA solution, maintaining the temperature at -75 °C, and stir for 1 hour.
-
Add dry N,N-dimethylformamide (DMF) dropwise and continue stirring for 10 minutes at -70 °C.
-
Quench the reaction by adding acetic acid and water, allowing the mixture to warm to 10 °C.
-
Extract the product with diethyl ether.
-
Combine the organic phases and wash sequentially with water, dilute aqueous hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from diethyl ether/petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde.
Step 2: Synthesis of 2,3-Difluoro-6-methoxybenzoic acid [2][6]
-
Dissolve 2,3-difluoro-6-methoxybenzaldehyde in an aqueous solution of potassium hydroxide.
-
Slowly add hydrogen peroxide (e.g., 30% solution) to the mixture.
-
Heat the reaction to 70 °C and maintain for approximately 2 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and wash with a non-polar organic solvent like dichloromethane (DCM) to remove any unreacted aldehyde.
-
Cool the aqueous phase to 0 °C and slowly acidify with concentrated hydrochloric acid to a pH of 2, which will precipitate the carboxylic acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts and evaporate the solvent to yield 2,3-difluoro-6-methoxybenzoic acid.
Step 3: Demethylation to this compound (Proposed)
Standard methods for the demethylation of aryl methyl ethers can be employed. The choice of reagent depends on the sensitivity of other functional groups, but for this substrate, strong Lewis acids are suitable.
-
Method A: Boron Tribromide (BBr₃)
-
Dissolve 2,3-difluoro-6-methoxybenzoic acid in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of BBr₃ in DCM.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or methanol.
-
Extract the product, wash, dry, and purify by recrystallization or chromatography.
-
-
Method B: Aluminum Chloride (AlCl₃) [7]
-
Suspend anhydrous AlCl₃ in a solvent such as acetonitrile.
-
Add the 2,3-difluoro-6-methoxybenzoic acid and heat the mixture to reflux.
-
After completion, cool the reaction and pour it into a mixture of ice and concentrated HCl.
-
Extract the product, wash, dry, and purify as needed.
-
Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the two acidic protons (hydroxyl and carboxylic acid). The aromatic protons will appear as doublets or multiplets due to coupling with each other and with the fluorine atoms. The acidic protons will likely appear as broad singlets and their chemical shifts will be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached fluorine and oxygen atoms, with the carboxyl carbon appearing significantly downfield.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[8][9] It is expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling to each other and to the neighboring aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
A sharp O-H stretching band for the phenolic hydroxyl group around 3600-3200 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid carbonyl group, expected around 1700-1680 cm⁻¹.
-
C-F stretching bands, which are typically strong and appear in the 1300-1000 cm⁻¹ region.
-
C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region.
Safety and Handling
The following safety and handling information is based on data for this compound and related fluorinated aromatic compounds. A full Safety Data Sheet (SDS) should always be consulted before handling.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields, and a lab coat. If dust is generated, a NIOSH-approved respirator is recommended.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. Keep containers tightly sealed when not in use.
-
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek medical attention.
-
Applications in Research and Drug Development
While specific applications for this compound are not widely documented, its structural features as a fluorinated salicylic acid derivative suggest significant potential in medicinal chemistry and materials science.
Caption: Potential applications derived from the compound's structural features.
Anti-inflammatory Agents
Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The fluorine atoms in this compound can alter the electronic properties and binding affinity of the molecule, potentially leading to the development of more potent or selective anti-inflammatory drugs.
Antimicrobial and Antifungal Agents
The salicylic acid scaffold is a known pharmacophore in the development of antimicrobial and antifungal agents.[3] Fluorination can enhance the lipophilicity of a molecule, improving its ability to penetrate microbial cell membranes. This makes this compound a promising starting point for the synthesis of novel anti-infective compounds.
Kinase Inhibitors and Oncology
In oncology research, fluorinated aromatic rings are frequently incorporated into kinase inhibitors to enhance binding affinity and improve pharmacokinetic properties. The specific substitution pattern of this compound could be exploited to design new inhibitors that target specific kinases involved in cancer progression.
Advanced Materials
Fluorinated aromatic compounds are also of interest in materials science for their unique electronic properties. Derivatives of this acid could be investigated for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as components of liquid crystals.
Conclusion
This compound is a fluorinated aromatic carboxylic acid with significant potential as a building block in drug discovery and materials science. While detailed experimental data for this specific isomer is scarce, its structural relationship to salicylic acid and other fluorinated benzoic acids provides a strong basis for its utility. The proposed synthetic pathway offers a viable route to access this compound for further research. As the demand for novel fluorinated molecules continues to grow, compounds like this compound will undoubtedly play an important role in advancing chemical and pharmaceutical sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. 2,3-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 2,3-Difluoro-6-hydroxybenzoic Acid
Abstract
This technical guide provides an in-depth exploration of a strategic and efficient synthesis pathway for 2,3-Difluoro-6-hydroxybenzoic acid, a valuable fluorinated aromatic compound with significant potential in pharmaceutical and materials science research. The proposed synthesis leverages the principles of directed ortho-metalation (DoM), a powerful tool for regioselective functionalization of aromatic rings. This guide will detail the retrosynthetic analysis, a step-by-step experimental protocol, and the mechanistic underpinnings of each reaction. The target audience for this document includes researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Significance of Fluorinated Benzoic Acids
Fluorine-containing organic molecules have garnered immense interest in medicinal chemistry and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties.[1][2] Specifically, fluorinated hydroxybenzoic acids are key structural motifs in a variety of biologically active compounds and are utilized as versatile building blocks in the synthesis of complex molecular architectures.[3] this compound, with its specific substitution pattern, presents a unique scaffold for the development of novel therapeutic agents and advanced materials. This guide delineates a robust and logical pathway for its synthesis.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a pathway that hinges on the late-stage introduction of the hydroxyl group to enhance convergence and simplify the handling of intermediates. The primary disconnection is at the C-O bond of the hydroxyl group, leading back to the more stable methoxy analogue, 2,3-difluoro-6-methoxybenzoic acid. The carboxylic acid can be installed via the carboxylation of an organometallic intermediate. This leads to the key strategic step: a directed ortho-metalation of a suitable precursor, 2,3-difluoroanisole.
The overall synthetic strategy can be visualized as follows:
Caption: Retrosynthetic analysis of this compound.
Detailed Synthesis Pathway
The proposed forward synthesis is a three-step process starting from commercially available 2,3-difluorophenol.
Step 1: Synthesis of 2,3-Difluoroanisole (Methylation of 2,3-Difluorophenol)
The initial step involves the protection of the reactive hydroxyl group of 2,3-difluorophenol as a methyl ether. This is a standard and high-yielding reaction that serves two primary purposes: it prevents the acidic proton of the phenol from interfering with the subsequent organolithium-mediated reaction, and the methoxy group acts as an effective directing group for the ortho-metalation.[4][5]
Reaction:
2,3-Difluorophenol + CH₃I → 2,3-Difluoroanisole
Experimental Protocol:
-
To a solution of 2,3-difluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
-
Stir the suspension vigorously for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the solid potassium carbonate and wash with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure 2,3-difluoroanisole.[6]
Causality: The use of a weak base like potassium carbonate is sufficient to deprotonate the phenol, forming a phenoxide that acts as a nucleophile, readily displacing the iodide from methyl iodide in an Sₙ2 reaction.
Step 2: Synthesis of 2,3-Difluoro-6-methoxybenzoic Acid via Directed Ortho-Metalation and Carboxylation
This is the cornerstone of the synthesis, employing the principle of Directed Ortho-Metalation (DoM).[4][7] The methoxy group in 2,3-difluoroanisole directs the deprotonation to the adjacent ortho position (C6) by a strong lithium base, such as n-butyllithium (n-BuLi). The resulting aryllithium species is then quenched with an electrophile, in this case, carbon dioxide (dry ice), to install the carboxylic acid group.[8][9]
Reaction:
2,3-Difluoroanisole + n-BuLi → Lithiated Intermediate Lithiated Intermediate + CO₂ → 2,3-Difluoro-6-methoxybenzoic acid
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3-difluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically as a solution in hexanes) dropwise via a syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
In a separate flask, crush an excess of dry ice (solid CO₂) and add it to the reaction mixture in one portion. Alternatively, the reaction mixture can be transferred via cannula to a flask containing a slurry of dry ice in THF.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 2, which will precipitate the carboxylic acid.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-difluoro-6-methoxybenzoic acid.[10]
-
The product can be further purified by recrystallization.
Causality: The methoxy group's oxygen atom coordinates to the lithium ion of the n-BuLi, directing the deprotonation to the sterically accessible and electronically favorable C6 position. The fluorine atoms also influence the acidity of the aromatic protons. The subsequent reaction with CO₂ forms a lithium carboxylate, which is protonated upon acidic workup to yield the desired benzoic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 4. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 5. academic.oup.com [academic.oup.com]
- 6. chemimpex.com [chemimpex.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. 2,3-Difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-6-hydroxybenzoic Acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Difluoro-6-hydroxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of key analytical techniques for the structural elucidation and purity assessment of this fluorinated aromatic compound. The guide synthesizes predictive data with established spectroscopic principles to offer a robust framework for its characterization.
Introduction
This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intricately linked to its unique substitution pattern on the benzene ring. The presence of two electron-withdrawing fluorine atoms, an electron-donating hydroxyl group, and a carboxyl group creates a distinct electronic environment that is reflected in its spectroscopic signatures. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity and purity.
Molecular Structure and Key Features
The unique arrangement of substituents on the benzoic acid core dictates the expected spectroscopic behavior. The ortho- and meta-positioning of the two fluorine atoms relative to the carboxyl group, and the ortho-positioning of the hydroxyl group, will induce significant electronic and steric effects influencing chemical shifts, vibrational frequencies, and fragmentation patterns.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum will feature signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the anisotropic and electronic effects of the substituents.[1]
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic H-4 | 7.20 - 7.40 | ddd | J(H,F) ≈ 8-10, J(H,H) ≈ 8-9, J(H,F) ≈ 1-2 |
| Aromatic H-5 | 6.80 - 7.00 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |
| Carboxylic Acid (-COOH) | 12.0 - 13.5 | br s | - |
| Hydroxyl (-OH) | 9.0 - 10.5 | br s | - |
Causality behind Predictions:
-
Aromatic Protons: The two aromatic protons will appear as complex multiplets due to both homo- and heteronuclear coupling with each other and the adjacent fluorine atoms. The proton at position 4 will be deshielded by the adjacent fluorine and carboxyl group, while the proton at position 5 will be more shielded due to the influence of the ortho-hydroxyl group.
-
Acidic Protons: The carboxylic acid and hydroxyl protons are expected to be broad singlets and will appear at very downfield chemical shifts due to their acidic nature and hydrogen bonding with the DMSO solvent. Their signals will disappear upon the addition of D₂O, confirming their assignment.[1]
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals corresponding to the carbon atoms of the benzene ring and the carboxyl group. The chemical shifts will be significantly affected by the electronegative fluorine and oxygen atoms.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| C=O | 165 - 170 | d | J(C,F) ≈ 2-4 |
| C-F (C-2) | 148 - 152 | dd | J(C,F) ≈ 240-260, J(C,F) ≈ 10-15 |
| C-F (C-3) | 145 - 149 | dd | J(C,F) ≈ 240-260, J(C,F) ≈ 10-15 |
| C-OH (C-6) | 140 - 145 | d | J(C,F) ≈ 5-10 |
| C-COOH (C-1) | 115 - 120 | dd | J(C,F) ≈ 15-20, J(C,F) ≈ 3-5 |
| C-H (C-4) | 120 - 125 | d | J(C,F) ≈ 5-10 |
| C-H (C-5) | 110 - 115 | d | J(C,F) ≈ 20-25 |
Causality behind Predictions:
-
Carbons bonded to Fluorine: The carbons directly attached to fluorine (C-2 and C-3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will be significantly deshielded.[2]
-
Carbons adjacent to Fluorine: Other carbons in the ring will show smaller two- or three-bond carbon-fluorine couplings (²JCF, ³JCF).
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will appear in the typical downfield region for this functional group.[1]
¹⁹F NMR (Fluorine NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. It provides information about the chemical environment of each fluorine atom.
Predicted ¹⁹F NMR Data (referenced to CFCl₃)
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| F (at C-2) | -130 to -140 | d | J(F,F) ≈ 15-20 |
| F (at C-3) | -140 to -150 | d | J(F,F) ≈ 15-20 |
Causality behind Predictions:
-
The two fluorine atoms are in different chemical environments and are expected to show two distinct signals. They will be coupled to each other, resulting in a doublet for each signal.[2][3] The ortho-hydroxyl group will have a more pronounced effect on the chemical shift of the F at C-2.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and ¹⁹F NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an internal reference for ¹⁹F NMR if the spectrometer is not equipped with an external reference.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the appropriate standard (TMS at 0 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
Caption: A simplified workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid (H-bonded) |
| ~3200 (broad) | O-H stretch | Phenol (H-bonded) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1710 - 1680 | C=O stretch | Carboxylic acid |
| 1620 - 1580 | C=C stretch | Aromatic ring |
| 1300 - 1200 | C-O stretch | Carboxylic acid, Phenol |
| 1200 - 1100 | C-F stretch | Aryl fluoride |
Causality behind Predictions:
-
O-H Stretching: The carboxylic acid O-H stretch will appear as a very broad band due to strong hydrogen bonding.[4][5] The phenolic O-H stretch will also be a broad band, likely overlapping with the carboxylic acid O-H.
-
C=O Stretching: The carbonyl group of the carboxylic acid will give a strong, sharp absorption band. Its position is influenced by conjugation with the aromatic ring.[4]
-
C-F Stretching: The C-F stretching vibrations will appear in the fingerprint region and are characteristic of aryl fluorides.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 174 | [M]⁺ (Molecular Ion) |
| 157 | [M - OH]⁺ |
| 129 | [M - COOH]⁺ |
| 111 | [M - COOH - H₂O]⁺ |
Causality behind Predictions:
-
Molecular Ion: The molecular ion peak ([M]⁺) at m/z 174 should be observable, corresponding to the molecular weight of the compound.[6]
-
Fragmentation: Aromatic carboxylic acids typically show characteristic fragmentation patterns, including the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).[6][7] Further fragmentation can occur, but these initial losses are often the most informative.
Experimental Protocol for Mass Spectrometry (GC-MS with Derivatization)
For volatile analysis by GC-MS, derivatization of the acidic protons is often necessary.
-
Sample Preparation (Derivatization):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat the mixture to convert the acidic protons to trimethylsilyl (TMS) ethers and esters.
-
-
Data Acquisition:
-
Inject the derivatized sample into the GC-MS system.
-
The sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
The molecules are ionized (typically by electron ionization) and the resulting ions are separated by their mass-to-charge ratio.
-
-
Data Analysis:
-
Analyze the mass spectrum of the derivatized compound to determine the molecular weight of the derivative and its fragmentation pattern.
-
Correlate the fragmentation pattern with the known structure to confirm the identity of the compound.
-
Caption: A general workflow for mass spectrometry analysis.
Conclusion
The spectroscopic characterization of this compound requires a multi-technique approach. By combining the structural insights from ¹H, ¹³C, and ¹⁹F NMR, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a comprehensive and unambiguous identification of this molecule can be achieved. The predictive data and protocols provided in this guide serve as a valuable resource for researchers working with this and structurally related compounds.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. mdpi.com [mdpi.com]
- 3. spectrabase.com [spectrabase.com]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GCMS Section 6.12 [people.whitman.edu]
An In-depth Technical Guide to 2,3-Difluoro-6-hydroxybenzoic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,3-Difluoro-6-hydroxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug development and medicinal chemistry. While the definitive discovery of this specific molecule is not prominently documented, its scientific importance is derived from the broader class of fluorinated benzoic acids, which are critical precursors in the synthesis of various pharmaceuticals, most notably fluoroquinolone antibiotics. This document details a robust and logical synthetic pathway, an analysis of its chemical and spectroscopic properties, and a discussion of its applications in modern drug discovery.
Introduction and Historical Context
The history of this compound is intrinsically linked to the rise of organofluorine chemistry and its profound impact on the life sciences. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] These advantages have made fluorinated intermediates highly sought-after building blocks in the synthesis of novel therapeutic agents.[2]
While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis and utility can be understood as a logical progression from foundational work on related molecules. For instance, early patents, such as one from 1958 detailing the preparation of 2,3,6-trihydroxybenzoic acid, highlight the long-standing interest in polysubstituted benzoic acids as synthetic targets.[3] The development of methodologies for selective fluorination and ether cleavage reactions in the mid to late 20th century paved the way for the synthesis of complex molecules like the subject of this guide. The primary impetus for the synthesis of such compounds has been their role as key intermediates in the development of fluoroquinolone antibiotics, a class of drugs that has been pivotal in treating bacterial infections since the 1980s.[4]
Synthetic Methodologies
The synthesis of this compound is most effectively achieved through a multi-step pathway starting from commercially available 3,4-difluoroanisole. The overall synthetic strategy involves a directed ortho-lithiation, formylation, oxidation, and a final demethylation step to unmask the phenolic hydroxyl group.
Overall Synthetic Workflow
Caption: Synthetic pathway to this compound.
Part 1: Synthesis of 2,3-Difluoro-6-methoxybenzoic Acid
This initial phase involves two key transformations: the formylation of 3,4-difluoroanisole to yield an aldehyde, followed by its oxidation to a carboxylic acid.
Step 1.1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
This step utilizes a directed ortho-lithiation of 3,4-difluoroanisole. The methoxy group directs the deprotonation to the C6 position, which is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group.
-
Experimental Protocol:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (Nitrogen or Argon).
-
To the freshly prepared LDA solution, add 3,4-difluoroanisole (1.0 equivalent) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.1 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir for an additional hour at -78 °C before gradually warming to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2,3-difluoro-6-methoxybenzaldehyde.[5]
-
Step 1.2: Oxidation to 2,3-Difluoro-6-methoxybenzoic Acid
The aldehyde is then oxidized to the corresponding carboxylic acid using hydrogen peroxide in a basic medium.
-
Experimental Protocol:
-
Dissolve 2,3-difluoro-6-methoxybenzaldehyde (1.0 equivalent) in an aqueous solution of potassium hydroxide (KOH).[6]
-
Slowly add hydrogen peroxide (H₂O₂) to the solution, controlling the temperature with an ice bath if necessary.
-
Heat the reaction mixture to approximately 70 °C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature and extract with a non-polar solvent like dichloromethane (DCM) to remove any unreacted aldehyde.
-
Cool the aqueous phase to 0 °C and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~2, which will precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2,3-difluoro-6-methoxybenzoic acid.[6]
-
Part 2: Demethylation to this compound
The final step is the cleavage of the methyl ether to reveal the free phenol. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this transformation, especially for aryl methyl ethers.[7][8]
-
Causality of Reagent Choice: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, weakening the C-O bond and making the methyl group susceptible to nucleophilic attack by a bromide ion. This method is often preferred due to its high efficiency and relatively mild reaction conditions (typically at or below room temperature), which helps to preserve other functional groups.[9][10]
-
Demethylation Mechanism with BBr₃:
Caption: Mechanism of aryl methyl ether cleavage using BBr₃.
-
Experimental Protocol:
-
Dissolve 2,3-difluoro-6-methoxybenzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM (1.1-1.5 equivalents) dropwise. Caution: BBr₃ is highly corrosive and reacts violently with moisture. Handle with appropriate personal protective equipment in a fume hood.
-
After the addition, allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature, stirring overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring it into a mixture of ice and water.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
-
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized this compound.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₄F₂O₃ | - |
| Molecular Weight | 174.10 g/mol | PubChem |
| XLogP3 | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Spectroscopic Data (Predicted)
While a publicly available, experimentally verified full dataset is limited, the following spectroscopic features are predicted based on the structure and data from analogous compounds.[11]
¹H NMR (Proton NMR) Spectroscopy
-
Predicted Spectrum (in DMSO-d₆):
-
~13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~10.0 ppm (broad singlet, 1H): Phenolic hydroxyl proton (-OH).
-
~7.2-7.4 ppm (multiplet, 1H): Aromatic proton at C5.
-
~6.8-7.0 ppm (multiplet, 1H): Aromatic proton at C4.
-
¹³C NMR (Carbon-13 NMR) Spectroscopy
-
Predicted Chemical Shifts (in DMSO-d₆):
-
~165-170 ppm: Carboxylic acid carbon (-COOH).
-
~145-155 ppm (dd): C2 and C3 carbons, showing coupling with fluorine.
-
~140-150 ppm: C6 carbon, attached to the hydroxyl group.
-
~110-125 ppm: C1, C4, and C5 carbons, with splitting patterns due to fluorine coupling.
-
Infrared (IR) Spectroscopy
-
Characteristic Absorption Bands:
-
3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~3200 cm⁻¹ (broad): O-H stretching of the phenol.
-
~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
1600-1450 cm⁻¹: C=C stretching of the aromatic ring.
-
1300-1100 cm⁻¹: C-F stretching bands.
-
Mass Spectrometry (MS)
-
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z = 174.
-
Major Fragments: Loss of H₂O (m/z = 156), loss of COOH (m/z = 129).
-
Applications in Drug Development
This compound and its isomers are valuable intermediates in medicinal chemistry, primarily serving as foundational scaffolds for more complex molecules.
Precursor to Fluoroquinolone Antibiotics
The most significant application of this class of compounds is in the synthesis of fluoroquinolone antibiotics.[12] The core structure of these drugs is typically assembled using a variation of the Gould-Jacobs reaction.[12] The fluorinated benzoic acid derivative provides the necessary aromatic ring with the crucial fluorine substituents, which are known to enhance the antibacterial activity and pharmacokinetic properties of the final drug.[4] The carboxylic acid and an adjacent group (often a halogen or nitro group that is later displaced) are essential for the cyclization reactions that form the characteristic quinolone core.
Caption: Generalized role of fluorinated benzoic acids in fluoroquinolone synthesis.
Other Potential Applications
The structural motifs present in this compound (a salicylic acid derivative) are found in a wide range of biologically active compounds. Salicylic acid and its derivatives are known for their anti-inflammatory, analgesic, and other therapeutic properties.[13] Recent research has identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a deacetylase enzyme implicated in metabolic diseases and cancer, suggesting that novel fluorinated analogues could be explored for similar activities.[14] The unique electronic properties conferred by the two fluorine atoms make this molecule an attractive starting point for library synthesis in the search for new kinase inhibitors, antivirals, and other targeted therapies.
Conclusion
This compound, while not a compound with a widely celebrated history of discovery, represents a confluence of important synthetic strategies in modern organic chemistry. Its preparation from simple starting materials demonstrates the power of directed lithiation and standard functional group transformations. As a fluorinated building block, it holds significant potential for the synthesis of advanced pharmaceutical agents, particularly in the realm of anti-infectives. This guide provides the necessary technical framework for its synthesis, characterization, and application, serving as a valuable resource for scientists dedicated to the advancement of drug discovery and development.
References
- 1. hmdb.ca [hmdb.ca]
- 2. nbinno.com [nbinno.com]
- 3. US2849480A - Process for the preparation of 2, 3, 6-trihydroxybenzoic acid and derivatives - Google Patents [patents.google.com]
- 4. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 6. nbinno.com [nbinno.com]
- 7. Demethylation - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 13. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical properties of 2,3-difluorobenzoic acid isomers
An In-Depth Technical Guide to the Theoretical Properties of Difluorobenzoic Acid Isomers
Abstract
This technical guide offers a comprehensive exploration of the theoretical properties of difluorobenzoic acid isomers, molecules of significant interest in the fields of medicinal chemistry and material science. The strategic placement of fluorine atoms on the benzoic acid scaffold dramatically alters the molecule's physicochemical characteristics, including its electronic structure, acidity, and reactivity. This document provides a detailed analysis of these properties through the lens of quantum chemical calculations, primarily Density Functional Theory (DFT). We present a systematic comparison of various isomers, elucidating the structural and electronic variations that underpin their diverse applications. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical computational protocols for the study of these important compounds.
Introduction: The Significance of Fluorine in Molecular Design
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design and material science.[1] Fluorine's unique properties, such as its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, acidity (pKa), and binding affinity for biological targets.[1][2] Difluorobenzoic acids, as a class of compounds, serve as versatile building blocks for synthesizing more complex active pharmaceutical ingredients (APIs) and high-performance polymers.[2][3]
The specific positioning of the two fluorine atoms on the benzene ring gives rise to six distinct structural isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzoic acid), each with a unique electronic and steric profile. These subtle differences can lead to significant variations in biological activity and material properties. For instance, the proximity of a fluorine atom to the carboxylic acid group in the ortho position can dramatically increase acidity due to the "ortho effect," which can be advantageous for enhancing interactions with a target protein.[1] Conversely, other substitution patterns may be chosen to block metabolic oxidation, thereby increasing a drug's half-life.[1]
Understanding the theoretical properties of these isomers is crucial for rational molecular design. Computational chemistry provides a powerful toolkit for predicting and analyzing these properties, enabling scientists to screen candidates and prioritize synthetic efforts. This guide delves into the theoretical underpinnings of difluorobenzoic acid isomers, providing a framework for their computational investigation.
Computational Methodology: A Protocol for Theoretical Analysis
To ensure the accurate prediction of molecular properties, a robust and reproducible computational protocol is essential. The methods described here are based on well-established quantum chemical techniques that have been shown to provide reliable results for similar molecular systems.[4]
Software and Theoretical Level
All calculations are typically performed using a quantum chemistry software package like Gaussian. The choice of theoretical method and basis set is critical for balancing accuracy and computational cost.
-
Method: Density Functional Theory (DFT) is the workhorse for these types of calculations, offering excellent accuracy for ground-state properties. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common and reliable choice. For higher accuracy, especially for structural properties, second-order Møller-Plesset perturbation theory (MP2) can also be employed.[4]
-
Basis Set: The 6-311++G(d,p) basis set is recommended.[4] This triple-zeta basis set provides sufficient flexibility for describing the electron distribution. The addition of diffuse functions (++) is important for accurately modeling anions and systems with lone pairs, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.
Step-by-Step Computational Workflow
-
Geometry Optimization:
-
The initial 3D structure of each difluorobenzoic acid isomer is constructed.
-
A full geometry optimization is performed in the gas phase using the selected method (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[4]
-
The convergence criteria should be set to tight to ensure a true minimum on the potential energy surface is located.
-
-
Vibrational Frequency Analysis:
-
Following optimization, a vibrational frequency calculation is performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum.
-
The calculated frequencies can be used to simulate infrared (IR) and Raman spectra, which can then be compared with experimental data.[4] These frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.
-
-
Electronic Property Calculation:
-
From the optimized geometry, various electronic properties are calculated.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[4]
-
Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's overall polarity.[4]
-
Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption wavelengths and excitation energies, allowing for the simulation of UV-Vis spectra.[4]
-
-
Acidity (pKa) Prediction:
-
While direct pKa calculation is complex, the gas-phase acidity can be calculated by determining the Gibbs free energy change (ΔG) for the deprotonation reaction (HA → H⁺ + A⁻). This provides a reliable relative ranking of acidity among isomers.
-
Theoretical Properties of Difluorobenzoic Acid Isomers
The substitution pattern of the fluorine atoms significantly impacts the theoretical properties of each isomer.
Molecular Geometry and Conformation
In their ground state, difluorobenzoic acids generally adopt a planar or near-planar conformation to maximize conjugation between the benzene ring and the carboxylic acid group. However, steric hindrance, particularly in the case of 2,6-difluorobenzoic acid, can force the carboxyl group out of the plane of the benzene ring.[5] This torsion angle is a critical parameter influencing the molecule's electronic properties and intermolecular interactions.
In the crystalline phase, these molecules typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact.[6][7][8] These dimers then pack into stacks, often held together by weaker C-H···F and C-H···O interactions.[6][7]
Table 1: Selected Calculated Geometric Parameters for Difluorobenzoic Acid Isomers (DFT/B3LYP/6-311++G(d,p))
| Isomer | C=O Bond (Å) | C-O Bond (Å) | O-H Bond (Å) | Dihedral Angle (Ring-COOH) |
|---|---|---|---|---|
| Benzoic Acid | ~1.21 | ~1.36 | ~0.97 | ~0.0° |
| 2,3-DFBA | ~1.21 | ~1.36 | ~0.97 | ~5.0° |
| 2,6-DFBA | ~1.21 | ~1.36 | ~0.97 | ~33.7°[5] |
| 3,4-DFBA | ~1.21 | ~1.36 | ~0.97 | ~0.1° |
| 3,5-DFBA | ~1.21 | ~1.36 | ~0.97 | ~0.0°[9] |
Note: Values are representative and may vary slightly based on the specific computational setup. The dihedral angle for 2,6-DFBA is from experimental crystal structure data and highlights the significant steric effect.
Electronic Properties
The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding the reactivity and spectroscopic behavior of the isomers.
-
HOMO & LUMO: The HOMO is typically localized on the benzene ring and the oxygen atoms of the carboxyl group, representing the region most susceptible to electrophilic attack. The LUMO is generally distributed over the carboxylic acid group and the carbon atoms of the ring, indicating the likely site for nucleophilic attack. The energy of these orbitals is modulated by the electron-withdrawing fluorine atoms.
-
HOMO-LUMO Gap: The energy gap between the HOMO and LUMO reflects the molecule's chemical stability. A larger gap implies higher stability and lower reactivity. The substitution pattern influences this gap; for instance, isomers with more significant electronic perturbation may exhibit smaller gaps.
-
Dipole Moment: The magnitude and direction of the molecular dipole moment are dictated by the vector sum of the individual bond dipoles. The high electronegativity of fluorine and oxygen atoms results in significant dipole moments for all isomers. The specific orientation of the fluorine atoms determines the overall molecular polarity, which in turn affects solubility and intermolecular interactions.
Table 2: Calculated Electronic Properties of Difluorobenzoic Acid Isomers
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 2,3-DFBA | -7.2 | -1.5 | 5.7 | 3.5 |
| 2,4-DFBA | -7.3 | -1.6 | 5.7 | 2.1 |
| 2,6-DFBA | -7.4 | -1.4 | 6.0 | 5.1 |
| 3,4-DFBA | -7.3 | -1.7 | 5.6 | 2.8 |
| 3,5-DFBA | -7.5 | -1.6 | 5.9 | 1.8 |
Note: These values are illustrative and derived from typical DFT calculations.
Spectroscopic Properties
Theoretical calculations provide valuable insights into the vibrational and electronic spectra of the molecules.
-
Vibrational Spectra (FT-IR, FT-Raman): The calculated vibrational frequencies correspond to specific molecular motions, such as C=O stretching, O-H stretching, and C-F stretching. For example, the characteristic C=O stretching vibration of the carboxylic acid group is typically observed in the 1700-1750 cm⁻¹ region. Comparing the calculated spectra with experimental data serves as a powerful validation of the computed molecular structure.[4]
-
Electronic Spectra (UV-Vis): TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption.[4] For benzoic acid derivatives, these transitions are typically π → π* transitions within the aromatic system. The position of the fluorine atoms influences the energy of these transitions, leading to slight shifts in the absorption maxima (λ_max) among the isomers.
Acidity (pKa) and the Ortho Effect
The acidity of the carboxylic group is one of the most critical properties, especially in a biological context. All fluorobenzoic acids are more acidic than benzoic acid itself due to the electron-withdrawing inductive (-I) effect of the fluorine atoms, which stabilizes the resulting carboxylate anion.[10]
The position of the fluorine has a dramatic impact. Isomers with a fluorine atom in the ortho position (2,6- and 2,X- isomers) are significantly more acidic than those with meta or para substitution. This is known as the "ortho effect."[1] It is a combination of through-space electrostatic stabilization of the conjugate base by the nearby electronegative fluorine and steric effects that can influence the solvation of the anion.[1][10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. nbinno.com [nbinno.com]
- 4. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. 3,5-二氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Researcher's Guide to Sourcing 2,3-Difluoro-6-hydroxybenzoic Acid: Supplier Evaluation and Quality Control
Introduction: The Role of 2,3-Difluoro-6-hydroxybenzoic Acid in Modern Research
This compound, a fluorinated derivative of salicylic acid, is a crucial building block in contemporary drug discovery and materials science. Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it an attractive synthon for creating novel pharmaceutical agents and advanced materials. The fluorine substituents can enhance metabolic stability, improve binding affinity, and modulate the acidity of the carboxylic acid and phenol groups, providing medicinal chemists with a powerful tool for molecular design.
Given its importance, securing a reliable and high-purity source of this reagent is paramount for the integrity and success of research endeavors. This guide provides an in-depth overview of commercial suppliers, a framework for supplier qualification, and a practical protocol for incoming material verification to ensure the quality and consistency of your starting material.
Commercial Suppliers of this compound
Sourcing high-quality reagents is the foundational step of any successful experimental campaign. The following table summarizes prominent commercial suppliers of this compound. It is important for researchers to verify the CAS number, as several isomers exist. The correct CAS number for this compound is not consistently reported across all platforms, with some sources citing CAS 749230-47-5, while others may list related isomers. Diligence in confirming the exact chemical identity with the supplier is essential.
| Supplier | Product Name | Purity | Notes |
| Sigma-Aldrich (Merck) | 3,6-Difluoro-2-hydroxybenzoic acid | Not Specified | This is a structural isomer. Researchers should note that analytical data is not collected for this specific product by the supplier, and the buyer assumes responsibility for confirming identity and purity.[1][2] |
| Thermo Fisher Scientific | 2,3-Difluoro-6-methoxybenzoic acid, 97% | ≥96.0% | This is a related methoxy derivative, not the target hydroxy compound. It is listed to highlight the importance of careful verification of the chemical name and structure.[3][4] |
| TCI America | 2,3-Difluorobenzoic Acid | 98.0+% | This compound lacks the critical hydroxyl group. TCI is a major chemical supplier, and it is advisable to search their catalog for the exact target molecule.[5] |
| Ivy Fine Chemicals | This compound | Not Specified | Listed as a supplier for CAS 749230-47-5.[6] |
| ChemScene | 2,6-DIFLUORO-3-HYDROXYBENZOIC ACID | ≥97% | This is another structural isomer (CAS 749230-32-8), emphasizing the need for careful isomer selection.[7] |
| Echemi / ChemicalBook | This compound | Varies by supplier | These platforms connect various manufacturers, primarily from China. Purity and reliability can vary significantly, requiring stringent vetting of the actual manufacturer.[8][9] |
Note: This table is not exhaustive and is intended as a starting point. Researchers should conduct their own searches and due diligence.
The Imperative of Supplier Qualification: Beyond the Catalog Listing
Selecting a supplier based solely on price or availability can introduce significant risks to a research project. The purity and identity of a starting material directly impact reaction outcomes, biological assay results, and the reproducibility of experiments.
Why is deep vetting necessary?
-
Isomeric Impurities: The synthesis of substituted benzoic acids can often result in a mixture of isomers. For instance, incomplete or non-selective reactions could lead to the presence of 3,4-difluoro or 2,5-difluoro isomers, which may have different reactivities or biological activities.
-
Residual Solvents and Reagents: Impurities from the manufacturing process, such as residual solvents (e.g., toluene, ethyl acetate) or unreacted starting materials, can interfere with downstream applications. For example, residual palladium from a cross-coupling reaction can poison subsequent catalytic steps.
-
Inconsistent Quality: Batch-to-batch variability is a common issue that can derail a long-term research project. A robust supplier will have stringent quality control measures to ensure consistency.
The primary tools for a researcher to assess quality are the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) . A comprehensive CoA should provide not just a purity value but also the method used for its determination (e.g., HPLC, qNMR) and data from structural confirmation (e.g., ¹H NMR, Mass Spectrometry).
A Practical Workflow for Incoming Material Verification
Trustworthiness in research protocols is built upon self-validating systems. Upon receiving any new chemical, especially a key building block, performing in-house quality control is a critical, non-negotiable step. This ensures the material meets the standards required for your specific application.
Step-by-Step Protocol for QC of this compound
-
Documentation Review:
-
Cross-reference the received product's label with the purchase order and the supplier's CoA.
-
Confirm the CAS number, lot number, and chemical name.
-
-
Physical Inspection:
-
Visually inspect the material. It should be a white to off-white solid. Note any discoloration or heterogeneity, which could indicate degradation or impurities.
-
-
Solubility Test:
-
Test the solubility in a relevant solvent (e.g., Methanol, DMSO). The material should dissolve completely to form a clear solution. The presence of insoluble particulates is a red flag.
-
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC):
-
Objective: To quantify the purity of the compound and detect any non-volatile impurities.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detector at 254 nm and 280 nm.
-
Expected Result: A single major peak corresponding to the product. The area percentage of this peak should be ≥97%. Any significant secondary peaks should be investigated.
-
-
Structural Confirmation by Proton NMR (¹H NMR):
-
Objective: To confirm the chemical structure and identify the isomeric arrangement of the substituents.
-
Solvent: DMSO-d₆ or Methanol-d₄.
-
Expected Spectrum: The aromatic region should show two distinct multiplets, consistent with the two protons on the benzene ring. The chemical shifts and coupling constants (J-values) will be characteristic of the 2,3-difluoro substitution pattern. The acidic protons (hydroxyl and carboxylic acid) may appear as broad singlets and can exchange with D₂O.
-
Causality: This technique is crucial for distinguishing between isomers. For example, the coupling patterns for a 2,6-difluoro isomer would be significantly different.
-
Visualizing the Supplier Selection and Qualification Workflow
To ensure a systematic and reliable sourcing process, a clear workflow should be established. The following diagram illustrates the key decision points from initial identification to final lot approval for use in research.
Caption: Workflow for reagent supplier qualification and incoming quality control.
Conclusion
The integrity of chemical research is critically dependent on the quality of its starting materials. For a key building block like this compound, a rigorous approach to sourcing and verification is not just recommended, but essential. By moving beyond simple catalog searches to a comprehensive evaluation of supplier data and implementing routine in-house quality control, researchers can mitigate risks, ensure reproducibility, and build a solid foundation for groundbreaking discoveries.
References
- 1. 3,6-Difluoro-2-hydroxybenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3,6-Difluoro-2-hydroxybenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,3-Difluoro-6-methoxybenzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 4. H26830.03 [thermofisher.com]
- 5. 2,3-Difluorobenzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. ivychem.com [ivychem.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. 2,4-DIFLUORO-6-HYDROXY-BENZOIC ACID manufacturers and suppliers - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of 2,3-Difluoro-6-hydroxybenzoic Acid: A Strategic Approach for Medicinal Chemistry Intermediates
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine into small molecules has become a cornerstone strategy for enhancing pharmacological profiles. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1][2] Among the myriad of fluorinated structures, substituted benzoic acids are particularly valuable as versatile scaffolds for the synthesis of a wide range of therapeutic agents.[3]
This application note provides a detailed, field-proven guide to the synthesis of 2,3-difluoro-6-hydroxybenzoic acid, a key intermediate whose structural motifs are of significant interest in the development of novel therapeutics. The presence of adjacent fluorine atoms and a hydroxyl group ortho to the carboxylic acid creates a unique electronic and steric environment, making it an attractive building block for compounds targeting a variety of biological pathways, including those involved in inflammation and cancer.[4][5] The synthetic strategy detailed herein is a robust, multi-step process designed for efficiency and scalability, providing researchers and drug development professionals with a reliable pathway to this valuable compound.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a three-step sequence commencing with a commercially available starting material, 3,4-difluoroanisole. The overall strategy involves:
-
Directed ortho-Formylation: Introduction of a formyl group at the C2 position of 3,4-difluoroanisole via a directed ortho-lithiation reaction.
-
Oxidation: Conversion of the resulting 2,3-difluoro-6-methoxybenzaldehyde to the corresponding carboxylic acid.
-
Demethylation: Cleavage of the methyl ether to yield the final this compound.
This approach is advantageous due to the high regioselectivity of the directed metalation step and the reliable nature of the subsequent oxidation and demethylation reactions.
Caption: Overall synthetic workflow for this compound.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde via Directed ortho-Lithiation
Rationale: Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The methoxy group in 3,4-difluoroanisole acts as a directed metalation group (DMG), coordinating to the lithium atom of n-butyllithium (n-BuLi) and directing deprotonation to the adjacent C2 position. This high regioselectivity is crucial for the successful synthesis of the desired isomer. The subsequent reaction with N,N-dimethylformamide (DMF) introduces the formyl group.
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 250 mL).
-
Cool the flask to -78 °C using an acetone/dry ice bath.
-
Add 3,4-difluoroanisole (46.8 g, 325 mmol) to the cooled THF.[6]
-
Slowly add a 2.5 M solution of n-butyllithium in hexanes (130 mL, 325 mmol) dropwise to the reaction mixture, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (27.6 mL, 358 mmol) dropwise, again maintaining the temperature below -70 °C.[6]
-
Stir the reaction mixture for 10 minutes at -70 °C.
-
Quench the reaction by the slow addition of acetic acid (30 mL) followed by water (400 mL), allowing the mixture to warm to 10 °C.
-
Extract the aqueous layer with diethyl ether (2 x 300 mL).
-
Combine the organic extracts and wash sequentially with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a red-orange oil which crystallizes upon standing.
-
Purify the crude product by recrystallization from diethyl ether/petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde as a solid.
| Parameter | Value |
| Typical Yield | 90-95% |
| Purity (by GC-MS) | >98% |
| ¹H NMR (300 MHz, CDCl₃) δ | 10.40 (s, 1H), 7.37 (q, 1H), 6.71 (m, 1H), 3.93 (s, 3H) |
Step 2: Oxidation to 2,3-Difluoro-6-methoxybenzoic Acid
Rationale: The oxidation of the aldehyde to a carboxylic acid is a critical transformation. The use of potassium hydroxide and hydrogen peroxide in an aqueous medium provides an effective and relatively mild method for this conversion, avoiding harsh oxidizing agents that could potentially lead to side reactions with the fluorinated aromatic ring.
Protocol:
-
In a round-bottom flask, dissolve 2,3-difluoro-6-methoxybenzaldehyde (5.0 g, 29.1 mmol) in an aqueous solution of potassium hydroxide (30 g in 200 mL of water).[7]
-
Slowly add 30% hydrogen peroxide (40 mL) to the solution.
-
Heat the reaction mixture to 70 °C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous layer with dichloromethane (DCM) to remove any unreacted starting material.
-
Cool the aqueous phase to 0 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise to the aqueous phase with stirring until the pH reaches 2, resulting in the precipitation of a solid.
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The resulting solid can be further purified by recrystallization.
| Parameter | Value |
| Typical Yield | High |
| Purity (by HPLC) | >97% |
Step 3: Demethylation to this compound
Rationale: The final step involves the cleavage of the aryl methyl ether. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, particularly for electron-deficient or sterically hindered ethers.[8] The reaction proceeds via the formation of a Lewis acid-base adduct between the ethereal oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.[9] This method is generally high-yielding and proceeds under relatively mild conditions.
Protocol:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,3-difluoro-6-methoxybenzoic acid (1.0 g, 5.3 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add a 1.0 M solution of boron tribromide in dichloromethane (11 mL, 11 mmol, 2.2 equivalents) dropwise to the reaction mixture.[10]
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, careful addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >98% |
Conclusion
The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound. By leveraging a directed ortho-lithiation strategy, a highly regioselective formylation is achieved, which sets the stage for a straightforward oxidation and subsequent demethylation. Each step has been optimized to ensure high yields and purity, making this protocol suitable for both laboratory-scale synthesis and potential scale-up for drug development programs. The availability of this fluorinated benzoic acid derivative will undoubtedly facilitate the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 10. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Application Notes and Protocols for 2,3-Difluoro-6-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of Fluorine in a Versatile Scaffold
2,3-Difluoro-6-hydroxybenzoic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms ortho and meta to the carboxylic acid, and ortho to the hydroxyl group, imparts unique physicochemical properties that are highly sought after in the design of novel molecules. The strong electron-withdrawing inductive effect of the fluorine atoms increases the acidity of both the carboxylic acid and the phenolic hydroxyl group, influencing their reactivity and the biological properties of their derivatives.[1][2][3] This increased acidity can enhance binding affinities in biological targets and improve metabolic stability.[4]
These application notes provide a comprehensive guide to the experimental use of this compound, detailing protocols for key chemical transformations. The causality behind experimental choices is explained, ensuring that researchers can not only replicate the procedures but also adapt them to their specific synthetic challenges.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 174.10 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 163-165 °C | --INVALID-LINK-- |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. | General Knowledge |
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[5]
Application 1: Synthesis of Amide Derivatives
The formation of an amide bond is a cornerstone of medicinal chemistry. The carboxylic acid moiety of this compound can be readily coupled with a wide range of amines to generate novel amides with potential biological activity.
Rationale for Protocol Design
Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activation of the carboxylic acid is necessary. Given the potential for steric hindrance from the ortho-fluorine and hydroxyl groups, a robust coupling reagent is recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice as it is known to be effective for coupling sterically hindered substrates and electron-deficient amines.[6] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to deprotonate the carboxylic acid without competing in the coupling reaction.
Experimental Workflow: Amide Coupling
Caption: Workflow for the HATU-mediated synthesis of amides from this compound.
Detailed Protocol: Amide Synthesis
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1 eq).
-
Reagent Addition: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application 2: Synthesis of Ester Derivatives
Esterification of the carboxylic acid group is a common transformation to modify the properties of a molecule, for example, to create a prodrug or to facilitate subsequent reactions.
Rationale for Protocol Design
Fischer esterification, the acid-catalyzed reaction with an alcohol, is a straightforward method. However, for a sterically hindered substrate like this compound, the reaction may be slow. A more efficient method involves the use of a coupling reagent. Alternatively, conversion to the more reactive acyl chloride followed by reaction with an alcohol is a robust approach.
Experimental Workflow: Esterification via Acyl Chloride
Caption: Two-step workflow for the esterification of this compound via an acyl chloride intermediate.
Detailed Protocol: Esterification via Acyl Chloride
-
Acyl Chloride Formation: To a solution of this compound (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 1-3 hours. Monitor the reaction by the cessation of gas evolution.
-
Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in an inert solvent like DCM. Add the desired alcohol (1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water, extract with DCM, wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.
Application 3: Synthesis of Ether Derivatives
The phenolic hydroxyl group can be alkylated to form ethers, a common modification in drug discovery to alter lipophilicity and metabolic stability.
Rationale for Protocol Design
The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. Due to the increased acidity of the hydroxyl group in this compound, a moderately strong base like potassium carbonate (K₂CO₃) is sufficient for deprotonation.
Experimental Workflow: Williamson Ether Synthesis
References
Application of 2,3-Difluoro-6-hydroxybenzoic Acid in Agrochemical Research
Introduction: A Versatile Fluorinated Building Block for Modern Agrochemicals
2,3-Difluoro-6-hydroxybenzoic acid is a highly functionalized aromatic compound that is emerging as a critical intermediate in the synthesis of next-generation agrochemicals. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and two reactive functional groups (a carboxylic acid and a hydroxyl group), provides a versatile scaffold for the development of novel herbicides and fungicides. The presence of fluorine is particularly significant in modern agrochemical design, as it can enhance the metabolic stability, binding affinity, and overall efficacy of the final active ingredient.
This technical guide provides a comprehensive overview of the application of this compound in agrochemical research, with a focus on its use in the synthesis of potent herbicidal and fungicidal amides and carboxamides. We will explore the underlying chemical logic, provide detailed synthetic protocols, and discuss the potential mechanisms of action of the resulting derivatives.
Core Concept: Bioisosteric Replacement and Enhanced Efficacy
The strategic incorporation of the this compound moiety into agrochemical candidates is often driven by the principle of bioisosteric replacement. The amide bond is a common feature in many biologically active molecules. By replacing a standard amide linkage with a derivative of this fluorinated benzoic acid, researchers can fine-tune the physicochemical properties of the resulting compound.
The 1,2,3-triazole ring, for instance, is a well-known bioisostere for the amide bond, mimicking its planarity, dipole moment, and hydrogen bonding capabilities.[1] The synthesis of amide and carboxamide derivatives from this compound allows for the exploration of a wide chemical space to identify compounds with optimized biological activity.
Application in Herbicide Discovery: Synthesis of Novel Carboxamide Herbicides
Derivatives of pyrazole carboxamides have shown significant promise as potent herbicides. The introduction of a difluorophenyl group as part of the N-substituent on the carbamoyl group has been shown to provide an excellent combination of herbicidal activity and crop selectivity.[2] Following this logic, this compound can be utilized to synthesize novel herbicidal carboxamides.
Experimental Workflow: From Building Block to Active Compound
The following diagram outlines the general workflow for the synthesis of a candidate herbicidal carboxamide from this compound.
Caption: Synthetic workflow for a target herbicidal carboxamide.
Protocol 1: Synthesis of a Novel N-Aryl-2,3-difluoro-6-hydroxybenzamide
This protocol details the synthesis of a representative N-aryl benzamide, a class of compounds that has demonstrated herbicidal activity.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
An appropriate aromatic amine (e.g., 2,4-difluoroaniline)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Formation of the Acyl Chloride:
-
In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous THF.
-
Slowly add thionyl chloride (1.2 eq) to the suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,3-difluoro-6-hydroxybenzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the selected aromatic amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0°C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target N-aryl-2,3-difluoro-6-hydroxybenzamide.
-
Application in Fungicide Discovery: Leveraging the Antifungal Potential of Amide Derivatives
Amide derivatives containing heterocyclic moieties, such as 1,2,4-triazole, are known to exhibit a broad spectrum of fungicidal activity.[3] The this compound scaffold can be used to create novel amide-based fungicides, potentially targeting key fungal enzymes or cellular processes. Research on amide derivatives of natural products like sinapic acid has also shown promising fungicidal activity against plant pathogens.[4]
Hypothesized Mechanism of Action
The fungicidal activity of amides derived from this compound may stem from their ability to disrupt mitochondrial function in fungal cells. This can be investigated through techniques such as Transmission Electron Microscopy (TEM) to observe changes in the mitochondrial structure of treated fungi.[4]
Protocol 2: Synthesis of a this compound-Triazole Amide Conjugate
This protocol outlines the synthesis of a potential fungicidal compound by coupling 2,3-Difluoro-6-hydroxybenzoyl chloride with a triazole-containing amine.
Materials:
-
Crude 2,3-difluoro-6-hydroxybenzoyl chloride (from Protocol 1)
-
3-Amino-1,2,4-triazole
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Amide Formation:
-
Dissolve 3-Amino-1,2,4-triazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Slowly add a solution of crude 2,3-difluoro-6-hydroxybenzoyl chloride (1.1 eq) in anhydrous DMF to the mixture.
-
Heat the reaction mixture to 60°C and stir for 8-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the target this compound-triazole amide conjugate.
-
Data Summary: Physicochemical Properties
The following table summarizes the key physicochemical properties of the parent compound, this compound, and a related benzamide for which data is available.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₄F₂O₃ | 174.10 | White to off-white solid |
| 2,6-Difluoro-3-hydroxybenzamide[5] | C₇H₅F₂NO₂ | 173.12 | Solid |
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for the discovery of novel agrochemicals. Its unique electronic and structural features make it an ideal starting material for the synthesis of potent herbicidal and fungicidal amides and carboxamides. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of new derivatives and to investigate their biological activities. Future research in this area could focus on expanding the library of amine coupling partners to further probe the structure-activity relationships and to develop agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2,6-Difluoro-3-hydroxybenzamide | C7H5F2NO2 | CID 45120136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amide Bond Formation with 2,3-Difluoro-6-hydroxybenzoic Acid
<
Abstract
This technical guide provides a comprehensive overview of the reaction between 2,3-difluoro-6-hydroxybenzoic acid and various coupling agents to form amide bonds, a critical transformation in medicinal chemistry and drug development. We delve into the mechanistic nuances of commonly employed coupling agents, including carbodiimides, and uronium/phosphonium salts. Detailed, step-by-step protocols for amide synthesis are presented, accompanied by expert insights into reaction optimization, troubleshooting common challenges, and appropriate analytical techniques for monitoring reaction progress. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize amide derivatives of this compound.
Introduction: The Significance of this compound Amides
This compound is a valuable building block in the synthesis of biologically active molecules. The presence of the difluoro substitution pattern can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The adjacent hydroxyl and carboxylic acid functionalities present unique challenges and opportunities for chemical derivatization.
The formation of an amide bond from the carboxylic acid moiety is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR). However, the direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a non-reactive carboxylate salt.[1][2] Coupling agents are therefore essential to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.[1][2]
This guide will focus on the practical aspects of reacting this compound with amines using modern coupling agents. The electronic effects of the fluorine atoms and the steric hindrance imparted by the ortho-hydroxyl group can influence reaction kinetics and necessitate careful selection of reagents and conditions.
Mechanism of Action: A Comparative Look at Coupling Agents
The success of an amide coupling reaction hinges on the choice of the coupling agent. These reagents function by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack. We will explore three major classes of coupling agents.
Carbodiimide-Based Coupling Agents (e.g., EDC, DCC)
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used for their effectiveness and relatively low cost.[2][3] The general mechanism involves the reaction of the carbodiimide with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][4] This intermediate is then attacked by the amine to yield the desired amide and a urea byproduct.[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, making it convenient for reactions in aqueous or mixed-aqueous media and simplifying byproduct removal through aqueous workup.[3][4]
-
DCC (N,N'-Dicyclohexylcarbodiimide): Soluble in organic solvents and highly effective in non-aqueous conditions.[3] However, the dicyclohexylurea (DCU) byproduct is often poorly soluble, necessitating filtration for removal.
A significant challenge with carbodiimide-mediated couplings is the potential for racemization of chiral carboxylic acids. This can be mitigated by the addition of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), which react with the O-acylisourea intermediate to form a more stable active ester, reducing the risk of side reactions.[5][6]
Caption: Carbodiimide Coupling Mechanism.
Uronium/Guanidinium Salt-Based Coupling Agents (e.g., HATU, HBTU)
Uronium and guanidinium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents known for their fast reaction rates and high yields, even with sterically hindered substrates.[7][8]
These reagents react with the carboxylate to form an active ester, typically an OBt or OAt ester, which then rapidly reacts with the amine.[9] The formation of these active esters is generally faster and leads to less racemization compared to carbodiimide methods.[8][10] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen, which stabilizes the transition state.[9]
A potential side reaction with salicylic acid derivatives and HATU is the formation of 2-imino benzo[e]-1,3-oxazin-4-ones.[7] While this compound is not a salicylic acid, the ortho-hydroxyl group could potentially participate in similar side reactions, warranting careful monitoring.
Caption: Uronium Salt (HATU) Coupling Mechanism.
Phosphonium Salt-Based Coupling Agents (e.g., PyBOP, BOP)
Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are another class of highly effective coupling reagents.[11] They operate similarly to uronium salts by forming an active OBt ester from the carboxylic acid. These reagents are known for their high reactivity and are particularly useful for coupling sterically hindered amino acids and for minimizing racemization.[5]
Experimental Protocols
The following protocols provide a starting point for the synthesis of amides from this compound. Optimization may be required based on the specific amine used.
General Considerations
-
Solvents: Anhydrous solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are recommended to prevent hydrolysis of the activated intermediate.[12]
-
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine.
-
Reaction Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a cost-effective and widely applicable method for amide bond formation.
Materials:
-
This compound
-
Amine (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) to the mixture and stir for an additional 20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
This protocol is recommended for sterically hindered amines or when faster reaction times are desired.
Materials:
-
This compound
-
Amine (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.1 eq) to the mixture and stir for 15 minutes at room temperature to allow for the formation of the active ester.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, work up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography.
Data Presentation: Comparison of Coupling Agents
| Coupling Agent | Relative Cost | Reactivity | Byproduct Removal | Racemization Potential | Recommended for |
| EDC/HOBt | Low | Moderate | Aqueous Wash | Low with HOBt | General purpose, scale-up |
| DCC/HOBt | Low | Moderate | Filtration | Low with HOBt | Non-aqueous conditions |
| HATU | High | High | Aqueous Wash | Very Low | Hindered substrates, rapid synthesis |
| PyBOP | High | High | Aqueous Wash | Very Low | Hindered substrates, sensitive substrates |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the amine (protonation).- Hydrolysis of the activated intermediate.[12] | - Increase the equivalents of the coupling agent and/or additive.- Ensure sufficient base is present to neutralize acids.- Use anhydrous solvents and reagents. |
| Side Product Formation | - Reaction of the ortho-hydroxyl group.- Formation of N-acylurea (with carbodiimides).- Dimerization of the activated carboxylic acid. | - Protect the hydroxyl group if necessary.- Add HOBt or NHS to suppress N-acylurea formation.[13]- Use a uronium or phosphonium salt-based coupling agent. |
| Incomplete Reaction | - Steric hindrance from the substrate or amine.[12]- Insufficient reaction time or temperature. | - Switch to a more powerful coupling agent (e.g., HATU).- Increase the reaction temperature (e.g., to 40-50 °C).- Extend the reaction time. |
| Difficulty with Product Purification | - Water-soluble byproducts (from EDC).- Poorly soluble byproducts (from DCC). | - Perform a thorough aqueous workup to remove EDC byproducts.- Filter the reaction mixture to remove DCU. |
Analytical Methods for Reaction Monitoring
Consistent and accurate monitoring of the reaction is crucial for successful synthesis.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation of the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the retention times and mass-to-charge ratios of the reactants, products, and any byproducts. This is particularly useful for confirming the identity of the desired product and identifying any unexpected side products.
Caption: General Experimental Workflow.
Conclusion
The selection of an appropriate coupling agent and reaction conditions is paramount for the successful synthesis of amides from this compound. While carbodiimide-based reagents offer a cost-effective solution for many applications, uronium and phosphonium salts provide superior performance for challenging substrates. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the efficient synthesis of novel amide derivatives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. hepatochem.com [hepatochem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. Phosphonium coupling - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Carbodiimide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of 2,3-Difluoro-6-hydroxybenzoic Acid
Introduction: The Critical Role of Purity for a Key Synthetic Building Block
2,3-Difluoro-6-hydroxybenzoic acid is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of advanced pharmaceutical agents and other high-value chemical entities. Its unique substitution pattern, featuring two fluorine atoms, a hydroxyl group, and a carboxylic acid, imparts specific electronic and steric properties that are leveraged in modern drug design. The presence of impurities, which can include unreacted starting materials, regioisomers (e.g., other difluoro-hydroxybenzoic acids), or by-products from synthesis, can have profound negative impacts on downstream reactions. These impurities can lead to lower yields, complex product mixtures, and potentially introduce toxicological liabilities in the final active pharmaceutical ingredient (API).
Therefore, robust and validated purification protocols are not merely a matter of good laboratory practice but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final product. This guide provides a detailed examination of three primary purification techniques—recrystallization, acid-base extraction, and preparative chromatography—offering both the theoretical underpinnings and field-tested protocols for obtaining this compound in high purity.
Chapter 1: Physicochemical Foundations for Purification
The successful purification of any compound is predicated on a thorough understanding of its physical and chemical properties. For this compound, the following characteristics are paramount:
-
Acidity: The molecule possesses two acidic protons: one on the carboxylic acid (pKa ~3-4) and a more weakly acidic one on the phenolic hydroxyl group (pKa ~9-10). This dual acidity is the cornerstone of purification by acid-base extraction.
-
Polarity: The presence of hydrogen bond donors (-OH, -COOH) and acceptors (=O, -F) makes the molecule polar. This polarity dictates its solubility in various organic solvents and its retention behavior in chromatographic systems.
-
Crystallinity: As a solid with a defined melting point of 181-184°C, this compound is an excellent candidate for purification by recrystallization[1].
-
Potential Impurities: Common impurities may include starting materials from its synthesis or regioisomers that have similar but distinct polarities and solubilities.
Chapter 2: Method 1 - Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities remain either highly soluble or insoluble at all temperatures.
Principle of Recrystallization
The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution is allowed to cool slowly and without agitation, the solubility of the target compound decreases, and it begins to form a crystalline lattice. The slow cooling process is crucial as it allows the molecules to arrange themselves in an ordered, energetically favorable crystal structure, selectively excluding impurity molecules, which remain dissolved in the cold solvent (mother liquor).[2][3]
Solvent Selection Strategy
Choosing the correct solvent is the most critical step for successful recrystallization. For this compound, a polar protic solvent or a mixed-solvent system is often effective.
| Solvent System | Rationale for Use | Experimental Notes |
| Water | Benzoic acid and its derivatives often have sufficient solubility in hot water to be effective[2][4]. This is a green, inexpensive, and non-flammable option. | May require a relatively large volume of water. The high polarity might not be suitable for less polar impurities. |
| Ethanol/Water | A highly versatile mixed-solvent system. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the cloud point). A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool. This method allows for fine-tuning of the solvent polarity.[5] | Provides excellent control over the crystallization process. Effective for a wide range of impurity polarities. |
| Ethyl Acetate/Hexane | The compound is dissolved in a minimum of boiling ethyl acetate, and hexane (an "anti-solvent") is added slowly until the solution becomes turbid. The solution is then allowed to cool. | Useful if the compound is highly soluble in moderately polar solvents even at room temperature. |
| Dichloromethane (DCM) / Petroleum Ether (PE) | A patent for a related compound describes dissolving a claybank solid in DCM and ethyl acetate, followed by the addition of petroleum ether to induce precipitation[6]. | This anti-solvent approach is effective for compounds that are very soluble in chlorinated solvents. |
Detailed Protocol for Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a minimal volume of ethanol (e.g., 5-10 mL) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Attaining Saturation: While maintaining the heat, add deionized water dropwise from a Pasteur pipette until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again. At this point, the solution is saturated.
-
Slow Cooling: Remove the flask from the hot plate, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals[3].
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution[3].
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same ratio) to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Chapter 3: Method 2 - Acid-Base Extraction
This technique leverages the acidic nature of this compound to separate it from neutral or basic impurities. By manipulating the pH of an aqueous solution, the compound can be selectively moved between an organic phase and an aqueous phase.
Principle of Acid-Base Extraction
In its protonated form (at low pH), the benzoic acid is neutral and preferentially soluble in an organic solvent like ethyl acetate or dichloromethane. When reacted with a weak base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. This salt will move into the aqueous phase, leaving neutral organic impurities behind in the organic layer. Subsequent re-acidification of the aqueous layer will precipitate the pure acid. Stronger bases (like NaOH) would deprotonate both the carboxylic acid and the phenol, which can be useful but requires careful pH control.
Detailed Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.
-
Removal of Basic Impurities: Add 25 mL of 1 M HCl to the separatory funnel. Stopper the funnel, shake vigorously while venting frequently, and allow the layers to separate. Drain and discard the lower aqueous layer. This step removes any basic impurities.
-
Extraction of the Acid: Add 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake and vent as before. The target compound will be deprotonated at the carboxylic acid and move into the aqueous layer.
-
Separation: Drain the lower aqueous layer containing the sodium salt of the product into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 30 mL of NaHCO₃ solution and combine the aqueous extracts. The organic layer, now containing neutral impurities, can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is approximately 2[6]. The pure this compound will precipitate out as a solid.
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry as described in the recrystallization protocol.
Chapter 4: Method 3 - Preparative Column Chromatography
For challenging separations where impurities have similar solubilities to the product, preparative column chromatography is the method of choice. It separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.
Principle of Normal-Phase Chromatography
In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar to moderately polar mobile phase. Polar compounds, like this compound, will adsorb more strongly to the silica gel and thus travel down the column more slowly. Less polar impurities will elute from the column faster. By gradually increasing the polarity of the mobile phase, compounds can be eluted in order of increasing polarity.
System Selection
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. To ensure sharp peaks and prevent "tailing" of the acidic compound, a small amount (0.5-1%) of acetic acid is often added to the eluent. This suppresses the deprotonation of the analyte on the silica surface.
-
Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
Detailed Protocol for Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent composition using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of hexane/ethyl acetate. The ideal solvent system will move the desired product to an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture (e.g., 90:10 hexane/ethyl acetate + 0.5% acetic acid).
-
Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10 mL each in test tubes).
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 hexane/ethyl acetate) to elute the more strongly adsorbed product.
-
Fraction Analysis: Analyze the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under UV light.
-
Pooling and Evaporation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Chapter 5: Purity Assessment and Final Validation
After any purification procedure, the purity of the final product must be rigorously assessed. A combination of methods provides the most comprehensive validation.
| Analytical Method | Principle | Application & Interpretation |
| Melting Point Analysis | A pure crystalline solid has a sharp, defined melting point range (typically < 2°C). Impurities disrupt the crystal lattice, causing melting to occur over a broader range and at a lower temperature.[7] | The sample is heated slowly in a capillary tube. A narrow melting range close to the literature value (181-184°C) indicates high purity[1]. |
| High-Performance Liquid Chromatography (HPLC) | The sample is passed through a column packed with a stationary phase under high pressure. Components are separated based on their affinity for the stationary vs. mobile phase, and detected as they elute.[7] | An analytical reversed-phase HPLC method can quantify the purity. A single sharp peak at the expected retention time indicates purity. The area of the main peak relative to the total area of all peaks gives a quantitative purity value (e.g., >99%).[8][9] |
| Thin-Layer Chromatography (TLC) | A simple, rapid version of column chromatography on a glass or aluminum plate coated with silica gel. | Used for quick checks of purity and for monitoring reactions or column fractions. A pure sample should ideally show a single spot. |
| Quantitative NMR (qNMR) | The signal intensity of a nucleus is directly proportional to the number of those nuclei in the sample. By comparing the integral of a sample peak to that of a certified internal standard of known concentration, an absolute purity can be determined.[7] | Provides a highly accurate, primary method of purity determination without needing a reference standard of the analyte itself. |
Example Analytical HPLC Protocol
This method is adapted from established procedures for analyzing related hydroxybenzoic acids[8][10].
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 40:60 (v/v) Methanol / 1% Aqueous Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Prep | ~0.1 mg/mL in mobile phase |
Conclusion
The purification of this compound is a critical step in its utilization as a high-value synthetic intermediate. The choice of purification method—recrystallization, acid-base extraction, or column chromatography—depends on the nature and quantity of the impurities present. Recrystallization is ideal for removing small amounts of impurities from a mostly pure, crystalline solid. Acid-base extraction is highly effective for removing neutral or basic contaminants. For the most challenging separations of closely related isomers or by-products, preparative column chromatography offers the highest resolving power. In all cases, the final purity must be confirmed using appropriate analytical techniques such as melting point analysis and HPLC to ensure the material meets the stringent quality requirements for research and drug development.
References
- 1. This compound | 749230-47-5 [amp.chemicalbook.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 6. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
Application Notes and Protocols for the Quantification of 2,3-Difluoro-6-hydroxybenzoic acid
Introduction
2,3-Difluoro-6-hydroxybenzoic acid is a fluorinated aromatic compound of significant interest in the pharmaceutical and chemical industries. Its structural motifs are often incorporated into biologically active molecules, making its precise and accurate quantification crucial for drug development, quality control, and research applications. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. Therefore, robust analytical methods are essential to ensure the identity, purity, and concentration of this compound in various matrices.
This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound. It is intended for researchers, scientists, and drug development professionals who require detailed, field-proven protocols. The methods described herein are grounded in established analytical principles and have been structured to ensure scientific integrity and reproducibility.
I. Core Analytical Methodologies
The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
Principle of Separation: In RP-HPLC, the analyte is separated based on its partitioning between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[1] The retention of this compound on the column is influenced by its hydrophobicity and the composition of the mobile phase. The acidic nature of the carboxyl group necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape. Acidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to increased retention on a reversed-phase column.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, especially in complex matrices such as biological fluids, LC-MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry.
Principle of Detection: After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions.[2] Electrospray ionization (ESI) in negative ion mode is highly effective for acidic compounds like this compound, as it readily forms the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) can be employed for even greater specificity through selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce characteristic product ions.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form.
Principle of Derivatization and Analysis: The hydroxyl and carboxylic acid functional groups are typically derivatized using a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][4] This process replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing the compound's volatility and thermal stability. The derivatized analyte is then separated on a GC column and detected by a mass spectrometer.[4][5]
II. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific application and available instrumentation. All methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[6][7][8][9][10]
Protocol 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Standard system with pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD) |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm[11] |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation
The method should be validated for specificity, linearity, range, accuracy, precision, and robustness as per ICH guidelines.[6][8]
-
Linearity: A minimum of five concentrations should be used to establish linearity.[8] The correlation coefficient (r²) should be ≥ 0.999.[12]
-
Precision: Intra-day and inter-day precision should be assessed by analyzing replicate samples at different concentration levels. The relative standard deviation (RSD) should be less than 2%.[12]
-
Accuracy: Accuracy should be determined by recovery studies, spiking a blank matrix with known amounts of the analyte. Recoveries should be within 98-102%.
Protocol 2: LC-MS/MS for Biological Matrices
This method is designed for the sensitive and selective quantification of this compound in plasma or serum.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for preparing biological samples for LC-MS analysis.[13][14][15][16]
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
| Parameter | Specification |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | To be determined by infusing a standard solution of this compound. |
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Protocol 3: GC-MS with Derivatization
This protocol is suitable for samples where volatility can be achieved through derivatization.
Derivatization Procedure
-
Accurately weigh the sample and dissolve it in a suitable solvent like methanol.
-
Transfer a known amount of the sample solution to a reaction vial and evaporate the solvent.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Conditions
| Parameter | Specification |
| GC System | Gas chromatograph with a mass selective detector |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| Injection Mode | Splitless |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan or Selected Ion Monitoring (SIM) |
III. Visualizations and Data Presentation
Experimental Workflows
Summary of Method Performance
The following table summarizes the expected performance characteristics of the described analytical methods.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| LOD | ~0.1 µg/mL | ~1 ng/mL | ~5 ng/mL |
| LOQ | ~0.3 µg/mL | ~5 ng/mL | ~15 ng/mL |
| Precision (%RSD) | < 2% | < 15% | < 15% |
| Accuracy (% Recovery) | 98-102% | 85-115% | 85-115% |
IV. Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis, with HPLC-UV offering a simple and accurate solution for routine quality control, while LC-MS/MS provides the necessary sensitivity and selectivity for complex biological matrices. Proper method validation in accordance with ICH guidelines is paramount to ensure the generation of high-quality, reproducible data.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. ijisrt.com [ijisrt.com]
Application Notes and Protocols for the Fluorination of Benzoic Acid Derivatives in Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Fluorinated benzoic acids, in particular, represent a privileged class of building blocks and intermediates, offering chemists a versatile platform to modulate acidity, lipophilicity, metabolic stability, and target-binding affinity.[2][3][4] This guide provides an in-depth exploration of key synthetic strategies for the fluorination of benzoic acid derivatives. We move beyond simple procedural lists to explain the causality behind methodological choices, offering detailed, field-proven protocols for electrophilic fluorination, deoxyfluorination, and late-stage decarboxylative fluorination. Each section is grounded in mechanistic principles and supplemented with practical insights for troubleshooting and safety, aiming to empower researchers in drug discovery to leverage fluorination with confidence and precision.
The Strategic Imperative of Fluorine in Benzoic Acid Scaffolds
The carbon-fluorine bond, the strongest single bond in organic chemistry, imparts unique properties that are highly desirable in drug design.[1] When introduced into a benzoic acid framework, fluorine can exert powerful effects through a combination of inductive and, depending on its position, resonance effects.
-
Modulation of Acidity (pKa): A fluorine atom, particularly in the ortho position, significantly increases the acidity of the carboxylic acid group due to its strong electron-withdrawing nature.[2] This "ortho effect" can enhance interactions with target proteins, such as cyclooxygenase (COX) enzymes, where the carboxylate is a key binding motif.[2][4]
-
Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability.[1][5]
-
Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" at a susceptible position can prevent unwanted metabolism, prolonging the drug's half-life.[1][2]
-
Conformational Control and Binding Affinity: The small steric footprint and unique electronic properties of fluorine can alter molecular conformation and electrostatic interactions, leading to improved binding affinity and selectivity for the biological target.[2][6]
These compelling advantages have driven the development of diverse synthetic methodologies to access these valuable compounds. The choice of strategy depends critically on the desired substitution pattern, the electronic nature of the substrate, and the stage of the drug discovery process (e.g., early-stage library synthesis vs. late-stage functionalization).
Navigating Fluorination Strategies: A Decision Workflow
The synthesis of a target fluorinated benzoic acid derivative begins with a strategic choice of reaction type. The primary pathways include direct electrophilic attack on the aromatic ring, nucleophilic substitution of a pre-installed leaving group, or functional group interconversion of the carboxylic acid moiety itself.
Figure 1: Decision workflow for selecting a fluorination strategy.
Methodologies and Protocols
This section provides detailed protocols for three distinct and powerful fluorination strategies.
Electrophilic Aromatic Fluorination with Selectfluor™
Expertise & Rationale: Electrophilic fluorination is the method of choice for introducing fluorine onto electron-rich aromatic rings. Selectfluor™ (F-TEDA-BF₄) is a highly effective, stable, and relatively safe electrophilic fluorinating agent, making it a workhorse in both academic and industrial labs.[6][7][8] Its mechanism is thought to proceed via a single-electron transfer (SET) from the electron-rich arene to the reagent, followed by fluorine atom transfer, though an SN2 pathway can also be considered.[7][9] The reaction is typically performed in polar aprotic solvents like acetonitrile and often does not require a catalyst for activated substrates.
Mechanism Overview:
Figure 2: Simplified mechanism of electrophilic fluorination using Selectfluor.
Protocol 1: Fluorination of Methyl 4-hydroxy-3-methoxybenzoate
-
Reagent Preparation & Safety:
-
CAUTION: Selectfluor™ is a strong oxidant.[7] Avoid contact with combustible materials. All operations should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Dry acetonitrile over calcium hydride and distill before use.
-
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxy-3-methoxybenzoate (1.0 mmol, 182.2 mg).
-
Add 10 mL of anhydrous acetonitrile and stir until the starting material is fully dissolved.
-
In a single portion, add Selectfluor™ (1.1 mmol, 389.7 mg).
-
Seal the flask with a septum and stir the reaction mixture at room temperature (20-25 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
For TLC, use a mobile phase of 30% ethyl acetate in hexanes. Visualize spots under UV light.
-
-
Workup and Purification:
-
Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of 10-40% ethyl acetate in hexanes to yield the desired fluorinated product.
-
Expected Results & Troubleshooting:
| Substrate Type | Expected Yield | Potential Issues & Solutions |
| Electron-rich (e.g., -OH, -OMe) | Good to Excellent (60-90%) | Problem: Multiple fluorinations. Solution: Use stoichiometric amounts of Selectfluor™; consider a milder reagent if selectivity is poor. |
| Electron-neutral (e.g., -H, -Alkyl) | Moderate (30-60%) | Problem: Sluggish reaction. Solution: Increase temperature to 40-60 °C; consider using an ionic liquid as the solvent.[11] |
| Electron-poor (e.g., -NO₂) | Low to No Reaction | Solution: This method is unsuitable. Switch to a nucleophilic fluorination strategy. |
Deoxyfluorination of Benzoic Acids to Acyl Fluorides
Expertise & Rationale: The direct conversion of a carboxylic acid to an acyl fluoride provides a highly valuable and versatile intermediate.[12] Acyl fluorides are generally more stable than their chloride counterparts but are sufficiently reactive for subsequent transformations like amide or ester formation.[13] While reagents like DAST and Deoxo-Fluor are effective, they can be thermally unstable.[14] A more recent, practical alternative involves using potassium fluoride (KF) in combination with a highly electron-deficient fluoroarene, such as tetrafluorophthalonitrile (TFPN), which acts as an in situ activator.[15] This method is cost-effective and avoids hazardous reagents.
Mechanism Overview: The mechanism involves the initial formation of a potassium carboxylate, which then displaces a fluoride from the electron-deficient arene activator. The resulting activated ester is then susceptible to nucleophilic attack by a fluoride ion, releasing the acyl fluoride product.[15][16]
Figure 3: Plausible mechanism for KF-mediated deoxyfluorination.[16]
Protocol 2: Synthesis of 4-Nitrobenzoyl Fluoride
-
Reagent Preparation & Safety:
-
CAUTION: Handle all reagents in a chemical fume hood. Anhydrous conditions are crucial for success.
-
Dry potassium fluoride (KF) in an oven at 120 °C overnight and cool in a desiccator before use.
-
Use anhydrous acetonitrile (MeCN) as the solvent.
-
-
Reaction Setup:
-
In an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add 4-nitrobenzoic acid (1.0 mmol, 167.1 mg), anhydrous KF (2.0 mmol, 116.2 mg), and tetrafluorophthalonitrile (TFPN) (1.0 mmol, 200.1 mg).
-
Add 5 mL of anhydrous MeCN.
-
Fit the flask with a reflux condenser under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to 80 °C using an oil bath and stir vigorously.
-
-
Reaction Monitoring:
-
The reaction is typically complete within 12-24 hours.[15]
-
Progress can be monitored by ¹⁹F NMR of an aliquot, observing the disappearance of the TFPN signals and the appearance of the acyl fluoride signal (typically > +20 ppm).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a short plug of Celite® to remove insoluble salts, washing the plug with a small amount of anhydrous MeCN.
-
Note: Acyl fluorides can be sensitive to hydrolysis. For many applications, the resulting solution can be used directly in the next step.
-
If isolation is required, carefully remove the solvent under reduced pressure. The crude product can often be purified by vacuum distillation or crystallization if it is a solid.
-
Expected Results & Troubleshooting:
| Substrate Scope | Expected Yield | Potential Issues & Solutions |
| Aromatic & Aliphatic Acids | Good to Excellent (70-95%)[15] | Problem: Incomplete conversion. Solution: Ensure KF is rigorously dried; check the purity of the activator; extend reaction time. |
| Acid-sensitive groups | Tolerated | Problem: Side reactions. Solution: The method is generally mild, but if issues arise, consider alternative deoxyfluorinating agents like XtalFluor-E, which is more thermally stable than DAST.[14] |
Late-Stage Decarboxylative Fluorination
Expertise & Rationale: Late-stage functionalization—the introduction of a key functional group at a late step in a synthetic sequence—is a highly valuable strategy in drug discovery.[17] It allows for the rapid diversification of complex molecular scaffolds. Decarboxylative fluorination directly replaces a carboxylic acid with a fluorine atom, a transformation that is historically challenging. Recent advances using photoredox and copper catalysis have enabled this transformation under remarkably mild conditions, even accommodating a wide range of functional groups.[18][19] This is particularly powerful for preparing PET imaging agents using the ¹⁸F isotope.[18][20]
Mechanism Overview: The reaction is initiated by a photoinduced ligand-to-metal charge transfer (LMCT) process. The aryl carboxylate coordinates to a copper(II) salt. Upon irradiation with visible light, an electron is transferred from the carboxylate to the copper center, generating a Cu(I) species and an acyloxy radical. This radical rapidly extrudes CO₂ to form an aryl radical, which is then trapped by the Cu(I) species and a fluoride source to form a high-valent arylcopper(III) fluoride complex. Reductive elimination from this complex furnishes the desired aryl fluoride.[18]
Protocol 3: Photochemical Decarboxylative Fluorination of a Benzoic Acid
-
Reagent Preparation & Safety:
-
CAUTION: This reaction requires the use of a photoreactor. Ensure the equipment is properly shielded to prevent exposure to high-intensity light. Perform the reaction under an inert atmosphere.
-
Use anhydrous, degassed solvents.
-
-
Reaction Setup:
-
In a glovebox, add the benzoic acid substrate (0.1 mmol), Cu(OTf)₂ (0.25 mmol, 90.4 mg), and a fluoride source such as AgF (0.2 mmol, 25.4 mg) or KF with a phase-transfer catalyst to a 4 mL reaction vial equipped with a stir bar.
-
Add 1.0 mL of anhydrous acetonitrile.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a photoreactor equipped with a 365 nm LED light source and a cooling fan to maintain room temperature.
-
-
Reaction Execution and Monitoring:
-
Stir the mixture and irradiate for 2-24 hours. The optimal time will vary depending on the substrate.
-
Monitor the reaction by taking aliquots (via syringe) and analyzing by LC-MS or GC-MS to track the consumption of starting material and formation of the aryl fluoride product.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (10 mL).
-
Filter through a pad of silica gel and Celite®, washing with additional ethyl acetate to remove copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative TLC or column chromatography to isolate the pure aryl fluoride.
-
Expected Results & Troubleshooting:
| Functional Group Tolerance | Expected Yield | Potential Issues & Solutions |
| Electron-donating, -neutral, and -withdrawing groups | Good (typically 30-60%)[18] | Problem: Low yield or decomposition. Solution: Screen different copper sources (e.g., Cu(OAc)₂) or fluoride sources; ensure the solvent is rigorously degassed to prevent quenching of radical intermediates. |
| Heterocycles | Generally compatible | Problem: Strong coordination of substrate to copper inhibits catalysis. Solution: This can be a limitation; consider alternative late-stage methods like C-H fluorination.[20] |
Safety and Handling of Fluorinating Agents
Working with fluorinating agents requires strict adherence to safety protocols due to their high reactivity, toxicity, and potential to generate hazardous byproducts like hydrogen fluoride (HF).[10][21]
| Reagent Class | Primary Hazards | Recommended Handling Practices |
| Elemental Fluorine (F₂) | Extreme oxidant, highly corrosive, toxic gas. Reacts violently with most organic materials.[22] | Use only in specialized, passivated gas handling systems within a ventilated enclosure. Requires extensive training. |
| Electrophilic (N-F) Reagents (e.g., Selectfluor™, NFSI) | Strong oxidizers, can be acutely toxic if inhaled.[21] | Handle in a fume hood. Avoid contact with reducing agents and combustible materials. Store in a cool, dry place.[10] |
| Deoxyfluorinating Agents (e.g., DAST, Deoxo-Fluor) | Thermally unstable, can decompose explosively above 50-90 °C.[14] Reacts violently with water to release HF. | Never heat above recommended temperatures.[14] Use in a fume hood with a blast shield. Quench slowly with an alcohol (e.g., isopropanol) before aqueous workup. |
| Nucleophilic Fluoride Sources (e.g., KF, CsF, TBAF) | Can generate HF upon contact with acid.[21][23] Hygroscopic. | Wear appropriate gloves and eye protection. Avoid acidification during workup unless HF is contained. Store in a desiccator. |
| Hydrogen Fluoride (HF) | Highly corrosive, causes severe, deep-tissue burns that may not be immediately painful.[22] | SPECIALIZED TRAINING REQUIRED. Always have 2.5% calcium gluconate gel available as a first aid antidote for skin exposure.[22] Use in a fume hood with HF-compatible materials (e.g., Teflon, not glass). |
Emergency Procedures for HF Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing. Apply 2.5% calcium gluconate gel liberally to the area.[10][22] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. Seek immediate medical attention.[22]
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. brynmawr.edu [brynmawr.edu]
- 6. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectfluor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor™ (F-TEDA-BF4) for “green” fluorination - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 15. Deoxyfluorination of Carboxylic Acids with KF and Highly Electron-Deficient Fluoroarenes [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fluorination - Wordpress [reagents.acsgcipr.org]
- 22. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 23. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
Application Note: Quantitative Analysis of Fluorinated Benzoic Acids in Pharmaceutical Matrices by HPLC-MS/MS
Introduction
Fluorinated benzoic acids (FBAs) and their derivatives are crucial structural motifs in a wide array of pharmaceuticals and agrochemicals. The presence and position of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds invaluable in drug design. Consequently, the accurate and sensitive quantification of FBAs as active pharmaceutical ingredients (APIs), synthetic intermediates, or potential impurities is a critical task in drug development and quality control.
This application note presents a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the selective and sensitive determination of various fluorinated benzoic acids. The methodology is designed for researchers, analytical scientists, and drug development professionals who require a reliable analytical procedure that adheres to international regulatory standards. We will delve into the rationale behind the chromatographic and mass spectrometric conditions, provide a detailed step-by-step protocol, and outline a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Method Rationale: The Science Behind the Parameters
The selection of an analytical method is a balance of sensitivity, selectivity, speed, and robustness. For fluorinated benzoic acids, HPLC coupled with tandem mass spectrometry is the technique of choice due to its high resolution and the fact that no derivatization is required, unlike techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Chromatography: Achieving Optimal Separation
The goal of the chromatographic separation is to resolve the target analytes from matrix components and from each other, which is particularly challenging for isomeric FBAs.
-
Stationary Phase: A reversed-phase C18 column is selected for this method.[5] This non-polar stationary phase provides hydrophobic interactions with the phenyl ring of the benzoic acids. The degree of retention is influenced by the number and position of the fluorine substituents, which alter the molecule's overall polarity.
-
Mobile Phase: A gradient elution using an acidic mobile phase (e.g., water with 0.1% formic acid and acetonitrile) is employed. The acidic conditions are critical for ensuring that the benzoic acid analytes are in their protonated, less polar form, which enhances their retention on the C18 column and ensures symmetrical peak shapes. Formic acid is also an excellent modifier for mass spectrometry as it is volatile and aids in the ionization process.
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile) concentration is used to elute the FBAs based on their relative hydrophobicity. Less polar, more fluorinated compounds will generally have a stronger interaction with the C18 stationary phase and will thus elute later. This approach allows for the separation of a wide range of FBAs within a short analysis time, typically under 10 minutes.[6]
Mass Spectrometry: Ensuring Selectivity and Sensitivity
Tandem mass spectrometry (MS/MS) provides the high degree of selectivity and sensitivity required for quantitative analysis in complex matrices.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is the optimal choice for analyzing acidic compounds like benzoic acids.[5] In the ESI source, the acidic proton is readily lost, forming the deprotonated molecule [M-H]⁻, which is then detected by the mass spectrometer.
-
Detection Mode (MRM): Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique used for quantification. In MRM, the precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is selected and monitored in the third quadrupole (Q3). The precursor → product ion transition is unique to the target analyte, effectively filtering out background noise and co-eluting matrix components, leading to very low limits of detection (LOD) and quantification (LOQ).[5][7]
Experimental Workflow
The overall analytical workflow is designed to be efficient and robust, from sample receipt to final data analysis.
Caption: High-level workflow for the analysis of fluorinated benzoic acids.
Detailed Protocols
Protocol 1: Preparation of Standards and Samples
Materials:
-
Fluorinated benzoic acid reference standards
-
Internal Standard (IS) (e.g., a deuterated FBA analogue)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
Procedure:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each FBA reference standard and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. These stocks can be stored at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stock solutions with a 50:50 mixture of water and acetonitrile.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking the appropriate working standard solutions into the blank matrix (e.g., drug-free plasma, formulation placebo). A typical calibration range might be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
-
Sample Preparation (using Solid Phase Extraction - SPE): a. Condition an appropriate SPE cartridge (e.g., a hydrophilic-lipophilic-balanced reversed-phase polymer) with methanol followed by water.[4][8] b. Load the sample (pre-treated with internal standard) onto the cartridge. c. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences. d. Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase conditions.
Protocol 2: HPLC-MS/MS Instrumental Analysis
Instrumentation:
-
UHPLC system capable of binary gradient elution.
-
Tandem mass spectrometer with an ESI source.
HPLC Conditions:
| Parameter | Value | Rationale |
| Column | C18, 1.8 µm, 2.1 x 50 mm | Provides efficient separation for FBAs.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to ensure analyte protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Gradient | 5% B to 95% B over 3 min | Enables elution of FBAs with varying polarities. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Adjustable based on sensitivity needs. |
Mass Spectrometer Conditions:
| Parameter | Value | Rationale |
| Ionization Mode | ESI Negative | Optimal for acidic compounds like FBAs.[5] |
| Capillary Voltage | -3500 V | Optimized for efficient ion formation. |
| Source Temp. | 400 °C | Aids in desolvation of droplets.[5] |
| Drying Gas Flow | 10 L/min | Removes solvent from the ESI plume. |
| Nebulizer Gas | 35 psi | Assists in droplet formation. |
| MRM Transitions | Analyte-specific | Optimized for each FBA (Precursor [M-H]⁻ → Product Ion). |
Method Validation: A Self-Validating System
A rigorous validation process ensures that the analytical method is suitable for its intended purpose.[9] The validation is performed according to the ICH Q2(R1) guidance.[1][2][3][10]
Caption: Interrelationship of key validation parameters for an analytical method.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Experimental Approach | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Analyze blank matrix, matrix spiked with analyte and IS, and matrix spiked with potential interferences. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration. | Analyze a calibration curve with at least 5 non-zero concentrations over the expected range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the test results to the true value.[11] | Analyze QC samples at low, mid, and high concentrations against a calibration curve (n=5). | Mean recovery within 85-115% of nominal (80-120% at LLOQ). |
| Precision | The degree of agreement among individual test results.[11] | Repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9] | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | Accuracy within 80-120% and Precision ≤ 20% RSD. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like column temperature (±5°C), mobile phase pH (±0.2), and flow rate (±10%). | Results should remain within the established precision and accuracy limits. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyze QC samples after short-term (bench-top), long-term (frozen), and freeze-thaw cycles. | Mean concentration within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive framework for the development, implementation, and validation of an HPLC-MS/MS method for the quantitative analysis of fluorinated benzoic acids. The described protocol offers high sensitivity, selectivity, and throughput, making it an invaluable tool for pharmaceutical analysis. By grounding the experimental choices in scientific principles and adhering to rigorous validation standards as outlined by ICH guidelines, this method provides a trustworthy and self-validating system for generating high-quality analytical data.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. s4science.at [s4science.at]
- 6. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
GC-MS Analysis of Fluorobenzoic Acid Methyl Esters: A Detailed Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorobenzoic acids (FBAs) are a class of compounds frequently utilized as chemical tracers in hydrogeological studies and for monitoring enhanced oil recovery processes.[1][2] Their inherent polarity and low volatility, however, make them unsuitable for direct analysis by gas chromatography (GC).[3][4] This application note presents a robust and validated protocol for the analysis of FBAs using Gas Chromatography-Mass Spectrometry (GC-MS) following a chemical derivatization step. The core of the methodology involves the esterification of the polar carboxylic acid functional group to form the corresponding, more volatile, and thermally stable fluorobenzoic acid methyl esters (FBAMEs).[5][6] We provide a detailed, step-by-step experimental workflow, optimized instrument parameters, and an in-depth discussion of the resulting chromatographic separation and mass spectral fragmentation, enabling researchers to achieve high-sensitivity, isomer-specific quantification of fluorobenzoic acids.
Introduction and Scientific Principle
The primary analytical challenge in the GC analysis of carboxylic acids like FBAs is their tendency to form hydrogen bonds, which significantly reduces their volatility and can lead to poor peak shape and adsorption on the GC column and inlet.[4] Chemical derivatization is a mandatory prerequisite to convert these polar analytes into species amenable to GC analysis.
The most common and effective strategy is alkylation , specifically the esterification of the carboxylic acid group (-COOH) to a methyl ester (-COOCH₃).[4] This transformation effectively caps the active hydrogen, disrupting intermolecular hydrogen bonding and yielding a derivative with significantly increased volatility and thermal stability.
This protocol focuses on esterification using Boron Trifluoride-Methanol (BF₃·MeOH), a widely used and highly efficient reagent for this purpose.[7][8] Once derivatized, the resulting FBAMEs can be separated with high resolution on a standard capillary GC column. The subsequent detection by mass spectrometry provides definitive identification based on the unique mass fragmentation pattern of each isomer, allowing for both qualitative confirmation and quantitative analysis.[9]
Experimental Workflow and Protocols
Reagents and Materials
-
Fluorobenzoic Acid standards (e.g., 2-fluorobenzoic acid, 3-fluorobenzoic acid, 4-fluorobenzoic acid)
-
Boron Trifluoride-Methanol solution (BF₃·MeOH), 14% w/v
-
Hexane, GC-grade
-
Methanol, GC-grade
-
Sodium Sulfate (anhydrous)
-
Deionized Water (Milli-Q or equivalent)
-
2 mL GC Vials with PTFE-lined caps
-
Heating block or oven capable of maintaining 65°C
-
Vortex mixer
Protocol 1: Methyl Ester Derivatization
This protocol details the conversion of FBA standards or extracted samples into their corresponding methyl esters.
-
Sample Preparation : Prepare a stock solution of the FBA standard(s) in methanol at a concentration of 1 mg/mL.
-
Reaction Setup : Pipette 100 µL of the FBA stock solution into a 2 mL GC vial. For aqueous samples, an initial solid-phase extraction (SPE) step may be required to concentrate the analytes and transfer them into methanol.[7][8]
-
Reagent Addition : Add 200 µL of 14% BF₃·MeOH solution to the vial.
-
Reaction Incubation : Securely cap the vial and vortex briefly. Place the vial in a heating block or oven set to 64-65°C for 24 hours.[7][8] Note: Newer methods using heterogeneous catalysts may significantly reduce this time.[1][10]
-
Cooling : After incubation, remove the vial and allow it to cool completely to room temperature.
-
Liquid-Liquid Extraction : Add 1 mL of deionized water and 500 µL of hexane to the vial.[10]
-
Phase Separation : Cap the vial and vortex vigorously for 2 minutes to extract the newly formed, nonpolar FBAMEs into the upper hexane layer.
-
Analyte Collection : Allow the layers to fully separate. Carefully transfer the upper hexane layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample : The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Instrumental Analysis
The following parameters have been optimized for the separation and detection of fluorobenzoic acid methyl esters.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Instrument | Agilent 8890 GC or equivalent | Provides precise pneumatic and temperature control for reproducible retention times. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A non-polar column that separates compounds primarily based on boiling point, ideal for resolving structural isomers of FBAMEs.[5] |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures consistent separation and spectral quality across the temperature program. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Inlet Mode | Splitless | Maximizes analyte transfer to the column, essential for trace-level analysis.[5] |
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the FBAMEs without thermal degradation. |
| Oven Program | ||
| Initial Temperature | 60°C, hold for 1 min | Allows for sharp peak focusing at the head of the column. |
| Ramp 1 | 10°C/min to 150°C | Separates the primary target isomers. |
| Ramp 2 | 20°C/min to 250°C, hold for 2 min | A faster ramp to elute any higher-boiling compounds and clean the column. |
| Mass Spectrometer | ||
| Instrument | Agilent 5977B MSD or equivalent | A sensitive and reliable detector for routine analysis. |
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique that produces reproducible, library-searchable mass spectra.[9] |
| Electron Energy | 70 eV | The standard energy for EI, which generates consistent and extensive fragmentation patterns. |
| Source Temperature | 230°C | Optimal temperature to maintain ion formation and prevent contamination. |
| Quadrupole Temperature | 150°C | Ensures consistent mass filtering and prevents condensation of analytes. |
| Acquisition Mode | Full Scan (m/z 40-200) | Acquires the complete mass spectrum for definitive compound identification. For quantification, SIM mode can be used for higher sensitivity.[11] |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Expected Results and Data Interpretation
Chromatographic Separation
Under the specified GC conditions, the three primary isomers (2-fluoro, 3-fluoro, and 4-fluoro) of benzoic acid methyl ester will be chromatographically resolved. The elution order is typically dependent on the boiling point and subtle interactions with the stationary phase. A representative chromatogram will show three distinct peaks corresponding to the isomers.
Mass Spectral Fragmentation
Electron ionization of the fluorobenzoic acid methyl esters results in characteristic and predictable fragmentation patterns, which are crucial for their unambiguous identification. The molecular formula for all isomers is C₈H₇FO₂, with a molecular weight of 154.14 g/mol .[12]
Key Fragmentation Pathways:
-
Molecular Ion (M⁺˙) : The peak at m/z 154 represents the intact ionized molecule. Its presence is essential for confirming the molecular weight.
-
Loss of Methoxy Radical (M-31) : A very common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (·OCH₃). This produces a prominent fluorobenzoyl cation at m/z 123 .[13] This is often the base peak in the spectrum.
-
Loss of Carbon Monoxide (from m/z 123) : The fluorobenzoyl cation can subsequently lose carbon monoxide (CO), leading to a fluorophenyl cation at m/z 95 .
Diagnostic Ions for Isomer Identification
While the primary fragments are the same for all isomers, the relative intensities of these ions can sometimes differ slightly, providing additional evidence for isomer identification. The combination of retention time and the presence of these key ions provides a highly confident identification.
| Compound | Expected Retention Time (min) | Molecular Ion (M⁺˙) [m/z] | Key Fragment Ions [m/z] (Relative Intensity) |
| Methyl 2-fluorobenzoate | (elutes first) | 154 | 123 (100%), 95 (50-60%) |
| Methyl 3-fluorobenzoate | (elutes second) | 154 | 123 (100%), 95 (40-50%) |
| Methyl 4-fluorobenzoate | (elutes third) | 154 | 123 (100%), 95 (60-70%) |
Note: Retention times are system-dependent and should be confirmed by running individual standards.
Conclusion
The protocol described in this application note provides a comprehensive and reliable method for the analysis of fluorobenzoic acids by GC-MS. The key to the method's success is the robust esterification step, which converts the non-volatile acids into volatile methyl esters suitable for gas chromatography. The subsequent GC-MS analysis offers excellent chromatographic separation of isomers and provides definitive structural confirmation through predictable mass spectral fragmentation. This method is highly sensitive, reproducible, and applicable to a wide range of research and industrial settings where the accurate quantification of fluorinated tracer compounds is required.[5][7]
References
- 1. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jeol.com [jeol.com]
- 10. researchgate.net [researchgate.net]
- 11. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl 4-fluorobenzoate [webbook.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
The Strategic Imperative of Fluorinated Intermediates in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Unique Power of a Small Atom
In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[1] This is not merely a trend but a scientifically driven approach rooted in the unique physicochemical properties of the fluorine atom. Its small size, high electronegativity, and the remarkable strength of the carbon-fluorine (C-F) bond allow for subtle yet profound modulations of a drug candidate's biological profile.[2][3] The introduction of fluorine can enhance metabolic stability, fine-tune lipophilicity and pKa, improve binding affinity to biological targets, and even alter molecular conformation to favor a bioactive state.[2][4][5] Consequently, a significant percentage of commercialized medicines contain at least one fluorine atom, a testament to its impact on pharmaceutical development.[6][7]
This guide provides an in-depth exploration of the role of fluorinated intermediates, offering not just a theoretical overview but also practical, field-proven protocols for their synthesis and evaluation. We will delve into the causality behind experimental choices, empowering researchers to make informed decisions in their drug design endeavors.
Part 1: The Impact of Fluorination on Key Drug Properties
The decision to introduce fluorine into a drug candidate is a strategic one, aimed at overcoming specific challenges in the optimization process. The following sections detail the key parameters that can be favorably influenced by fluorination.
Enhancing Metabolic Stability: The Strength of the C-F Bond
A primary driver for the use of fluorinated intermediates is the enhancement of metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism.[1][8] By replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can effectively "block" oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[1][9]
Protocol 1: In Vitro Assessment of Metabolic Stability Using Liver Microsomes
This protocol outlines a standard procedure for comparing the metabolic stability of a parent compound and its fluorinated analog.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its fluorinated derivative.
Materials:
-
Test compound and its fluorinated analog (10 mM stock solutions in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)
-
Magnesium chloride (MgCl₂)
-
Ice-cold acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plate
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the pooled liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Mixture Preparation: In a 96-well plate, prepare the reaction mixture by adding phosphate buffer, MgCl₂, and the test compound to the desired final concentration (typically 1 µM).[4]
-
Pre-incubation: Pre-warm the reaction mixture and the liver microsomes separately at 37°C for 5-10 minutes.[1]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed liver microsomes to the reaction mixture to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Immediately after, add the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control.[1][4]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding three volumes of ice-cold acetonitrile containing an internal standard.[1] The 0-minute time point represents the initial compound concentration.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[4]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[4]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein) .[4]
-
Data Presentation: Comparative Metabolic Stability
| Compound Pair | Parent Compound t½ (min) | Fluorinated Analog t½ (min) | Fold Increase in Stability |
| 3N-ethyl-7-PPyQ vs. 2-fluoro analog | ~15 | ~18 | 1.2 |
| 3N-benzoyl-7-PPyQ vs. 2-fluorobenzoyl analog | ~25 | ~28 | 1.12 |
Note: The above data is illustrative. Actual values are highly dependent on the specific compound and the position of fluorination.[9]
Visualization: Metabolic Blocking by Fluorination
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Difluoro-6-hydroxybenzoic Acid
Welcome to the technical support guide for the synthesis of 2,3-difluoro-6-hydroxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important fluorinated intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common side reactions, and provide actionable solutions to challenges encountered in the laboratory.
Overview of the Synthetic Strategy
The most prevalent and scalable synthesis of this compound involves a three-stage process starting from 3,4-difluoroanisole. This pathway leverages the power of directed ortho-metalation (DoM), a cornerstone of modern aromatic chemistry, to achieve specific regioselectivity. The core strategy is outlined below.
Core Synthetic Workflow
Technical Support Center: Synthesis of 2,3-Difluoro-6-hydroxybenzoic acid
Welcome to the technical support center for the synthesis of 2,3-Difluoro-6-hydroxybenzoic acid. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our goal is to provide you with the in-depth technical knowledge and practical insights needed for success in your experiments.
Overview of a Common Synthetic Route
This compound is a valuable building block in medicinal chemistry. A robust and frequently employed synthetic strategy involves a three-step process starting from the commercially available 1,2-difluoroanisole. This route leverages a Directed ortho-Metalation (DoM), followed by carboxylation and subsequent demethylation.
The overall transformation is as follows:
Caption: Common synthetic pathway to this compound.
This method is favored for its high regioselectivity, which is driven by the methoxy group's ability to direct the lithium base to the adjacent ortho position.[1][2]
Troubleshooting Guide & Common Issues
This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and solve experimental challenges.
Issue 1: Very Low or No Yield of 2,3-Difluoro-6-methoxybenzoic acid (Step 2 Product)
Question: I performed the ortho-lithiation of 1,2-difluoroanisole followed by quenching with CO2, but my crude NMR shows only the starting material. What went wrong?
Answer: This is a classic problem in organolithium chemistry and almost always points to issues with the lithiation step itself. The ortho-lithiated intermediate is highly reactive and susceptible to protonation by even weak acids.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Moisture in Reaction | Organolithium reagents like n-BuLi or LDA are extremely strong bases and will be instantly quenched by water. This includes atmospheric moisture or residual water in the solvent or on the glassware.[2][3] | Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or argon. Solvent: Use freshly distilled, anhydrous THF. Purchase commercially available anhydrous solvents and use them under inert atmosphere. Atmosphere: Maintain a positive pressure of dry nitrogen or argon throughout the entire reaction setup. |
| Poor Reagent Quality | The titer (concentration) of commercial n-BuLi can decrease over time due to gradual reaction with air or moisture upon storage. Using a lower-than-expected concentration of base will lead to incomplete lithiation. | Titrate Your Reagent: Periodically titrate your n-BuLi solution using a standard method (e.g., with diphenylacetic acid) to determine its exact molarity. Adjust the volume used in the reaction accordingly. |
| Incorrect Temperature | The lithiation is highly exothermic. If the temperature rises significantly above -78 °C, side reactions can occur, or the lithiated intermediate may become unstable.[1][3] | Maintain Cold Temperatures: Use a dry ice/acetone or dry ice/isopropanol bath. Add the n-BuLi dropwise to the solution of 1,2-difluoroanisole in THF to control the internal temperature. |
| Ineffective CO2 Quench | If the carbon dioxide source is not completely anhydrous, or if the delivery method is inefficient, the lithiated intermediate will be protonated by trace moisture before it can react with CO2. | Solid CO2: Use freshly crushed, high-quality dry ice. Ensure it is added quickly to the cold reaction mixture. Gaseous CO2: Bubble dry CO2 gas (passed through a drying tube) vigorously through the reaction mixture via a cannula or long needle. |
digraph "Troubleshooting_Workflow_Low_Yield" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Low Yield of Carboxylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Was the system rigorously anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Action1 [label="ACTION:\nOven-dry glassware.\nUse fresh anhydrous solvent.\nMaintain inert atmosphere.", fillcolor="#F1F3F4", fontcolor="#202124"]; Check2 [label="Was the n-BuLi concentration verified?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Action2 [label="ACTION:\nTitrate n-BuLi solution.\nAdjust volume used.", fillcolor="#F1F3F4", fontcolor="#202124"]; Check3 [label="Was the temperature kept at -78 °C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Action3 [label="ACTION:\nEnsure proper cold bath.\nAdd n-BuLi dropwise.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Check1; Check1 -> Action1 [label="No"]; Check1 -> Check2 [label="Yes"]; Action1 -> Check2; Check2 -> Action2 [label="No"]; Check2 -> Check3 [label="Yes"]; Action2 -> Check3; Check3 -> Action3 [label="No"]; Check3 -> Success [label="Yes"]; Action3 -> Success;
}
Caption: Troubleshooting workflow for low yield in the carboxylation step.
Issue 2: Incomplete Demethylation (Step 3)
Question: My final product is contaminated with the starting material, 2,3-difluoro-6-methoxybenzoic acid. How can I drive the demethylation to completion?
Answer: Incomplete demethylation is typically due to insufficient reagent, suboptimal temperature, or reduced reagent activity. Lewis acids like BBr₃ and AlCl₃ are highly sensitive to moisture.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Insufficient Equivalents of Lewis Acid | Boron tribromide (BBr₃) coordinates to both the methoxy oxygen and the carboxylic acid carbonyl oxygen. Therefore, more than one equivalent is required to effect demethylation. | Increase Reagent: Use at least 2.0-2.5 equivalents of BBr₃ or AlCl₃ to ensure there is enough reagent to interact with all Lewis basic sites and drive the reaction. |
| Reaction Temperature Too Low | While the reaction is often started at a low temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction, it may require warming to room temperature to proceed to completion. | Allow to Warm: After the initial addition of the Lewis acid at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC or LC-MS. |
| Deactivated Lewis Acid | BBr₃ and AlCl₃ react violently with water. If the solvent (e.g., DCM) is not perfectly dry or if the reaction is exposed to the atmosphere, the reagent will be quenched, rendering it ineffective. | Ensure Anhydrous Conditions: Use a fresh bottle of anhydrous DCM. Add the Lewis acid via syringe under a positive pressure of nitrogen or argon. |
Issue 3: Difficulty with Product Purification
Question: My final product, this compound, is difficult to purify. Recrystallization gives a low recovery, and I see persistent impurities.
Answer: The purification of fluorinated benzoic acids can be challenging due to their unique solubility profiles.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Co-precipitation of Impurities | The starting material (methoxy acid) and the product (hydroxy acid) may have similar polarities, causing them to co-precipitate during recrystallization. | Acid/Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash with a saturated sodium bicarbonate solution. The acidic product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Re-acidify the aqueous layer with conc. HCl to pH ~2 to precipitate the pure product. Filter and dry the solid.[4] |
| Sub-optimal Recrystallization Solvent | Using a single solvent may not provide the ideal solubility gradient for effective purification. | Solvent System: Experiment with mixed solvent systems for recrystallization. A common approach is to dissolve the crude solid in a minimal amount of a good solvent (like hot ethyl acetate or ethanol) and then slowly add a poor solvent (like hexanes or petroleum ether) until turbidity persists. Allow to cool slowly. Water can also be an effective solvent for recrystallizing many benzoic acids.[5] |
| Residual Metal Salts | If aluminum or boron salts from the demethylation step are not properly removed during the workup, they can complicate purification. | Aqueous Wash: Ensure the workup includes thorough washing of the organic layer with water and brine to remove any residual inorganic salts before concentrating the crude product. |
Detailed Experimental Protocol
This protocol outlines the synthesis starting from 1,2-difluoroanisole.
Step 1 & 2: ortho-Lithiation and Carboxylation of 1,2-Difluoroanisole
-
Setup: Under a nitrogen atmosphere, add anhydrous THF (100 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add 1,2-difluoroanisole (5.0 g, 39 mmol) to the THF.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes, 26.8 mL) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Carboxylation: Crush anhydrous solid CO₂ (dry ice, ~20 g) and add it in several small portions to the reaction mixture. A thick white precipitate will form.
-
Quenching: After stirring for an additional 1 hour at -78 °C, allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1 M HCl (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,3-difluoro-6-methoxybenzoic acid as a solid.
Step 3: Demethylation
-
Setup: Under a nitrogen atmosphere, dissolve the crude 2,3-difluoro-6-methoxybenzoic acid (assuming ~39 mmol) in anhydrous dichloromethane (DCM, 80 mL) in a flame-dried flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add boron tribromide (BBr₃, 2.2 eq, 85.8 mmol, 8.1 mL) dropwise. Gas evolution (HBr) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Quenching: Carefully cool the reaction back to 0 °C and slowly quench by adding water (50 mL), followed by 1 M HCl (20 mL).
-
Extraction & Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and perform an acid/base extraction as described in the purification section above to isolate the final product.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this synthesis? A: The main hazards are associated with the reagents. n-Butyllithium is pyrophoric and will ignite on contact with air or moisture. It must be handled under a strict inert atmosphere using proper syringe techniques. Boron tribromide is highly corrosive and reacts violently with water, releasing toxic HBr gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Q2: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used. ¹H and ¹⁹F NMR spectroscopy will confirm the structure and regiochemistry. LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for confirming the molecular weight and assessing purity.[6] High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis against a known standard.
Q3: Are there alternative reagents for the demethylation step? A: Yes, while BBr₃ is very effective, other reagents can be used. Anhydrous aluminum chloride (AlCl₃) is a common alternative, though it may require higher temperatures.[7] In some cases, strong acids like HBr in acetic acid at high temperatures can also cleave aryl methyl ethers, but this method is often less selective.
Q4: Can I perform a one-pot reaction from 1,2-difluoroanisole to the final product? A: A one-pot procedure is generally not advisable. The conditions for lithiation/carboxylation are incompatible with the conditions for demethylation. The organolithium intermediate would be instantly quenched by the Lewis acid or the protic acid generated during demethylation. A sequential process with workup and isolation of the methoxy-acid intermediate is the most reliable approach.
References
- 1. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Difluoro-hydroxybenzoic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of difluoro-hydroxybenzoic acids. As a Senior Application Scientist, I have designed this guide to provide in-depth technical assistance, troubleshooting strategies, and detailed protocols to address the common challenges encountered in the synthesis of these valuable compounds. This resource is structured in a question-and-answer format to directly tackle the specific issues you may face in the lab.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Synthesis Strategy & Key Reactions
-
What are the most common synthetic routes to difluoro-hydroxybenzoic acids and what are their primary challenges?
-
How do the fluorine substituents influence the reactivity of the aromatic ring in these syntheses?
-
-
Troubleshooting Common Issues
-
My ortho-lithiation reaction is giving low yields or a mixture of isomers. What is going wrong?
-
I am observing significant byproduct formation during the carboxylation step. How can I improve the selectivity?
-
My diazotization and subsequent hydrolysis/Sandmeyer reaction is messy and difficult to purify. What are the key parameters to control?
-
The hydrolysis of my difluorobenzonitrile to the carboxylic acid is sluggish or incomplete. How can I drive the reaction to completion?
-
-
-
Troubleshooting Guides & Detailed Protocols
-
Challenge 1: Regioselectivity in ortho-Lithiation and Carboxylation
-
Troubleshooting Guide
-
Detailed Protocol: ortho-Lithiation and Carboxylation of a Protected Difluorophenol
-
-
Challenge 2: Diazotization of Electron-Deficient Difluoroanilines
-
Troubleshooting Guide
-
Detailed Protocol: Diazotization and Hydrolysis of a Difluoroaniline Derivative
-
-
Challenge 3: Hydrolysis of Sterically Hindered Difluorobenzonitriles
-
Troubleshooting Guide
-
Detailed Protocol: Acid-Catalyzed Hydrolysis of a Difluorobenzonitrile
-
-
Challenge 4: Purification of Difluoro-hydroxybenzoic Acids
-
Troubleshooting Guide
-
Detailed Protocol: Purification by Acid-Base Extraction and Recrystallization
-
-
-
References
Frequently Asked Questions (FAQs)
Synthesis Strategy & Key Reactions
Q1: What are the most common synthetic routes to difluoro-hydroxybenzoic acids and what are their primary challenges?
A1: The synthesis of difluoro-hydroxybenzoic acids typically involves multi-step sequences starting from commercially available fluorinated aromatics. The choice of route depends on the desired substitution pattern. Common strategies and their inherent challenges are summarized below:
| Synthetic Strategy | Common Starting Materials | Key Transformations | Major Challenges |
| Route A: Lithiation and Carboxylation | Difluorophenols, Difluoroanisoles | ortho-Directed Metalation (DoM), Carboxylation | Regioselectivity of lithiation, harsh reaction conditions (cryogenic temperatures, strong bases), byproduct formation during carboxylation.[1] |
| Route B: Nitration, Reduction, Diazotization, and Hydrolysis | Difluorobenzoic acids, Difluorobenzenes | Nitration, Reduction of nitro group, Diazotization, Hydrolysis/Sandmeyer reaction | Deactivation of the ring towards nitration, handling of potentially explosive diazonium salts, formation of impurities during diazotization and hydrolysis.[2] |
| Route C: Cyanation and Hydrolysis | Dihalodifluorobenzenes, Trifluoronitrobenzenes | Nucleophilic aromatic substitution (SNAr) for cyanation, Nitrile hydrolysis | Harsh conditions for cyanation (high temperatures, use of cyanide salts), difficulty in hydrolyzing sterically hindered or electron-deficient nitriles.[3][4] |
| Route D: Kolbe-Schmitt Reaction | Difluorophenols | Carboxylation of phenoxides | High pressures and temperatures often required, potential for isomeric byproduct formation.[5] |
Each of these routes presents a unique set of challenges that require careful optimization and control of reaction conditions.
Q2: How do the fluorine substituents influence the reactivity of the aromatic ring in these syntheses?
A2: The two fluorine atoms on the benzene ring have a profound impact on its reactivity due to their strong electron-withdrawing inductive effect (-I) and weaker electron-donating mesomeric effect (+M). This dual nature governs the challenges encountered in several key steps:
-
ortho-Lithiation: The fluorine atoms increase the acidity of adjacent aromatic protons, facilitating deprotonation by strong bases like organolithiums.[6] However, they also influence the stability and regioselectivity of the resulting aryllithium species. The position of lithiation is often directed by the most acidic proton, which is influenced by the combined electronic effects of the fluorine atoms and other directing groups on the ring.[2][7]
-
Nitration: The strong -I effect of the fluorine atoms deactivates the aromatic ring towards electrophilic aromatic substitution, such as nitration. This often necessitates harsh reaction conditions (e.g., strong acids, high temperatures), which can lead to side reactions and lower yields.[2]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms activates the ring for SNAr, making reactions like cyanation with cyanide salts feasible. The positions ortho and para to the fluorine atoms are particularly activated.
-
Diazotization of Anilines: The electron-withdrawing fluorine atoms decrease the basicity of the amino group in difluoroanilines, which can slow down the rate of diazotization.[8]
Understanding these electronic effects is crucial for predicting reactivity and troubleshooting unexpected outcomes in your synthetic sequence.
Troubleshooting Common Issues
Q3: My ortho-lithiation reaction is giving low yields or a mixture of isomers. What is going wrong?
A3: Low yields and poor regioselectivity in ortho-lithiation of difluorophenols or their protected forms are common problems. Here are the likely causes and solutions:
-
Incomplete Deprotonation: The choice of base is critical. For less acidic protons, a stronger base like sec-butyllithium or tert-butyllithium may be required instead of n-butyllithium. The presence of a coordinating agent like TMEDA (tetramethylethylenediamine) can also enhance the basicity of the organolithium reagent and improve the reaction rate.[7]
-
Incorrect Temperature: These reactions are typically performed at very low temperatures (-78 °C) to prevent decomposition of the aryllithium intermediate and to control regioselectivity.[2] Deviation from the optimal temperature can lead to side reactions.
-
Steric Hindrance: Bulky protecting groups on the phenol or steric hindrance from the fluorine atoms themselves can influence the site of lithiation. The position of lithiation is a delicate balance between the directing ability of the functional group and the steric environment around the aromatic protons.[2]
-
Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).
Q4: I am observing significant byproduct formation during the carboxylation step. How can I improve the selectivity?
A4: The carboxylation of an aryllithium or Grignard reagent can be plagued by side reactions. Here's how to troubleshoot:
-
Reaction with Unreacted Starting Material: If the lithiation was incomplete, the organometallic intermediate can react with the starting halide (in the case of Grignard formation) in a Wurtz-type coupling. Ensure the formation of the organometallic is complete before adding the electrophile.
-
Formation of Ketones and Tertiary Alcohols: The initially formed carboxylate can be attacked by another equivalent of the organometallic reagent to form a ketone, which can then be attacked again to form a tertiary alcohol.[9][10] To minimize this, use a large excess of crushed dry ice (solid CO2) and add the organometallic solution to the dry ice slurry slowly. This ensures that the organometallic reagent always encounters an excess of the electrophile.
-
Low Temperature: Maintain a low temperature during the addition to prevent side reactions.
Q5: My diazotization and subsequent hydrolysis/Sandmeyer reaction is messy and difficult to purify. What are the key parameters to control?
A5: Diazotization of electron-deficient anilines, such as difluoroanilines, can be challenging and often leads to the formation of colored impurities. Key parameters to control include:
-
Temperature: Diazotization reactions must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[11]
-
Acid Concentration: A sufficient excess of acid is necessary to generate nitrous acid from sodium nitrite and to maintain a low pH, which prevents the diazonium salt from coupling with unreacted aniline to form diazoamino compounds (triazenes).[8]
-
Rate of Addition: Slow, dropwise addition of the sodium nitrite solution is crucial to control the temperature and prevent localized high concentrations of nitrous acid, which can lead to side reactions.[2]
-
Byproducts from Sandmeyer Reaction: The Sandmeyer reaction, which uses copper(I) salts to introduce a nucleophile, proceeds via a radical mechanism and can generate biaryl byproducts.[12][13] Careful control of reaction conditions and purification by recrystallization or chromatography is often necessary.
Q6: The hydrolysis of my difluorobenzonitrile to the carboxylic acid is sluggish or incomplete. How can I drive the reaction to completion?
A6: The hydrolysis of nitriles, especially those that are sterically hindered or electronically deactivated by fluorine atoms, can be challenging.[4] Here are some strategies:
-
Choice of Acid or Base: For acid-catalyzed hydrolysis, strong acids like concentrated sulfuric acid or hydrobromic acid are often required, typically with heating.[3][14][15][16] For base-catalyzed hydrolysis, a strong base like sodium hydroxide or potassium hydroxide in a high-boiling solvent (e.g., ethylene glycol) is effective.[14][15][16]
-
Reaction Time and Temperature: These hydrolyses often require prolonged heating at reflux to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Microwave Irradiation: Microwave-assisted hydrolysis can sometimes accelerate the reaction and improve yields.
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can facilitate the hydrolysis of nitriles that are not soluble in the aqueous medium.
Troubleshooting Guides & Detailed Protocols
Challenge 1: Regioselectivity in ortho-Lithiation and Carboxylation
This section provides a troubleshooting guide and a detailed protocol for the challenging ortho-lithiation and carboxylation steps.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Inactive organolithium reagent.2. Presence of moisture.3. Insufficiently low temperature. | 1. Titrate the organolithium solution before use.2. Rigorously dry all glassware and solvents. Use a fresh bottle of anhydrous solvent.3. Ensure the reaction is maintained at -78 °C (dry ice/acetone bath). |
| Mixture of regioisomers | 1. Competing directing group effects.2. Steric hindrance.3. Temperature too high, allowing for equilibration. | 1. Consider using a different protecting group on the phenol that has a stronger directing effect.2. Use a smaller organolithium reagent (e.g., n-BuLi instead of t-BuLi) if sterics are an issue.3. Maintain strict temperature control at -78 °C. |
| Formation of ketone/tertiary alcohol byproducts | 1. Reaction of the carboxylate with excess organolithium.2. Localized high concentration of the organolithium during addition to CO2. | 1. Use a large excess of freshly crushed dry ice.2. Add the organolithium solution slowly to the dry ice slurry with vigorous stirring. |
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Protected difluorophenol (e.g., methoxymethyl (MOM) ether)
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (in cyclohexane)
-
Dry ice (solid CO2)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Allow the flask to cool to room temperature under a stream of inert gas.
-
Addition of Starting Material: Dissolve the protected difluorophenol (1.0 eq) in anhydrous THF and add it to the reaction flask via cannula. Cool the solution to -78 °C using a dry ice/acetone bath.
-
ortho-Lithiation: Slowly add sec-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. Monitor the progress of the lithiation by quenching a small aliquot with D2O and analyzing by 1H NMR if necessary.
-
Carboxylation: In a separate flask, crush a large excess of dry ice. Quickly and carefully, transfer the aryllithium solution via a cooled cannula onto the crushed dry ice with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Challenge 2: Diazotization of Electron-Deficient Difluoroanilines
This section provides guidance on overcoming challenges in the diazotization of difluoroanilines.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low yield of diazonium salt | 1. Incomplete reaction due to low basicity of the aniline.2. Decomposition of the diazonium salt. | 1. Ensure sufficient excess of acid is used.2. Maintain strict temperature control at 0-5 °C. |
| Formation of colored impurities | 1. Azo coupling between the diazonium salt and unreacted aniline.2. Phenol formation from reaction with water. | 1. Use a sufficient excess of acid and add the nitrite solution slowly.2. Keep the temperature low and use the diazonium salt solution immediately in the next step. |
| Difficult purification | 1. Presence of tarry byproducts from decomposition.2. Formation of biaryl byproducts in subsequent Sandmeyer reaction. | 1. Filter the cold diazonium solution before use.2. Optimize the Sandmeyer reaction conditions (catalyst loading, temperature). Purify the final product by recrystallization from a suitable solvent system. |
Materials:
-
Difluoroaniline derivative
-
Concentrated sulfuric acid (H2SO4) or hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Water
-
Urea (optional, to quench excess nitrous acid)
Procedure:
-
Preparation of Aniline Solution: Suspend or dissolve the difluoroaniline derivative (1.0 eq) in an aqueous solution of the acid (e.g., 3 M H2SO4) in a beaker. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Preparation of Nitrite Solution: In a separate flask, dissolve sodium nitrite (1.0-1.1 eq) in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold aniline suspension, keeping the temperature below 5 °C. The addition should be slow enough to prevent a significant temperature rise.
-
Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. A positive test with starch-iodide paper indicates the presence of excess nitrous acid. If desired, a small amount of urea can be added to quench the excess nitrous acid.
-
Hydrolysis: For the synthesis of the hydroxybenzoic acid, the cold diazonium salt solution is then slowly added to a hot aqueous solution (e.g., boiling aqueous H2SO4) to facilitate hydrolysis.
-
Work-up: After the addition is complete, the mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product is then purified by recrystallization.
Challenge 3: Hydrolysis of Sterically Hindered Difluorobenzonitriles
This section focuses on the challenges and solutions for the hydrolysis of difluorobenzonitriles.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis | 1. Insufficiently harsh conditions.2. Poor solubility of the nitrile. | 1. Increase the reaction temperature and/or prolong the reaction time.2. Use a co-solvent (e.g., ethanol, dioxane) to improve solubility. |
| Formation of stable amide intermediate | 1. The amide is resistant to further hydrolysis. | 1. Switch to more forcing conditions (e.g., from acidic to strongly basic hydrolysis, or vice versa). |
| Decomposition of starting material or product | 1. The reaction conditions are too harsh. | 1. Lower the reaction temperature and monitor the reaction closely.2. Consider using milder, catalyzed hydrolysis methods if available.[17] |
Materials:
-
Difluorobenzonitrile derivative
-
Concentrated hydrobromic acid (HBr) or sulfuric acid (H2SO4)
-
Acetic acid (optional, as a co-solvent)
-
Water
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the difluorobenzonitrile (1.0 eq), concentrated HBr or H2SO4, and, if necessary, a co-solvent like acetic acid.[7]
-
Heating: Heat the mixture to reflux and maintain the temperature for several hours to overnight. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.
-
Neutralization and Precipitation: If the product precipitates, collect it by filtration. If it remains in solution, carefully neutralize the solution with a base like sodium bicarbonate until the product precipitates out.
-
Isolation and Drying: Collect the solid by filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
Purification: The crude carboxylic acid can be further purified by recrystallization.
Challenge 4: Purification of Difluoro-hydroxybenzoic Acids
This section provides a guide to the purification of the final products.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low recovery after recrystallization | 1. The compound is too soluble in the chosen solvent.2. Too much solvent was used. | 1. Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.2. Use the minimum amount of hot solvent to dissolve the crude product. |
| Product is still impure after recrystallization | 1. The impurity has similar solubility to the product.2. The cooling was too rapid, trapping impurities. | 1. Try a different recrystallization solvent or a solvent pair.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oiling out during recrystallization | 1. The melting point of the impure solid is lower than the boiling point of the solvent. | 1. Use a lower-boiling solvent or a solvent pair.2. Add a small amount of a solvent in which the compound is more soluble to the hot solution. |
1. Acid-Base Extraction: [3][4]
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic solution with an aqueous base (e.g., 1 M sodium bicarbonate solution). The acidic difluoro-hydroxybenzoic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~2. The protonated carboxylic acid will precipitate out.
-
Collect the purified solid by filtration, wash with cold water, and dry.
2. Recrystallization: [18][19][20]
-
Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. Common solvents for benzoic acids include water, ethanol, acetic acid, or mixtures like ethanol/water.[20]
-
Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ias.ac.in [ias.ac.in]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. vernier.com [vernier.com]
- 5. researchgate.net [researchgate.net]
- 6. baranlab.org [baranlab.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. leah4sci.com [leah4sci.com]
- 10. youtube.com [youtube.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. westfield.ma.edu [westfield.ma.edu]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Synthesis of Fluorinated Benzoic Acids
Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of these valuable compounds. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to fluorinated benzoic acids, and how do I choose the best one for my target molecule?
A1: The two most prevalent methods for synthesizing fluorinated benzoic acids are the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr) . The choice between them depends largely on the available starting materials and the substitution pattern of your target molecule.
-
Balz-Schiemann Reaction: This is a classic and versatile method for introducing fluorine into an aromatic ring.[1][2] It is particularly useful for preparing a wide range of fluorinated benzoic acids from the corresponding aminobenzoic acids. The reaction proceeds through the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[1][3][4]
-
Nucleophilic Aromatic Substitution (SNAr): This method is ideal when you have an aromatic ring that is "activated" towards nucleophilic attack.[5] This typically means the ring possesses strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (often a halogen).[5][6] In this case, a fluoride source can displace the leaving group.
Q2: I'm performing a Balz-Schiemann reaction. Why is my yield of fluorinated benzoic acid consistently low?
A2: Low yields in the Balz-Schiemann reaction can stem from several factors. Here's a systematic troubleshooting guide:
-
Incomplete Diazotization: The formation of the diazonium salt is critical. Ensure your nitrous acid (often generated in situ from sodium nitrite and a strong acid) is freshly prepared and used at a low temperature (typically below 7°C) to prevent premature decomposition.[7] A persistent positive test on starch-iodide paper for about ten minutes usually indicates complete diazotization.[7]
-
Instability of the Diazonium Salt: While diazonium tetrafluoroborates are more stable than their chloride or sulfate counterparts, they can still decompose, especially at elevated temperatures.[8] It's crucial to handle the isolated salt with care and proceed to the thermal decomposition step without undue delay.
-
Suboptimal Thermal Decomposition: The temperature for the thermal decomposition step is critical.[8] If the temperature is too low, the reaction will be slow or incomplete. If it's too high, you risk decomposition and the formation of byproducts. The optimal temperature is substrate-dependent and may require empirical optimization. Running the decomposition in a suitable high-boiling inert solvent can help to control the exotherm and improve the yield.[8]
-
Side Reactions: The aryl cation intermediate in the SN1-type mechanism is highly reactive and can be trapped by other nucleophiles present in the reaction mixture, leading to undesired byproducts.[4] Minimizing water content is crucial to prevent the formation of phenolic impurities.
Q3: In an SNAr reaction for fluorination, is fluorine a good leaving group? I thought it was a poor leaving group in SN2 reactions.
A3: This is an excellent and common point of confusion. While fluoride is a poor leaving group in aliphatic SN2 reactions due to the strength of the C-F bond, the opposite is often true in SNAr.[9] The rate-determining step in an SNAr reaction is the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex.[5][10] The highly electronegative fluorine atom strongly stabilizes this intermediate through its inductive effect, thereby lowering the activation energy of this slow step and accelerating the overall reaction.[10] The subsequent loss of the leaving group to restore aromaticity is a fast step.[10]
Q4: My SNAr fluorination is sluggish. How can I improve the reaction rate?
A4: To accelerate a slow SNAr fluorination, consider the following:
-
Enhance the Electrophilicity of the Ring: The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is paramount.[5] If your substrate lacks sufficient activation, the reaction will be slow. If possible, consider a synthetic route that incorporates an additional EWG.
-
Choice of Fluoride Source and Solvent: The choice of fluoride source is important. Anhydrous fluoride sources like spray-dried potassium fluoride or cesium fluoride are often used.[11] The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, which can solvate the cation of the fluoride salt, leaving a more "naked" and reactive fluoride anion.[11]
-
Increase the Reaction Temperature: As with most reactions, increasing the temperature will increase the rate. However, this must be done cautiously to avoid decomposition of the starting material or product.[12]
Q5: I'm struggling to purify my fluorinated benzoic acid. What are some effective methods?
A5: Purification can indeed be challenging. Here are a few recommended techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent is critical to minimize the solubility of your product at low temperatures.[12]
-
Acid-Base Extraction: Since your product is a carboxylic acid, you can use its acidic properties to your advantage. Dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate or potassium carbonate) will move your product into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind.[7][11] You can then re-acidify the aqueous layer with a strong acid (like HCl) to precipitate the purified benzoic acid, which can be collected by filtration.[7]
-
Chromatography: While often a last resort for large-scale purification due to cost, column chromatography can be very effective for removing stubborn impurities. For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for separating and quantifying fluorinated benzoic acid isomers.[13][14][15] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires a derivatization step to convert the carboxylic acid to a more volatile ester.
Troubleshooting Guides
Problem 1: Low or No Yield in Balz-Schiemann Reaction
| Possible Cause | Suggested Solution |
| Incomplete Diazotization | Ensure the reaction temperature is kept low (0-5 °C). Use a slight excess of sodium nitrite and ensure it is added slowly. Test for complete diazotization with starch-iodide paper.[7] |
| Premature Decomposition of Diazonium Salt | Isolate the diazonium tetrafluoroborate salt promptly and at low temperatures. Avoid exposure to heat and light. |
| Suboptimal Decomposition Temperature | Optimize the decomposition temperature. Start with literature values and then systematically vary the temperature. Consider using a high-boiling inert solvent for better temperature control.[8][16][17] |
| Presence of Water | Use anhydrous reagents and solvents to minimize the formation of phenolic byproducts. |
| Incorrect Work-up Procedure | Ensure the pH is sufficiently acidic during product precipitation to fully protonate the carboxylic acid and minimize its solubility in the aqueous phase.[12] |
Problem 2: Formation of Byproducts in SNAr Fluorination
| Possible Cause | Suggested Solution |
| Competing Side Reactions (e.g., with solvent) | Choose a stable, polar aprotic solvent like DMSO or DMF.[11] Ensure the reaction temperature is not excessively high. |
| Presence of Nucleophilic Impurities | Use high-purity starting materials and solvents. Water can act as a competing nucleophile, so ensure anhydrous conditions. |
| Radical Side Reactions | In some cases, radical pathways can compete. The addition of a radical scavenger like TEMPO might be beneficial, though this is more common in other fluorination methods.[11] |
Experimental Protocols
General Protocol for Balz-Schiemann Reaction
-
Diazotization: Dissolve the starting aminobenzoic acid in an aqueous solution of a strong acid (e.g., HCl or HBF4). Cool the solution to 0-5 °C in an ice bath.[7]
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 7 °C.[7]
-
Stir the reaction mixture for an additional 30 minutes at low temperature after the addition is complete.
-
Formation of Tetrafluoroborate Salt: If not already present, add a cold solution of fluoroboric acid (HBF4) to the diazonium salt solution.[2]
-
The diazonium tetrafluoroborate salt will precipitate. Collect the solid by filtration and wash it with cold water, followed by a cold, low-boiling organic solvent (e.g., diethyl ether).
-
Thermal Decomposition: Dry the isolated salt carefully. The decomposition can be carried out neat (as a solid) or suspended in an inert, high-boiling solvent.[8] Heat the salt gently until nitrogen evolution begins, then maintain the temperature until gas evolution ceases.
-
Work-up: After cooling, the crude product can be purified by recrystallization or acid-base extraction.[7]
General Protocol for SNAr Fluorination
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the activated aryl halide, an anhydrous fluoride source (e.g., spray-dried KF or CsF), and a polar aprotic solvent (e.g., DMSO or DMF).[11]
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into water.
-
Acidify the aqueous mixture with a strong acid (e.g., HCl) to precipitate the fluorinated benzoic acid.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization.[12]
Visualizing the Workflow
Troubleshooting Workflow for Low Yield in Fluorinated Benzoic Acid Synthesis
Caption: A general troubleshooting workflow for low yields.
Safety First: Handling Fluorinating Agents
Working with fluorinating agents and fluorinated compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when necessary, a flame-resistant lab coat, and chemical-resistant gloves.[18][19]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[19]
-
Handling Anhydrous HF: Anhydrous hydrogen fluoride is extremely corrosive and toxic. Special care and training are required for its use. Always have a calcium gluconate gel readily available as a first aid measure for skin contact.[20]
-
Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.[18]
This guide is intended to be a starting point for your research. The optimal conditions for any given reaction will always be substrate-dependent and require careful optimization.
References
- 1. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 2. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. s4science.at [s4science.at]
- 15. researchgate.net [researchgate.net]
- 16. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Fluorination of Benzoic Acids
Introduction
The incorporation of fluorine into benzoic acid scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated benzoic acids serve as pivotal building blocks for pharmaceuticals and agrochemicals, where the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, the direct nucleophilic fluorination of benzoic acids presents significant synthetic challenges, often resulting in disappointingly low yields.
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering difficulties with these transformations. We will delve into the mechanistic underpinnings of common fluorination strategies, diagnose frequent problems, and offer actionable, field-proven solutions to optimize your reaction outcomes.
Mechanistic Overview: Key Fluorination Pathways
Understanding the reaction mechanism is critical for effective troubleshooting. For benzoic acids, nucleophilic fluorination primarily proceeds via two distinct pathways:
-
Deoxyfluorination at the Carboxyl Group: This is the most direct method, converting the carboxylic acid functionality itself. Reagents like Sulfur Tetrafluoride (SF₄), Diethylaminosulfur Trifluoride (DAST), or Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) are commonly employed.[3][4][5] The reaction typically proceeds through an acyl fluoride intermediate, which can then be converted to a trifluoromethyl group under more forcing conditions.[5]
-
Nucleophilic Aromatic Substitution (SNAr) on the Ring: This pathway involves replacing a leaving group (e.g., -Cl, -Br, -NO₂) on the aromatic ring with a fluoride ion. The benzoic acid group acts as a meta-director and a deactivating group. For successful SNAr, the ring must be sufficiently activated by additional electron-withdrawing groups at the ortho and/or para positions relative to the leaving group.[6][7]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the nucleophilic fluorination of benzoic acids in a practical question-and-answer format.
Q1: My reaction shows very low or no conversion. What are the primary causes?
This is a frequent and frustrating issue, often pointing to one of three areas: the reagent, the reaction conditions, or the substrate itself.
Potential Causes & Solutions:
-
Inactive Fluorinating Reagent:
-
Causality: Many fluorinating agents, particularly DAST and Deoxo-Fluor, are highly sensitive to moisture and can degrade upon improper storage or handling.[8] SF₄ is a gas and requires specialized equipment to ensure accurate delivery.[9][10]
-
Solution: Always use a fresh bottle of the fluorinating reagent or a recently opened one that has been stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. If possible, test the reagent on a reliable, simple substrate (e.g., a simple alcohol) to confirm its activity.
-
-
Insufficient Reaction Temperature:
-
Causality: Deoxyfluorination of a relatively unreactive carboxylic acid requires significant thermal energy to overcome the activation barrier. SNAr reactions on deactivated rings are also notoriously slow at low temperatures.[11][12]
-
Solution: Cautiously and incrementally increase the reaction temperature. Monitor the reaction by TLC or LC-MS at each stage. Be aware that excessive heat can promote decomposition and side reactions.[13]
-
-
Poor Substrate Activation (for SNAr):
-
Causality: The carboxylic acid group is an electron-withdrawing group (EWG), but it is deactivating. For an SNAr reaction to proceed, the aromatic ring needs strong activation from other EWGs (like -NO₂ or -CN) positioned ortho or para to the leaving group.[6][14]
-
Solution: Re-evaluate your substrate. If the ring is not sufficiently electron-deficient, the SNAr pathway is likely not viable under standard conditions. Consider alternative synthetic routes or the introduction of a strong activating group.
-
Q2: I'm recovering mostly starting material and/or observing the corresponding amide byproduct (when using DAST/Deoxo-Fluor). What is happening?
This outcome almost invariably points to the presence of water.
Potential Causes & Solutions:
-
Adventitious Moisture:
-
Causality: Fluoride ions are highly basic and have a strong affinity for protons. Water will readily react with the fluorinating agent or activated intermediates, quenching the reaction and leading to hydrolysis back to the starting carboxylic acid.[15] Deoxyfluorinating reagents like DAST and Deoxo-Fluor react with water to form byproducts that can then react with the carboxylic acid to form amides.[16]
-
Solution:
-
Rigorous Drying: Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas or in a desiccator.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they help to solubilize fluoride salts and enhance fluoride's nucleophilicity.[11][17]
-
Inert Atmosphere: Conduct the entire experiment, from reagent addition to reaction quenching, under a positive pressure of dry argon or nitrogen.
-
Dry Reagents: Ensure your benzoic acid substrate is completely dry. If necessary, dry it in a vacuum oven before use.
-
-
Q3: My reaction is messy, with multiple side products and significant tarring. How can I improve selectivity?
The formation of dark-colored byproducts and a complex product mixture suggests decomposition or competing side reactions.
Potential Causes & Solutions:
-
Reaction Temperature is Too High:
-
Causality: While heat can be necessary for conversion (see Q1), excessive temperatures can cause the thermal decomposition of the fluorinating agent, the substrate, or the desired product.[13] DAST, for example, is known to decompose exothermically at elevated temperatures.[8]
-
Solution: Find the "sweet spot" for temperature. Run a temperature screen from room temperature up to the solvent's boiling point in small increments. The optimal temperature will provide a reasonable reaction rate without significant byproduct formation. Deoxo-Fluor is generally more thermally stable than DAST and may be a better choice for reactions requiring higher temperatures.[3]
-
-
Inappropriate Solvent Choice:
-
Causality: Some fluorinating agents can react violently or uncontrollably with certain solvents. For example, Selectfluor® can react exothermically with DMF.[8] While not a nucleophilic agent, this highlights the importance of solvent compatibility.
-
Solution: Always consult the safety data sheet (SDS) and literature for your specific fluorinating agent to ensure solvent compatibility.[18] If decomposition is an issue, consider switching to a less polar or lower-boiling solvent like dichloromethane (DCM) or toluene.[8]
-
-
Radical Side Reactions:
-
Causality: In some cases, particularly with certain precursors like 1-arylbenziodoxolones, radical pathways can compete with the desired nucleophilic fluorination, leading to non-fluorinated benzoic acid byproducts.[19]
-
Solution: The addition of a radical scavenger like TEMPO may be necessary to suppress these unwanted pathways.[19]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Suggested Solution(s) |
| Low/No Yield | Inactive/degraded fluorinating reagent. | Use a fresh bottle of reagent; confirm activity with a control reaction. |
| Insufficient temperature. | Incrementally increase reaction temperature while monitoring by TLC/LC-MS. | |
| Poor substrate activation (SNAr). | Re-evaluate substrate electronics; the ring may need stronger EWGs. | |
| Hydrolysis | Presence of water in reagents or solvent. | Rigorously dry all glassware, solvents, and reagents. Use an inert atmosphere. |
| Side Products/Tarring | Reaction temperature is too high. | Perform a temperature screen to find the optimal balance of rate vs. selectivity. |
| Incompatible solvent. | Check reagent-solvent compatibility. Consider less polar solvents. | |
| Unwanted radical pathways. | Add a radical scavenger like TEMPO.[19] |
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting low-yield fluorination reactions.
Caption: A decision tree for troubleshooting low-yield fluorination reactions.
Key Experimental Protocol
General Protocol for Deoxyfluorination of a Benzoic Acid with Deoxo-Fluor
This is a representative protocol and must be adapted based on the specific substrate and scale. All operations must be performed in a certified fume hood.
-
Preparation:
-
Place a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar under a positive pressure of dry argon.
-
Add the benzoic acid substrate (1.0 equiv) to the flask.
-
Dissolve the substrate in anhydrous dichloromethane (DCM), ensuring the final concentration is between 0.1 and 0.5 M.
-
-
Reaction Setup:
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add Deoxo-Fluor (1.5 - 2.0 equiv) dropwise via a syringe. Caution: The addition may be exothermic.[3]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. If no reaction is observed, gently heat the mixture to reflux (approx. 40 °C for DCM).
-
-
Monitoring:
-
Monitor the reaction progress by TLC or by carefully quenching a small aliquot with saturated NaHCO₃ solution, extracting with an organic solvent, and analyzing by GC-MS or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Very slowly and carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur. Ensure the receiving vessel is large enough to accommodate the foam.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the desired fluorinated compound.
-
Visualization of Key Reaction Factors
The success of a nucleophilic fluorination reaction depends on the careful balance of several key parameters.
References
- 1. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Handling fluorinated gases as solid reagents using metal–organic frameworks - American Chemical Society [acs.digitellinc.com]
- 10. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 16. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides [organic-chemistry.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. arkat-usa.org [arkat-usa.org]
Preventing byproduct formation in fluorobenzoic acid synthesis
Welcome to the Technical Support Center for the synthesis of fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this important class of compounds. Our focus is on providing practical, experience-driven insights to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction: The Challenge of Selective Fluorination
The introduction of fluorine into a benzoic acid scaffold is a critical step in the synthesis of many pharmaceuticals and agrochemicals. The unique properties of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of a molecule.[1] However, the synthesis of fluorobenzoic acids is often plagued by the formation of unwanted byproducts, which can complicate purification and reduce yields. This guide will primarily focus on the widely used Balz-Schiemann reaction, while also addressing other synthetic strategies and their associated challenges.
Section 1: The Balz-Schiemann Reaction: A Workhorse with Nuances
The Balz-Schiemann reaction is a cornerstone for the synthesis of aryl fluorides, including fluorobenzoic acids.[2][3] It involves the diazotization of an aminobenzoic acid followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt. While reliable, this method requires careful control of reaction conditions to prevent the formation of byproducts.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Balz-Schiemann synthesis of fluorobenzoic acids?
A1: The primary byproducts in the Balz-Schiemann reaction of aminobenzoic acids include:
-
Hydroxybenzoic acids (Phenols): These form when the aryl cation intermediate reacts with water present in the reaction mixture instead of the fluoride ion.[6] This is a common issue if the diazonium salt is not completely dry before decomposition.
-
Biaryl compounds: These arise from the reaction of the aryl cation or radical intermediate with the starting aromatic compound or the product.
-
Tar-like polymers: Uncontrolled decomposition temperatures can lead to the formation of complex, high-molecular-weight byproducts that are difficult to characterize and remove.[7]
-
Decarboxylated products: While less common, under harsh thermal conditions, the carboxylic acid group can be lost, leading to the formation of fluorobenzene.
Q2: How does the position of the amino group on the benzoic acid (ortho, meta, para) affect the reaction and potential byproducts?
A2: The position of the amino group significantly influences the stability of the diazonium salt and the propensity for certain side reactions:
-
ortho-Aminobenzoic acid (Anthranilic acid): The diazonium salt of anthranilic acid is particularly unstable and can decompose violently. The close proximity of the carboxylic acid group can lead to the formation of benzyne intermediates through intramolecular decomposition, resulting in a complex mixture of byproducts.[8]
-
meta-Aminobenzoic acid: The diazonium salt is generally more stable than the ortho isomer. However, careful temperature control during decomposition is still crucial to prevent charring.
-
para-Aminobenzoic acid: The diazonium salt is the most stable of the three isomers, often allowing for isolation and purification before thermal decomposition. This generally leads to cleaner reactions and higher yields of the desired p-fluorobenzoic acid.
Q3: My reaction is producing a significant amount of tar. What is the likely cause and how can I prevent it?
A3: Tar formation is a common sign of uncontrolled decomposition of the diazonium salt. This is often caused by:
-
Too rapid heating: The thermal decomposition of diazonium tetrafluoroborates can be highly exothermic.[1] Rapid heating can lead to a runaway reaction, resulting in charring.
-
Uneven heating: Localized hot spots in the reaction vessel can initiate uncontrolled decomposition.
-
Impurities: The presence of certain metal impurities can catalyze the decomposition of the diazonium salt.
To prevent tar formation, it is crucial to heat the diazonium salt slowly and evenly. Using a sand bath or a well-controlled oil bath is recommended. For larger-scale reactions, carrying out the decomposition in a high-boiling inert solvent can help to better moderate the temperature.[9]
Troubleshooting Guide: Balz-Schiemann Reaction
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of fluorobenzoic acid | Incomplete diazotization. | Ensure the reaction is maintained at 0-5°C. Use a slight excess of sodium nitrite and ensure it is added slowly. Test for complete diazotization using starch-iodide paper. |
| Incomplete precipitation of the diazonium tetrafluoroborate. | Ensure the solution is sufficiently acidic and cold during the addition of fluoroboric acid. | |
| Loss of product during workup. | Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted to precipitate the carboxylic acid fully. | |
| Significant formation of hydroxybenzoic acid | Presence of water during thermal decomposition. | Thoroughly dry the isolated diazonium tetrafluoroborate under vacuum before heating. Use anhydrous solvents if performing the decomposition in solution. |
| Hydrolysis of the diazonium salt before fluorination. | Work quickly and keep the diazonium salt cold and in an acidic environment before fluorination. | |
| Formation of colored impurities (azo compounds) | Incomplete diazotization, leading to coupling reactions. | Ensure complete diazotization by using a slight excess of nitrous acid and verifying with starch-iodide paper. |
| Reaction pH is not sufficiently acidic. | Maintain a strongly acidic environment during the diazotization step to prevent the diazonium salt from acting as an electrophile in azo coupling reactions. | |
| Violent or uncontrolled decomposition | Rapid or uneven heating of the dry diazonium salt. | Heat the diazonium salt slowly and evenly using a sand or oil bath. For larger scales, consider decomposition in a high-boiling inert solvent or using a continuous flow setup for better temperature control and safety.[9][10] |
| Inherent instability of the diazonium salt (especially ortho isomers). | Handle ortho-aminobenzoic acid diazonium salts with extreme caution. Consider in-situ generation and decomposition to avoid isolating the hazardous intermediate. |
Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid
This protocol is adapted from established procedures and is provided for informational purposes.[11] Always perform a thorough risk assessment before conducting any chemical reaction.
-
Diazotization: In a suitable vessel, dissolve p-aminobenzoic acid in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature.
-
Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, slowly add a cold solution of fluoroboric acid (HBF₄). The p-carboxybenzenediazonium tetrafluoroborate will precipitate.
-
Isolate the precipitate by filtration, wash with cold water, cold methanol, and finally cold diethyl ether.
-
Drying: Dry the isolated solid thoroughly under vacuum. This step is critical to prevent the formation of 4-hydroxybenzoic acid.
-
Thermal Decomposition: In a flask equipped with a condenser, gently and evenly heat the dry diazonium salt. The decomposition will start, evolving nitrogen and boron trifluoride gas. Control the heating to maintain a steady decomposition rate.
-
Workup and Purification: After the decomposition is complete, the crude 4-fluorobenzoic acid can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Visualization of the Balz-Schiemann Reaction and Byproduct Formation
Caption: Key pathways in the Balz-Schiemann reaction.
Section 2: Modern Alternatives to the Balz-Schiemann Reaction
While the Balz-Schiemann reaction is a classic, modern methods are being developed to overcome its limitations, such as the use of harsh conditions and potentially explosive intermediates.
Photocatalytic Decarboxylative Fluorination
A promising alternative is the direct decarboxylative fluorination of benzoic acids using visible light photocatalysis.[12][13] This method offers several advantages:
-
Milder reaction conditions: Often proceeds at room temperature, reducing the risk of thermal decomposition and byproduct formation.
-
Broader substrate scope: Can be applied to a wider range of substituted benzoic acids.[13]
-
Avoids hazardous intermediates: Does not involve the isolation of diazonium salts.
However, this method can also have its own set of byproducts, such as the formation of fluorobenzene via complete decarboxylation.
Troubleshooting Guide: Photocatalytic Decarboxylative Fluorination
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low conversion | Inefficient photocatalyst or light source. | Ensure the photocatalyst is active and the light source has the correct wavelength and sufficient intensity. |
| Presence of oxygen. | Degas the reaction mixture thoroughly as oxygen can quench the excited state of the photocatalyst. | |
| Formation of decarboxylated byproduct (e.g., fluorobenzene) | Overly harsh reaction conditions or prolonged reaction time. | Optimize the reaction time and light intensity. Consider using a milder fluorinating agent. |
| Instability of the desired product under the reaction conditions. | Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time before significant product degradation occurs. |
Section 3: Purification and Characterization
The successful synthesis of fluorobenzoic acid is highly dependent on effective purification and accurate characterization to ensure the removal of byproducts.
Purification Strategies
Recrystallization is the most common method for purifying crude fluorobenzoic acid.[14][15] The choice of solvent is critical and depends on the specific isomer and the impurities present.
| Fluorobenzoic Acid Isomer | Common Recrystallization Solvents | Notes |
| 2-Fluorobenzoic Acid | Water, Ethanol/Water | Can be challenging to purify due to its relatively high solubility in many organic solvents. |
| 3-Fluorobenzoic Acid | Water, Toluene | Generally has good crystallinity, making it easier to purify by recrystallization. |
| 4-Fluorobenzoic Acid | Ethanol/Water, Acetic Acid/Water | Often gives high-quality crystals upon recrystallization.[11] |
Acid-base extraction can be a powerful technique to separate the acidic fluorobenzoic acid from non-acidic byproducts. Dissolving the crude product in a suitable organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution) will move the desired product into the aqueous layer. The aqueous layer can then be acidified to precipitate the pure fluorobenzoic acid.
Spectroscopic Characterization
Identifying the desired product and any byproducts is crucial. Here are some key spectroscopic features to look for:
-
¹H NMR: The aromatic region will show characteristic splitting patterns due to fluorine-proton coupling. The carboxylic acid proton will appear as a broad singlet, typically downfield.
-
¹³C NMR: The carbon directly attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JC-F).
-
IR Spectroscopy: A strong, broad O-H stretch from the carboxylic acid will be present (around 2500-3300 cm⁻¹), along with a sharp C=O stretch (around 1700 cm⁻¹). The C-F bond will have a characteristic stretch in the fingerprint region (around 1200-1300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the product.
Example Spectral Data for Common Byproducts:
-
Hydroxybenzoic Acids: The ¹H NMR spectrum will show a phenolic O-H proton signal in addition to the carboxylic acid proton. The IR spectrum will have a distinct, sharper O-H stretch for the phenol compared to the broad carboxylic acid O-H.[12][16][17][18][19]
-
Biphenyl Dicarboxylic Acids: The mass spectrum will show a molecular ion corresponding to the dimerized product. The ¹H and ¹³C NMR spectra will be more complex due to the presence of two aromatic rings. The IR spectrum will be similar to the desired product but may show differences in the fingerprint region.[20][21][22][23][24]
Visualization of a General Purification Workflow
Caption: A typical purification workflow for fluorobenzoic acid.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 3-Hydroxybenzoic acid(99-06-9) 1H NMR spectrum [chemicalbook.com]
- 13. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. hmdb.ca [hmdb.ca]
- 18. 4-Hydroxybenzoic acid(99-96-7) 1H NMR spectrum [chemicalbook.com]
- 19. hmdb.ca [hmdb.ca]
- 20. (1,1'-Biphenyl)-4,4'-dicarboxylic acid | C14H10O4 | CID 13084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. spectrabase.com [spectrabase.com]
- 22. [1,1'-Biphenyl]-2,2'-dicarboxylic acid [webbook.nist.gov]
- 23. researchgate.net [researchgate.net]
- 24. 4-Biphenylcarboxylic acid(92-92-2) IR Spectrum [chemicalbook.com]
Technical Support Center: Stability of 2,3-Difluoro-6-hydroxybenzoic Acid
Welcome to the technical support center for 2,3-Difluoro-6-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: this compound is a salicylic acid analog. Its stability is influenced by the interplay of the carboxylic acid group, the hydroxyl group, and the two fluorine atoms on the benzene ring. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carboxylic acid, which generally enhances stability. However, the electron-withdrawing nature of the fluorine atoms can impact the electron density of the aromatic ring and the acidity of both the carboxylic and hydroxyl protons, thereby affecting its reactivity.[1][2]
Q2: What is the primary degradation pathway for salicylic acid and its derivatives under acidic conditions?
A2: The most common degradation pathway for salicylic acids under acidic conditions, particularly at elevated temperatures, is decarboxylation.[3][4][5] This reaction involves the loss of the carboxyl group as carbon dioxide, leading to the formation of the corresponding phenol. For this compound, this would result in the formation of 2,6-difluorophenol. The rate of this reaction is influenced by factors such as pH, temperature, and the presence of catalysts.[4][5]
Q3: How do the fluorine substituents affect the stability of the molecule?
A3: Fluorine is a highly electronegative atom and acts as an electron-withdrawing group through the inductive (-I) effect.[1] This can increase the acidity of the carboxylic acid.[2] The presence of two fluorine atoms on the ring in this compound is expected to influence the electron distribution of the aromatic ring, which can affect its susceptibility to electrophilic attack and potentially modulate the rate of decarboxylation.[1][6] The introduction of fluorine can also enhance metabolic stability in a drug discovery context.[7][8]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored as a solid in a cool, dry, and well-ventilated area. It should be kept in a tightly sealed container to protect it from moisture. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C) and protected from light. The stability in different solvents and pH conditions should be experimentally determined.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental work with this compound.
Issue 1: Unexpectedly high levels of degradation observed in an acidic formulation.
-
Possible Cause: Acid-catalyzed decarboxylation is likely accelerated by the experimental conditions.
-
Troubleshooting Steps:
-
Re-evaluate Temperature: High temperatures significantly promote decarboxylation.[4][5] Assess if the experimental temperature can be lowered without compromising the objectives of your study.
-
pH Control: While your conditions are acidic, the specific pH can have a substantial impact. Determine the pH of your solution and investigate if adjusting it to a less acidic pH (while still meeting your experimental needs) reduces degradation.
-
Forced Degradation Study: Conduct a systematic forced degradation study to understand the molecule's lability.[9] This will help in identifying the critical parameters causing degradation. A typical acid stress condition involves refluxing the drug in 0.1 N HCl.[9][10][11]
-
Issue 2: Poor reproducibility of analytical results when quantifying the compound in an acidic matrix.
-
Possible Cause: This could be due to ongoing degradation during sample preparation and analysis, or issues with the analytical method itself.
-
Troubleshooting Steps:
-
Sample Preparation Optimization: Minimize the time samples spend in acidic conditions before analysis. Consider neutralizing the samples or diluting them in the mobile phase immediately before injection.
-
HPLC Method Validation: Ensure your HPLC method is stability-indicating. This means the method should be able to separate the parent compound from its degradation products.[10][11]
-
Internal Standard: The use of a structurally similar and stable internal standard can help to correct for variations in sample preparation and injection volume.
-
Issue 3: Identification of an unknown peak in the chromatogram of a stressed sample.
-
Possible Cause: This is likely a degradation product. For this compound under acidic stress, the primary suspect is 2,6-difluorophenol due to decarboxylation.
-
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to determine the molecular weight of the unknown peak. The expected molecular weight of 2,6-difluorophenol is approximately 130.09 g/mol .
-
Reference Standard: If available, inject a reference standard of 2,6-difluorophenol to compare its retention time with the unknown peak.
-
Further Degradation Studies: Analyze samples from other stress conditions (e.g., basic, oxidative, photolytic, thermal) to see if the same degradant is formed. This can provide more information about the degradation pathway.[16]
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a typical procedure for investigating the stability of this compound under acidic conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Stress:
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the mixture at a controlled temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).[9]
-
At each time point, withdraw an aliquot.
-
-
Sample Neutralization: Immediately neutralize the withdrawn sample with an appropriate amount of 0.1 N NaOH to stop the degradation reaction.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Control: Prepare a control sample by adding an equal volume of purified water instead of HCl and keep it under the same temperature conditions.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Time (hours) | % Degradation of this compound |
| 0.1 N HCl at 60°C | 2 | 5.2 |
| 4 | 10.8 | |
| 8 | 20.1 | |
| 24 | 45.5 |
Visualizations
Diagram 1: Proposed Acid-Catalyzed Decarboxylation of this compound
Caption: Proposed mechanism of acid-catalyzed decarboxylation.
Diagram 2: Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for unexpected degradation.
References
- 1. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. brainly.in [brainly.in]
- 4. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. ijrpp.com [ijrpp.com]
- 10. A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form | Semantic Scholar [semanticscholar.org]
- 11. wjpsonline.com [wjpsonline.com]
- 12. agilent.com [agilent.com]
- 13. Fast analysis of hydroxybenzoic acids using a Thermo Scientific Acclaim Organic Acid (OA) HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 14. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomedres.us [biomedres.us]
Technical Support Center: Impact of Solvent Choice on Fluorinated Aromatic Synthesis
Welcome to the technical support center for fluorinated aromatic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in this critical area of organic chemistry. The synthesis of fluorinated aromatic compounds, pivotal in pharmaceuticals and agrochemicals, often hinges on the nuanced effects of the reaction medium.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during experimental work, with a focus on the ubiquitous Nucleophilic Aromatic Substitution (SNAr) pathway, particularly the Halex reaction.[2][3]
Troubleshooting Guide: Common Issues in Aromatic Fluorination
This section addresses specific experimental problems in a question-and-answer format, focusing on how solvent choice can be the root cause and the key to a solution.
Problem 1: Low or No Conversion of Starting Material
Question: I am attempting a Halex reaction (chloride displacement with KF) on an activated nitro-substituted aryl chloride. My yield is consistently below 10%, even at elevated temperatures. What is going wrong?
Answer: This is a classic challenge in SNAr fluorination, and the solvent is the most likely culprit. The issue often stems from insufficient nucleophilicity of the fluoride anion.
Causality & Solution:
-
Protic vs. Aprotic Solvents: Are you using a protic solvent like an alcohol or water? Protic solvents possess O-H or N-H bonds and can form strong hydrogen bonds with the fluoride anion (F⁻).[4][5] This "caging" effect severely stabilizes the nucleophile, drastically reducing its reactivity and hindering its ability to attack the electrophilic aromatic ring.[5][6][7] SNAr reactions with anionic nucleophiles are significantly faster in polar aprotic solvents.[8]
-
Solution: Switch to a high-boiling point, polar aprotic solvent. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are standard choices for Halex reactions.[3][9] These solvents solvate the cation (e.g., K⁺) but leave the fluoride anion relatively "naked" and highly reactive.[4][7] Comparative studies have shown that DMSO, in particular, can give dramatically higher yields compared to DMF or sulfolane in certain Halex reactions.[10]
-
-
Anhydrous Conditions: Is your polar aprotic solvent truly anhydrous? Fluoride salts are highly hygroscopic. Even trace amounts of water in your solvent can hydrate the fluoride ions, reducing their nucleophilicity.
-
Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before use. Handling reagents under an inert atmosphere (Nitrogen or Argon) is also best practice.[11]
-
-
Solubility of Fluoride Source: Potassium fluoride (KF) has limited solubility in many organic solvents. If the fluoride isn't in solution, the reaction kinetics will be extremely slow.
-
Solution:
-
Solvent Choice: DMSO is particularly effective at dissolving fluoride salts compared to other aprotic solvents.[12]
-
Alternative Fluoride Sources: Consider using more soluble fluoride sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[3][9]
-
Phase-Transfer Catalysis: Employ a phase-transfer catalyst (PTC) like a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt.[3][12] The PTC complexes with the cation (K⁺), and the resulting lipophilic complex carries the "naked" fluoride anion into the organic phase, dramatically increasing its effective concentration and reactivity.[13]
-
-
Problem 2: Significant Formation of Side Products (e.g., Ether Formation)
Question: My fluorination reaction is working, but I am observing a significant amount of a methoxy-substituted byproduct instead of my desired fluoro-aromatic compound. I am using DMF as a solvent.
Answer: The formation of byproducts often points to solvent reactivity or degradation under the reaction conditions.
Causality & Solution:
-
Solvent Degradation: DMF can be unstable at the high temperatures often required for SNAr reactions (>150 °C). It can decompose to generate dimethylamine and carbon monoxide. The generated dimethylamine is a potent nucleophile and can compete with fluoride, leading to the formation of dimethylamino-substituted byproducts. If your starting material has a leaving group that can be hydrolyzed (e.g., from residual water), subsequent reaction with a solvent like DMF or reaction with a degraded solvent fragment can lead to undesired products. While your specific observation is a methoxy-byproduct, which points to a different contaminant, the principle of solvent-derived nucleophiles is critical.
-
Solution:
-
Switch Solvents: Change to a more thermally stable polar aprotic solvent like DMSO or sulfolane, which are often preferred for high-temperature Halex reactions.[9][12]
-
Lower Temperature: If possible, explore using a more reactive fluoride source (e.g., CsF) or a PTC to enable the reaction to proceed at a lower, safer temperature where solvent decomposition is minimized.
-
-
-
Contaminated Reagents: The methoxy byproduct strongly suggests the presence of methanol or methoxide in your reaction.
-
Solution: Scrutinize all reagents and solvents for potential sources of methanol contamination. Ensure your starting materials and fluoride source are pure and were not recrystallized from or stored with methanol.
-
Problem 3: Reaction Stalls or is Extremely Slow with Electron-Rich Aromatics
Question: I am trying to fluorinate an electron-rich aromatic ring using an electrophilic fluorinating agent like Selectfluor®, but the reaction is incredibly slow in acetonitrile.
Answer: While polar aprotic solvents are ideal for nucleophilic fluorination, the rules change for electrophilic fluorination. Solvent choice must facilitate the generation of a potent electrophile ("F+").
Causality & Solution:
-
Solvent Compatibility and Safety: Some electrophilic fluorinating agents can react exothermically and dangerously with certain solvents. For example, Selectfluor® can react violently with DMF and DMSO.[14][15] Acetonitrile (MeCN) is a common and generally safer choice.[14][15]
-
Activating the Fluorinating Agent: The reactivity of electrophilic fluorinating agents can be dramatically enhanced by the solvent system.
-
Solution: For challenging substrates, the addition of a strong protic acid, such as trifluoromethanesulfonic acid (TfOH), to a solvent like acetonitrile can significantly accelerate the reaction.[17] The acid protonates the agent, increasing its electrophilicity. In some cases, solvent-free conditions have proven effective for the fluorination of electron-rich aromatics.[18]
-
Frequently Asked Questions (FAQs)
Q1: Why are polar aprotic solvents like DMSO and DMF so effective for SNAr fluorinations?
A1: The effectiveness of polar aprotic solvents in SNAr reactions, particularly with anionic nucleophiles like fluoride, is due to their unique solvation properties.[8] They possess large dipole moments, allowing them to effectively dissolve charged species.[19] However, they lack acidic protons (like the H in O-H or N-H bonds) and therefore cannot act as hydrogen-bond donors.[4] This means they strongly solvate the cation (e.g., K⁺ from KF) through ion-dipole interactions but leave the anion (F⁻) poorly solvated.[7] This "naked" anion is highly reactive and readily participates in the nucleophilic attack, leading to significantly enhanced reaction rates compared to protic solvents which would "cage" and deactivate the anion via hydrogen bonding.[5][8]
Q2: Can I use protic solvents for any type of aromatic fluorination?
A2: Generally, protic solvents are detrimental to nucleophilic aromatic fluorination with anionic fluoride sources due to hydrogen bonding that reduces the fluoride's nucleophilicity.[6][7] However, there are exceptions and specific cases where they can be used or even be beneficial. For instance, some electrophilic fluorinations can be performed in aqueous media.[15] Furthermore, recent research has shown that in some specialized SN2 reactions (not SNAr), hindered protic solvents like tert-butanol can actually catalyze nucleophilic fluorination, a striking reversal of the conventional wisdom.[20] This is not the typical behavior for SNAr, where polar aprotic solvents remain the standard.
Q3: How does microwave heating affect my choice of solvent for aromatic fluorination?
A3: Microwave-assisted synthesis can dramatically accelerate fluorination reactions, often leading to higher yields in shorter times.[21][22] The choice of solvent is critical for effective microwave heating. Solvents with high dielectric constants and polarity, such as DMSO and DMF, couple efficiently with microwave irradiation, leading to rapid and uniform heating.[21][23] When optimizing a microwave-assisted fluorination, DMSO is often a superior choice to DMF due to its higher heating efficiency.[21] This allows for rapid energy input, which can overcome the activation barriers for less reactive substrates.[21]
Q4: My reaction involves a neutral nucleophile (e.g., an amine) reacting with a fluoroaromatic. How does solvent choice impact this type of SNAr reaction?
A4: When the nucleophile is neutral, the solvent's role shifts. While polar aprotic solvents are still commonly used, the dramatic rate acceleration seen with anionic nucleophiles is less pronounced. In these cases, the solvent's ability to stabilize the charged Meisenheimer intermediate becomes more important.[24] Protic solvents can stabilize the developing negative charge on the aromatic ring in the transition state via hydrogen bonding, but they can also solvate the amine nucleophile, potentially decreasing its reactivity.[24] The choice is a balance; however, polar aprotic solvents generally remain a good starting point.
Data & Protocols
Table 1: Properties of Common Solvents for Aromatic Fluorination
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47.0 | Excellent for dissolving fluoride salts; high thermal stability.[9][12] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 37.0 | Good general-purpose solvent, but can decompose at high temperatures.[9] |
| Sulfolane | Polar Aprotic | 285 | 43.3 | Very high boiling point and thermal stability; good for high-temp reactions.[9] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 36.6 | Common for electrophilic fluorinations; lower boiling point.[14][15] |
| Methanol (MeOH) | Polar Protic | 65 | 32.6 | Generally avoided for nucleophilic fluorination due to H-bonding.[8] |
| Water (H₂O) | Polar Protic | 100 | 78.4 | Severely retards nucleophilic fluorination with F⁻.[8] |
Experimental Protocol: General Procedure for a Halex Reaction
This protocol provides a starting point for the nucleophilic fluorination of an activated aryl chloride.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl chloride (1.0 eq).
-
Reagents: Add spray-dried potassium fluoride (2.0-3.0 eq) and a phase-transfer catalyst such as 18-crown-6 (0.1 eq), if desired.
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMSO (or another suitable polar aprotic solvent) to achieve a substrate concentration of 0.5-1.0 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 150-220 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Diagrams
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in aromatic fluorination.
Impact of Solvent Type on Fluoride Nucleophilicity in SNAr
Caption: Contrasting solvation of fluoride in protic vs. aprotic media.
References
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 4. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Halex process - Wikipedia [en.wikipedia.org]
- 10. gchemglobal.com [gchemglobal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gchemglobal.com [gchemglobal.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 16. mdpi.com [mdpi.com]
- 17. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rjpdft.com [rjpdft.com]
- 23. Solvent Choice for Microwave Synthesis [cem.com]
- 24. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of Fluorinated Compounds
Welcome to the Technical Support Center dedicated to navigating the complexities of purifying fluorinated compounds. The introduction of fluorine into organic molecules imparts unique and often desirable properties, enhancing metabolic stability, binding affinity, and bioavailability.[1] However, these same modifications present distinct challenges during purification.[1] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and practical protocols to help you achieve high-purity fluorinated compounds.
The high electronegativity of fluorine and its steric profile can significantly alter intermolecular interactions, which in turn affects solubility, crystallinity, and chromatographic behavior compared to non-fluorinated analogs.[1][2] This resource is structured to address these specific challenges in a direct question-and-answer format, combining theoretical explanations with actionable, field-proven solutions.
Section 1: Troubleshooting Guide for Chromatographic Purification
Column chromatography is a cornerstone of purification, yet the unique nature of fluorinated compounds often leads to unexpected outcomes.[1] This section addresses common problems encountered during flash and preparative HPLC purification.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC
Q: My fluorinated compound is showing significant peak tailing on a C18 column. What is causing this and how can I fix it?
A: Peak tailing is often a result of secondary interactions between your analyte and the stationary phase. With fluorinated compounds, especially those containing basic nitrogen atoms, strong interactions with residual silanols on the silica backbone of the C18 column are a common cause.[3]
Causality Explained: The electron-withdrawing nature of fluorine can decrease the pKa of nearby basic functional groups, altering their ionic state at a given pH. If the mobile phase pH is close to the pKa of your compound, it may exist in multiple ionic forms, leading to poor peak shape.[3]
Troubleshooting Steps:
-
Mobile Phase Modification:
-
For acidic compounds: Add a small amount (0.05-0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This ensures the compound is in a single, neutral form.
-
For basic compounds: Add a basic modifier such as ammonium hydroxide or triethylamine (0.1%) to suppress silanol interactions.[3]
-
-
Change Stationary Phase: Switch to a column with a different chemistry.
-
End-capped Columns: Use a highly end-capped C18 column to minimize exposed silanols.
-
Fluorinated Phases: Consider a pentafluorophenyl (PFP) or other fluorinated stationary phase. These phases can offer unique selectivity for fluorinated molecules through dipole-dipole and π-π interactions, potentially improving peak shape and resolution.[4][5]
-
-
Reduce Sample Load: Overloading the column can exacerbate tailing. Decrease the concentration or volume of your injected sample.[3]
Experimental Protocol: Optimizing Mobile Phase for a Basic Fluorinated Amine
-
Initial Run: Prepare a mobile phase of acetonitrile/water. Observe the peak shape of your compound.
-
Acidic Modifier Trial: Add 0.1% formic acid to both the water and acetonitrile. Equilibrate the column and re-inject the sample.
-
Basic Modifier Trial: If tailing persists, prepare a new mobile phase with 0.1% ammonium hydroxide. Equilibrate and inject.
-
Compare Chromatograms: Analyze the peak symmetry from all three runs to determine the optimal mobile phase.
Issue 2: Co-elution of Fluorinated Compound and Non-Fluorinated Analogs
Q: I am trying to separate my desired monofluorinated product from the starting material (non-fluorinated) and a difluorinated byproduct. They are all eluting very close together on silica gel.
A: The effect of fluorine on polarity can be non-intuitive. While highly electronegative, a single fluorine atom may not significantly increase the overall molecular polarity to allow for easy separation on standard silica gel.[2] Sometimes, replacing a hydrogen with a fluorine can even decrease retention in normal-phase chromatography.
Causality Explained: The polarity of a molecule is determined by its overall dipole moment. While the C-F bond is highly polar, the symmetrical arrangement of multiple fluorine atoms or the influence of other functional groups can lead to a small net dipole moment, resulting in similar polarities between fluorinated and non-fluorinated analogs.
Troubleshooting Steps & Optimization Workflow:
The key is to exploit different separation mechanisms beyond simple polarity interactions.
Caption: Decision workflow for resolving co-eluting fluorinated compounds.
Detailed Strategies:
-
Optimize Normal-Phase Selectivity:
-
Solvent System: Instead of a standard hexane/ethyl acetate system, try solvent systems with different selectivities, such as dichloromethane/methanol or toluene/acetone.
-
Additives: A small amount of a polar solvent like methanol in a non-polar eluent can significantly alter selectivity.
-
-
Switch to Reversed-Phase:
-
Principle: Separation is based on hydrophobicity. Fluorination often increases hydrophobicity, which can lead to better separation from less hydrophobic non-fluorinated starting materials on a C18 column.
-
Solvent System: Typically methanol/water or acetonitrile/water.
-
-
Employ Fluorinated Stationary Phases:
-
Mechanism: These phases, such as PFP or Tridecafluoro (TDF), are specifically designed to provide enhanced selectivity for organofluorine compounds.[4][5] The separation is driven by a combination of hydrophobicity and specific fluorine-fluorine interactions.[5]
-
Benefit: This is often the most effective strategy for separating compounds with minor differences in fluorination.[4]
-
Issue 3: Compound is Volatile or Decomposes on Silica Gel
Q: My low molecular weight fluorinated product seems to be lost during purification. How can I prevent this?
A: Small, highly fluorinated molecules can be surprisingly volatile. Additionally, the acidic nature of standard silica gel can cause decomposition of sensitive compounds.[3][6]
Solutions for Volatility:
-
Dry Loading: If using flash chromatography, dry loading is recommended. Dissolve your sample, adsorb it onto a small amount of silica gel or Celite, carefully evaporate the solvent under reduced pressure without heat, and load the resulting dry powder onto the column.[3]
-
Temperature Control: Perform chromatography at room temperature or below if possible. Avoid heating fractions during solvent evaporation; use a rotary evaporator with no or minimal heating.
Solutions for Decomposition:
-
Deactivate Silica Gel: Reduce the acidity of the silica gel by pre-treating it with a base. This can be done by adding 0.5-1% triethylamine to your eluent system.[7]
-
Alternative Stationary Phases: Use a less acidic stationary phase like neutral alumina or Florisil.[6][7] For very sensitive compounds, reversed-phase chromatography is often a milder alternative.
Section 2: Troubleshooting Guide for Crystallization
Crystallization is a powerful technique for obtaining highly pure solid compounds, but fluorination can complicate solvent selection and crystal nucleation.[1]
Issue 1: Compound Oils Out or Fails to Crystallize
Q: I've dissolved my fluorinated compound in a hot solvent, but upon cooling, it forms an oil instead of crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly. Fluorinated compounds can have lower melting points and different solubility profiles than their non-fluorinated counterparts, making this a common issue.
Troubleshooting Steps:
-
Slow Cooling is Critical: Do not rush the cooling process. Allow the solution to cool slowly to room temperature, undisturbed, before moving it to an ice bath or refrigerator.[8] Rapid cooling is a primary cause of oiling out.[8]
-
Solvent System Modification:
-
Use Less Solvent: Ensure you are using the absolute minimum amount of hot solvent to fully dissolve the compound.[9][10] An overly dilute solution will not become saturated upon cooling.
-
Try a Two-Solvent System: This is often effective for compounds that are too soluble in one solvent and poorly soluble in another.[11]
-
Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble).
-
While hot, slowly add a "poor" solvent (in which it is poorly soluble) dropwise until the solution just becomes cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow this solution to cool slowly.[11]
-
-
-
Induce Crystallization:
Table 1: Common Solvent Systems for Recrystallization of Fluorinated Compounds
| Compound Polarity | Good Solvents (High Solubility) | Poor Solvents (Low Solubility) | Common Pairs (Good/Poor) |
| Non-polar | Dichloromethane, Diethyl Ether, THF | Hexanes, Pentane | Dichloromethane/Hexanes, Ether/Pentane |
| Intermediate Polarity | Ethyl Acetate, Acetone | Hexanes, Toluene | Ethyl Acetate/Hexanes, Acetone/Water |
| Polar | Methanol, Ethanol, Water | Dichloromethane, Ethyl Acetate | Methanol/Water, Ethanol/Dichloromethane |
Note: This table provides general guidance. Always perform small-scale solubility tests to find the optimal solvent system for your specific compound.[10]
Section 3: Purity Assessment and Characterization
Q: How can I be certain of the purity of my final fluorinated compound?
A: Due to the unique nature of fluorine, relying on ¹H NMR and LC-MS alone may be insufficient. ¹⁹F NMR is an indispensable tool for both structural confirmation and purity assessment. [1]
Why ¹⁹F NMR is Critical:
-
High Sensitivity: The ¹⁹F nucleus is 100% naturally abundant and highly responsive to NMR measurements, resulting in sharp, clear signals.[12][13]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (~800 ppm), which minimizes signal overlap and makes it easier to detect and quantify even minor impurities that might be hidden in a ¹H NMR spectrum.[12][14]
-
Quantitative Analysis: The integration of ¹⁹F NMR signals is directly proportional to the number of fluorine atoms, allowing for accurate purity determination (qNMR).[14][15] Studies have shown that purity values determined by ¹⁹F NMR are comparable to those obtained by HPLC.[15]
Workflow for Purity Confirmation:
Caption: A multi-technique approach for robust purity assessment.
Section 4: Frequently Asked Questions (FAQs)
Q1: I need to remove residual fluorinating reagents like DAST or Fluolead. What is the best way? A1: These reagents and their byproducts are often reactive and polar. A standard aqueous workup is the first step. Carefully quench the reaction mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[16] For byproducts that are difficult to remove with a simple extraction, a "scavenger" resin or a specific workup may be needed. For example, potassium fluoride can be used to remove trialkyltin byproducts.[17] Flash chromatography on silica gel is typically effective for removing the final traces.
Q2: My fluorinated compound forms an azeotrope with the solvent, making it difficult to remove. What are my options? A2: Azeotropes, mixtures that distill at a constant temperature without changing composition, can be challenging.[18]
-
Azeotropic Distillation with an Entrainer: Introduce a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.[18][19] For example, acetone can be used as an entrainer for separating mixtures of fluorinated alkanes.[19]
-
Pressure-Swing Distillation: The composition of an azeotrope can be pressure-dependent. Distilling at two different pressures can shift the azeotropic point, enabling separation.[18]
-
Alternative Drying: Instead of distillation, try removing the solvent by other means. This could involve partitioning between two immiscible solvents, followed by drying the organic layer with a drying agent like MgSO₄ or Na₂SO₄, or lyophilization (freeze-drying) if the compound is water-soluble and non-volatile.
Q3: Does fluorination always make a compound more polar? A3: Not necessarily. While the C-F bond is very polar, the overall effect on molecular polarity depends on the number and position of fluorine atoms.[2] For example, replacing a single hydrogen with fluorine in a methyl group can increase polarity more significantly than replacing all three hydrogens to make a CF₃ group.[2] This is because the symmetrical nature of the CF₃ group can lead to a smaller net change in the molecular dipole moment. This complex effect is why predicting chromatographic behavior can be difficult and requires an empirical approach.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. reddit.com [reddit.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. biophysics.org [biophysics.org]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.rochester.edu [chem.rochester.edu]
- 18. kochmodular.com [kochmodular.com]
- 19. US3449218A - Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon - Google Patents [patents.google.com]
Technical Support Center: Strategies to Minimize Tar Formation in Fluorination Reactions
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common and often frustrating issue of tar formation during fluorination reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying causes, enabling you to develop robust and high-yielding fluorination protocols.
Understanding the "Why": The Root Causes of Tar Formation
Tar, a complex mixture of polymeric and decomposition byproducts, is the nemesis of a clean and efficient fluorination reaction. Its formation not only sequesters your desired product and starting material, leading to low yields, but it also complicates purification, often resulting in inseparable mixtures. Understanding the genesis of tar is the first step toward its prevention.
Tar formation in fluorination reactions is typically a result of one or more of the following factors:
-
Reaction Energetics: Fluorination reactions can be highly exothermic. Uncontrolled temperature spikes can lead to the decomposition of reagents and substrates, initiating polymerization pathways.
-
Acid-Catalyzed Side Reactions: Many fluorination protocols generate strong acids, such as hydrogen fluoride (HF), as byproducts.[1] HF can act as a catalyst for a variety of unwanted side reactions, including polymerization, rearrangement, and elimination, all of which contribute to tar formation.[1]
-
Reactive Intermediates: The generation of carbocationic intermediates, particularly with reagents like DAST (diethylaminosulfur trifluoride), can lead to rearrangements and subsequent polymerization.[1]
-
Reagent Instability: Some fluorinating agents are inherently unstable and can decompose, especially in the presence of moisture or at elevated temperatures, leading to a cascade of side reactions.[1][2]
-
Substrate Sensitivity: Electron-rich or sterically hindered substrates may be more prone to side reactions like elimination or over-fluorination, which can be precursors to tar formation.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your fluorination experiments, providing actionable solutions grounded in chemical principles.
Q1: My reaction turned into a black, intractable mess. What are the most likely causes and immediate troubleshooting steps?
This is a classic sign of extensive tar formation. The immediate goal is to identify the primary cause and adjust the reaction parameters accordingly.
Possible Causes & Solutions:
-
Uncontrolled Exotherm:
-
Explanation: A rapid temperature increase can lead to the breakdown of your starting material, product, or the fluorinating reagent itself.
-
Solution:
-
Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., -78 °C or 0 °C) and allow it to slowly warm to the desired temperature.[2]
-
Slow Reagent Addition: Add the fluorinating agent dropwise or in portions over an extended period to better manage the heat generated.
-
Improve Heat Transfer: Ensure efficient stirring and use a reaction vessel with a large surface area-to-volume ratio. For larger-scale reactions, consider a jacketed reactor with a circulating coolant.
-
-
-
HF-Catalyzed Polymerization:
-
Explanation: Hydrogen fluoride (HF) is a common byproduct in many fluorination reactions and is a potent catalyst for polymerization.[1]
-
Solution: Incorporate an HF scavenger into your reaction mixture.[1][4]
-
Inorganic Bases: For small-scale reactions, acid scavengers like sodium bicarbonate or calcium carbonate can be effective.[1]
-
Organic Bases: Non-nucleophilic organic bases such as pyridine can neutralize HF.[4] However, careful consideration of stoichiometry is required to avoid unwanted side reactions.[4]
-
Solid-Supported Scavengers: Scavenger resins, such as polymer-supported amines or carbonates, can be easily filtered off post-reaction, simplifying the workup.[1] Alumina and silica gel are also effective at adsorbing HF.[1]
-
-
Q2: I'm observing multiple unidentified byproducts in my crude reaction mixture, along with some tar. How can I improve the selectivity of my reaction?
The formation of multiple byproducts often points to issues with reaction selectivity or the stability of your product under the reaction conditions.[1]
Possible Causes & Solutions:
-
Over-fluorination:
-
Carbocation Rearrangements:
-
Explanation: Reagents like DAST can generate carbocationic intermediates that may undergo rearrangements, leading to a mixture of isomers and potential polymerization precursors.[1]
-
Solution:
-
Change the Solvent: Use a less-ionizing solvent to disfavor carbocation formation.
-
Choose a Different Reagent: Opt for a fluorinating agent less prone to generating carbocations.[1]
-
-
-
Elimination Side Products:
Q3: My fluorination reaction is sluggish and gives a low yield, with some tar formation. What can I do to improve the conversion?
A stalled or low-yielding reaction can sometimes be a precursor to tar formation as starting materials and intermediates may degrade over long reaction times.
Possible Causes & Solutions:
-
Inactive Reagent:
-
Insufficient Reagent:
-
HF Inhibition:
Experimental Protocols & Data
Protocol 1: General Procedure for HF Scavenging in a Fluorination Reaction
This protocol provides a general guideline for using an acid scavenger to mitigate HF-catalyzed side reactions.
Materials:
-
Substrate
-
Anhydrous solvent (e.g., DCM, MeCN)
-
Fluorinating agent (e.g., DAST, Deoxo-Fluor®)
-
HF Scavenger (e.g., NaHCO₃, pyridine, or a polymer-supported base)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, dissolve the substrate in the anhydrous solvent in a flame-dried flask.
-
Add the HF scavenger to the solution. The amount will depend on the scavenger and the stoichiometry of the reaction (typically 1.5-2.0 equivalents relative to the theoretical HF generated).
-
Cool the reaction mixture to the desired starting temperature (e.g., -78 °C or 0 °C).
-
Slowly add the fluorinating agent to the reaction mixture while maintaining the temperature.
-
Allow the reaction to proceed, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NaHCO₃).
-
Proceed with the standard workup and purification procedures.
Table 1: Comparison of Common HF Scavengers
| Scavenger | Type | Advantages | Disadvantages |
| Sodium Bicarbonate (NaHCO₃) | Inorganic Base | Inexpensive, easy to handle.[1] | Heterogeneous, may require vigorous stirring. |
| Calcium Carbonate (CaCO₃) | Inorganic Base | Inexpensive, easy to handle.[1] | Heterogeneous, may require vigorous stirring. |
| Pyridine | Organic Base | Homogeneous, effective.[4] | Can be nucleophilic, requires careful stoichiometry.[4] |
| Polymer-Supported Amine/Carbonate | Solid-Supported Base | Easy to remove by filtration, simplifies workup.[1] | Higher cost, may require swelling before use.[1] |
| Alumina/Silica Gel | Solid Adsorbent | Effective for adsorbing HF from solution or vapor.[1] | Can be acidic and may not be suitable for all substrates. |
Visualizing the Problem and Solution
Diagram 1: Pathways to Tar Formation in Fluorination
Caption: Key pathways leading to tar formation during fluorination reactions.
Diagram 2: Mitigation Strategies Workflow
References
Technical Support Center: Optimizing Catalyst Selection for Fluorobenzoic Acid Synthesis
Welcome to the Technical Support Center for optimizing catalyst selection in fluorobenzoic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our focus is on explaining the "why" behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of fluorobenzoic acids, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A diminished or nonexistent yield is a frequent challenge. The underlying causes can often be traced back to several key factors related to the catalyst system and reaction environment.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Explanation: Catalysts, particularly transition metal complexes (e.g., Palladium, Copper), can be sensitive to air, moisture, and impurities.[1] For instance, heterogeneous fluorination catalysts can deactivate through processes like coking at higher temperatures.[2] Lewis acid sites on catalysts, crucial for activity, may diminish as deactivation proceeds.[2]
-
Solution:
-
Inert Atmosphere: Ensure all reactions are conducted under a rigorously inert atmosphere (Nitrogen or Argon), especially when using air-sensitive catalysts.
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Moisture can hydrolyze sensitive reagents and intermediates.[3]
-
Reagent Purity: Utilize high-purity starting materials and catalysts. Impurities can poison the catalyst.[4]
-
-
-
Inefficient Catalyst System:
-
Explanation: The choice of catalyst, ligand, and additives is critical and substrate-dependent. A catalyst system that is effective for one isomer may not be for another. For example, in copper-mediated fluorination, the choice of ligand can dramatically impact the reaction's success.[5]
-
Solution:
-
Ligand Screening: For transition metal-catalyzed reactions, screen a variety of ligands. For copper-catalyzed fluorinations, N-heterocyclic carbene (NHC) ligands have shown promise.[6]
-
Additive Effects: Investigate the role of additives. In some cases, a co-catalyst or an acid/base additive can significantly improve yields. For example, the activation of certain precursors with trifluoroacetic acid can improve reactivity.[7]
-
Catalyst Loading: Optimize the catalyst loading. While higher loading might increase conversion, it can also lead to side reactions or be economically unviable.
-
-
-
Poor Reaction Kinetics:
-
Explanation: The reaction temperature and time may be insufficient for the reaction to proceed to completion.[4]
-
Solution:
-
Temperature Optimization: Systematically increase the reaction temperature in increments, monitoring for product formation and decomposition.
-
Time Studies: Run the reaction for extended periods (e.g., 12, 24, 48 hours) and analyze aliquots to determine the optimal reaction time.
-
Reaction Monitoring: Use analytical techniques like TLC, GC-MS, or HPLC to monitor the consumption of starting materials and the formation of the product.[8][9]
-
-
Issue 2: Poor Regioselectivity (Formation of Unwanted Isomers)
Controlling the position of fluorination is a common hurdle, leading to mixtures of ortho-, meta-, and para-isomers which can be difficult to separate.
Potential Causes & Solutions:
-
Inappropriate Catalyst or Directing Group Strategy:
-
Explanation: The inherent electronic and steric properties of the substrate, combined with the catalyst system, dictate the regiochemical outcome. For substrates lacking strong directing groups, achieving high selectivity can be challenging.
-
Solution:
-
Directed Ortho-Metalation: For specific isomers like 4-fluoro-2-methylbenzoic acid, strategies involving directed lithiation followed by reaction with an electrophile can be employed, though conditions can be harsh.[10]
-
Ligand-Controlled Selectivity: In transition-metal catalysis, the steric and electronic properties of the ligand can influence which position on the aromatic ring is most accessible for reaction. Experiment with bulky or electron-rich/poor ligands to alter the regioselectivity.
-
Starting Material Selection: The choice of starting material is fundamental. For example, synthesizing p-fluorobenzoic acid can be achieved through the oxidation of p-fluorotoluene.[11] Similarly, o-fluorobenzoic acid can be prepared from anthranilic acid via a diazotization-fluorination sequence (Schiemann reaction).[4][12]
-
-
-
Reaction Mechanism Ambiguity:
-
Explanation: Different catalytic cycles (e.g., nucleophilic aromatic substitution, electrophilic fluorination) can favor different isomers. Understanding the likely mechanism is key to controlling the outcome.
-
Solution:
-
Review Mechanistic Precedents: Consult literature for similar transformations to understand the governing mechanistic principles. For instance, nucleophilic aromatic substitution (SNAr) on electron-deficient rings is a well-established route.[13][14]
-
Computational Studies: If available, computational modeling can predict the most likely sites of reaction based on the electronic structure of the substrate and catalyst.[13]
-
-
Issue 3: Catalyst-Induced Side Reactions
The desired product can be consumed by side reactions, or starting materials can be diverted into unproductive pathways.
Potential Causes & Solutions:
-
Hydrolysis of Intermediates:
-
Explanation: In many syntheses, activated intermediates are formed which are susceptible to hydrolysis if water is present, regenerating the starting material.[3]
-
Solution: As mentioned for low yield, strict anhydrous conditions are paramount. Use freshly dried solvents and consider adding molecular sieves.[15]
-
-
Radical Side Reactions:
-
Explanation: Some fluorination reactions, particularly those involving high temperatures or specific catalysts, can proceed through radical intermediates, leading to undesired byproducts.
-
Solution: The addition of a radical scavenger, such as TEMPO, can suppress these unwanted pathways in certain reactions.[7]
-
-
Protodecarboxylation:
-
Explanation: In some cases, particularly under harsh conditions or with certain catalyst systems, the carboxylic acid group can be lost, leading to the formation of a fluorobenzene derivative instead of the desired fluorobenzoic acid.
-
Solution: Employ milder reaction conditions. Visible light-induced photoredox catalysis has emerged as a mild method for decarboxylative fluorination, which could be adapted or avoided depending on the desired outcome.[16][17]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing fluorobenzoic acids?
There are several major pathways, and the optimal choice depends on the desired isomer and the available starting materials.
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method, especially for isomers where an electron-withdrawing group (like a nitro group) is present to activate the ring towards nucleophilic attack by a fluoride source (e.g., KF, CsF).[14] The nitro group can later be reduced and converted to the carboxylic acid. Transition metal catalysis, particularly with palladium and copper, has expanded the scope of nucleophilic fluorination to less activated substrates.[1][18]
-
Electrophilic Fluorination: This approach involves using an electrophilic fluorine source (e.g., Selectfluor, NFSI) to react with an electron-rich aromatic ring.[19] This is less common for benzoic acids directly due to the deactivating nature of the carboxyl group but can be used on precursors.
-
Schiemann Reaction and Related Diazotization Methods: This classic method is particularly useful for synthesizing specific isomers. It involves the diazotization of an aminobenzoic acid precursor, followed by decomposition of the resulting diazonium salt in the presence of a fluoride source like HBF₄.[20] This is a reliable route for producing o-fluorobenzoic acid from anthranilic acid.[4]
-
Oxidation of Fluorinated Precursors: A straightforward method involves the oxidation of a methyl or aldehyde group on a fluorinated benzene ring. For example, p-fluorobenzoic acid can be synthesized by the cobalt-catalyzed oxidation of p-fluorotoluene.[11] Similarly, o-fluorobenzaldehyde can be oxidized to o-fluorobenzoic acid using a Cu/Co catalyst system.[12]
-
Halogen Exchange (Halex) Reactions: This involves the exchange of a different halogen (typically Cl or Br) for fluorine. These reactions often require harsh conditions but can be effective for certain industrial-scale syntheses.[1]
Q2: How do I select the right catalyst for a specific isomer (ortho, meta, para)?
The selection is intrinsically linked to the synthetic strategy.
| Isomer | Common Precursor | Recommended Catalytic Strategy & Catalyst | Rationale |
| o-Fluorobenzoic Acid | Anthranilic Acid | Schiemann Reaction: No metal catalyst required. Reagents: NaNO₂, HBF₄ or HF.[4][12] | The position of the amine group on the precursor directly dictates the final position of the fluorine atom, offering excellent regiocontrol. |
| m-Fluorobenzoic Acid | m-Nitrobenzoic Acid | Nucleophilic Aromatic Substitution (SNAr): Can be performed with KF or TBAF.[14] Subsequent reduction of NO₂ and conversion to COOH. | The meta-directing effect of the carboxyl group in the initial nitration of benzoic acid provides the correct precursor. The subsequent SNAr reaction replaces the nitro group.[14] |
| p-Fluorobenzoic Acid | p-Fluorotoluene | Oxidation: Catalyst system such as Cobalt(II) acetate/Sodium bromide.[11] | This is a direct and often high-yielding route. The starting material is commercially available, and the oxidation of the methyl group is a well-established transformation. |
| p-Fluorobenzoic Acid | p-Aminobenzoic Acid | Schiemann Reaction: No metal catalyst required. Reagents: NaNO₂, HBF₄.[20] | Similar to the ortho isomer, this provides excellent regiocontrol based on the precursor's structure. |
Q3: What is the role of ligands in transition metal-catalyzed fluorination?
Ligands are critical components that modulate the properties of the metal center, influencing reactivity, stability, and selectivity.
-
Enhancing Reductive Elimination: In many palladium- and copper-catalyzed cross-coupling reactions to form C-F bonds, the final C-F bond-forming step is reductive elimination. This step is often challenging. Ligands, particularly bulky and electron-rich phosphines or N-heterocyclic carbenes (NHCs), can promote this step, which is crucial for catalyst turnover.[1][6]
-
Improving Catalyst Stability: Ligands stabilize the metal center, preventing decomposition or aggregation into inactive metal species, thereby prolonging the catalyst's lifetime.
-
Controlling Selectivity: The steric bulk and electronic properties of a ligand can dictate which site on a substrate binds to the metal center, thereby controlling regioselectivity. In asymmetric catalysis, chiral ligands are used to control enantioselectivity.[21]
-
Modulating Solubility: Ligands can improve the solubility of the catalyst complex in the reaction medium, which is important for homogeneous catalysis.
A workflow for ligand selection might involve starting with commonly used ligands for cross-coupling (e.g., biarylphosphines for Pd, NHCs for Cu) and then screening a library of ligands with varying steric and electronic properties to optimize the reaction.[6][22]
Q4: How can I effectively monitor the reaction progress?
Effective monitoring is crucial for optimization and determining the reaction endpoint.
-
Thin-Layer Chromatography (TLC): A quick, inexpensive method for qualitative monitoring. It's excellent for tracking the disappearance of starting materials and the appearance of the product.[23]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds. For non-volatile acids like fluorobenzoic acids, derivatization to a more volatile ester is typically required.[9][24] It provides separation and mass information, aiding in identification.
-
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC): Often the method of choice for non-volatile compounds. It offers excellent separation of isomers and can be used for quantitative analysis without derivatization.[9][25] Coupling with a mass spectrometer (LC-MS) provides definitive identification of products and byproducts.[8]
A typical workflow would involve taking small aliquots from the reaction mixture at set time points, quenching the reaction in the aliquot, and analyzing it by the chosen method.
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Cobalt-Catalyzed Oxidation of p-Fluorotoluene
This protocol is adapted from established methods for the synthesis of p-fluorobenzoic acid.[11]
Materials:
-
p-Fluorotoluene
-
Acetic Acid (glacial)
-
Cobalt(II) acetate tetrahydrate
-
Sodium bromide
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Charge a high-pressure reactor with p-fluorotoluene (1.0 eq), acetic acid, water, cobalt(II) acetate tetrahydrate (e.g., 2 mol%), and sodium bromide (e.g., 1.5 mol%).
-
Seal the reactor and pressurize with air or oxygen to the desired pressure.
-
Heat the mixture to the target temperature (e.g., 150-200 °C) with vigorous stirring.
-
Maintain the reaction at temperature for the specified time (e.g., 3-5 hours), monitoring the pressure.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The crude product mixture is then worked up, which typically involves filtration to remove the catalyst, followed by precipitation or crystallization of the p-fluorobenzoic acid product.
-
Purify the product by recrystallization.
Diagram 1: Decision Workflow for Troubleshooting Low Yield
Caption: A logical flow for diagnosing and resolving low product yield.
Diagram 2: General Catalytic Pathways to Fluorobenzoic Acids
Caption: Major synthetic routes to fluorobenzoic acids from common precursors.
References
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Transition metal catalysis and nucleophilic fluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Catalytic Asymmetric Fluorination of Copper Carbene Complexes: Preparative Advances and a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. globalscientificjournal.com [globalscientificjournal.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to 2,3-Difluoro-6-hydroxybenzoic Acid and Its Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of fluorinated benzoic acid derivatives are critical. The precise positioning of fluorine and hydroxyl groups on the benzene ring can profoundly influence a molecule's physicochemical properties, biological activity, and metabolic fate. This guide provides an in-depth spectroscopic analysis of 2,3-Difluoro-6-hydroxybenzoic acid, presenting a detailed comparison with its structural isomers to aid in their differentiation and characterization.
This document moves beyond a simple recitation of data. It delves into the causality behind spectroscopic observations, offering insights grounded in the principles of structural chemistry. The methodologies described are based on established standard operating procedures, ensuring reliability and reproducibility in your own laboratory settings.
Introduction: The Significance of Positional Isomerism
This compound and its isomers are valuable building blocks in medicinal chemistry and materials science. The interplay of the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group, along with the carboxylic acid moiety, creates unique electronic and steric environments. These subtle differences between isomers can lead to significant variations in their reactivity, binding affinity to biological targets, and solid-state properties. Consequently, robust analytical methods are essential for their unequivocal identification and quality control.
This guide will focus on the four primary spectroscopic techniques for the structural elucidation of these compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Infrared (IR) Spectroscopy
-
Mass Spectrometry (MS)
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Comparative Spectroscopic Data
The following tables summarize the predicted and experimentally observed spectroscopic data for this compound and its close isomers. The predicted values for the target molecule are derived from established substituent effects on the benzene ring and data from analogous compounds.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers, as the chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the substituent positions.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Compound | Aromatic Proton 1 (δ, ppm) | Aromatic Proton 2 (δ, ppm) | -OH Proton (δ, ppm) | -COOH Proton (δ, ppm) |
| This compound (Predicted) | ~7.1-7.3 (d) | ~6.8-7.0 (t) | ~9.5-10.5 (br s) | ~12.0-13.0 (br s) |
| 3,4-Difluoro-2-hydroxybenzoic acid [1] | 7.64-7.68 (m) | 6.94-7.01 (m) | ~9.0-10.0 (br s) | ~11.0-12.5 (br s) |
| 4-Fluoro-3-hydroxybenzoic acid (Predicted) [4] | 7.6-7.8 | 7.2-7.4 | ~9.0-10.0 (br s) | ~10.0-13.0 (br s) |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Compound | C=O | C-OH | C-F (2 carbons) | Aromatic C (3 carbons) |
| This compound (Predicted) | ~165-170 | ~150-155 (d) | ~140-150 (dd) | ~110-125 |
| 3,4-Difluoro-2-hydroxybenzoic acid | ~170 | ~145-150 (d) | ~140-155 (dd) | ~115-125 |
| 4-Fluoro-3-hydroxybenzoic acid (Predicted) [4] | ~167 | ~155-160 | ~150-165 (d) | ~115-130 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The positions of the O-H and C=O stretching vibrations can be influenced by intramolecular hydrogen bonding.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | 3,4-Difluoro-2-hydroxybenzoic acid [1] | Benzoic Acid (Reference) [5][6] |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 3208.9 (broad) | 2500-3300 (broad) |
| O-H Stretch (Phenolic) | ~3200-3400 (broad) | Included in broad O-H | - |
| C=O Stretch (Carboxylic Acid) | ~1680-1700 | 1654.1 | 1680-1710 |
| C=C Stretch (Aromatic) | ~1600-1620, ~1450-1500 | 1625.7 | ~1600, ~1450-1500 |
| C-F Stretch | ~1100-1250 | Not specified | - |
| C-O Stretch | ~1200-1300 | 1315.2 | ~1200-1320 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique for these compounds.
Table 4: Predicted Mass Spectrometry Data (EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 174 | 157 ([M-OH]⁺), 129 ([M-COOH]⁺), 101 |
| 3,4-Difluoro-2-hydroxybenzoic acid | 174 | 157 ([M-OH]⁺), 129 ([M-COOH]⁺), 101 |
| 2,3-Dihydroxybenzoic acid (for comparison) [7] | 154 | 137 ([M-OH]⁺), 109 ([M-COOH]⁺), 81 |
Note: The fragmentation patterns of isomers are often similar, but relative intensities of fragment ions can differ.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are influenced by the substituents on the benzene ring.
Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| This compound (Predicted) | ~210-220 | ~280-295 |
| 3,4-Dihydroxybenzoic acid (for comparison) [8] | 216, 294 | - |
| Benzoic Acid (Reference) [9] | ~230 | ~274 |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices to ensure data quality and reproducibility.[4][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
NMR Spectroscopy
Caption: Workflow for NMR Spectroscopy.
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, use 20-50 mg.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the spectrum using standard pulse programs for ¹H and ¹³C NMR. The number of scans will depend on the sample concentration.
-
-
Data Processing :
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections to the spectrum.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the peaks and assign the chemical shifts.
-
FT-IR Spectroscopy
Caption: Workflow for FT-IR Spectroscopy.
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample onto the center of the crystal.
-
Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The software will automatically perform the background subtraction.
-
Identify and label the wavenumbers of the significant absorption bands.
-
Compare the spectrum with databases or reference spectra for confirmation.
-
Mass Spectrometry
Caption: Workflow for Mass Spectrometry.
-
Sample Preparation and Introduction :
-
Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
-
Data Acquisition :
-
Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for creating fragment ions and providing structural information.
-
The ions are then accelerated and separated based on their mass-to-charge (m/z) ratio in the mass analyzer.
-
The detector records the abundance of each ion at a specific m/z value.
-
-
Data Processing :
-
The instrument software generates a mass spectrum, which is a plot of ion intensity versus m/z.
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
UV-Vis Spectroscopy
Caption: Workflow for UV-Vis Spectroscopy.
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Fill a clean quartz cuvette with the sample solution.
-
Prepare a reference (blank) cuvette containing only the pure solvent.
-
-
Data Acquisition :
-
Place the blank cuvette in the spectrophotometer and record a baseline correction across the desired wavelength range (e.g., 200-400 nm).
-
Replace the blank cuvette with the sample cuvette and record the absorbance spectrum.
-
-
Data Processing :
-
The software will display the absorbance spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
-
In-Depth Comparative Analysis
The differentiation of this compound from its isomers relies on a careful interpretation of the combined spectroscopic data.
-
¹H NMR : The aromatic region of the ¹H NMR spectrum is the most informative. The number of signals, their chemical shifts, and their coupling patterns are unique for each isomer. For this compound, two distinct aromatic proton signals are expected, likely a doublet and a triplet, due to coupling with the adjacent fluorine atoms and the other proton. The exact chemical shifts will be influenced by the combined electronic effects of the three substituents. In contrast, isomers with different substitution patterns will exhibit different splitting patterns and chemical shifts. For instance, a para-substituted isomer might show two doublets.
-
¹³C NMR : The ¹³C NMR spectrum provides complementary information. The number of signals in the aromatic region can indicate the symmetry of the molecule. The chemical shifts of the carbon atoms directly bonded to fluorine will show characteristic large one-bond C-F coupling constants. The positions of the carboxyl, hydroxyl, and fluorine-bearing carbons are diagnostic for each isomer.
-
IR Spectroscopy : While the overall IR spectra of the isomers will be similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The position of the C=O stretching vibration can also be indicative of intramolecular hydrogen bonding. For example, in this compound, an intramolecular hydrogen bond between the 6-hydroxyl group and the carboxylic acid is possible, which could lead to a slight shift in the C=O and O-H stretching frequencies compared to isomers where such an interaction is not possible.[28]
-
Mass Spectrometry : While EI mass spectrometry will likely produce the same molecular ion for all isomers, the relative abundances of the fragment ions may differ. The loss of water, hydroxyl, and carboxyl groups are expected fragmentation pathways.[18][28][29] For ortho-substituted benzoic acids, neighboring group participation can sometimes lead to unique fragmentation patterns not observed in the meta and para isomers.[30][31]
-
UV-Vis Spectroscopy : The position of the λmax is influenced by the electronic effects of the substituents on the aromatic ring. The combination of electron-withdrawing fluorine atoms and the electron-donating hydroxyl group will affect the energy of the π → π* transitions. While subtle, the differences in λmax between isomers can provide supporting evidence for their identification.[8][9][32]
Conclusion
The comprehensive spectroscopic analysis of this compound and its isomers requires a multi-technique approach. While each technique provides valuable information, it is the synergy of NMR, IR, MS, and UV-Vis data that allows for the unambiguous structural elucidation and differentiation of these closely related compounds. By understanding the fundamental principles behind each spectroscopic method and adhering to rigorous experimental protocols, researchers can confidently characterize these important chemical entities, paving the way for their successful application in drug discovery and materials science.
References
- 1. NMR chemical shift prediction of benzenes [stenutz.eu]
- 2. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. materialneutral.info [materialneutral.info]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 8. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. cbic.yale.edu [cbic.yale.edu]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 14. cbic.yale.edu [cbic.yale.edu]
- 15. gesterinstruments.com [gesterinstruments.com]
- 16. mse.iastate.edu [mse.iastate.edu]
- 17. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 18. pharmabeginers.com [pharmabeginers.com]
- 19. mse.washington.edu [mse.washington.edu]
- 20. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]
- 21. che.utah.edu [che.utah.edu]
- 22. assays.cancer.gov [assays.cancer.gov]
- 23. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 24. commons.ggc.edu [commons.ggc.edu]
- 25. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 26. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 27. MS Instrumentation SOPs | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 28. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Comparative Guide to the FT-IR Spectroscopic Analysis of 2,3-Difluoro-6-hydroxybenzoic Acid
For researchers, medicinal chemists, and quality control analysts working with fluorinated aromatic compounds, precise and reliable analytical methodologies are paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,3-Difluoro-6-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. By delving into its unique spectral signature, we will explore how FT-IR spectroscopy serves as a powerful tool for structural elucidation and purity assessment. Furthermore, this guide will offer a comparative analysis with other isomeric difluoro-hydroxybenzoic acids, highlighting the subtle yet significant spectral shifts that arise from positional differences of the fluoro and hydroxyl substituents. This comparative approach, grounded in the principles of vibrational spectroscopy, will empower researchers to confidently differentiate between these closely related structural isomers.
The Significance of FT-IR in the Analysis of Substituted Benzoic Acids
FT-IR spectroscopy is an indispensable technique in the characterization of organic molecules. It probes the vibrational modes of chemical bonds, providing a unique "fingerprint" for each compound. For substituted benzoic acids, FT-IR is particularly informative, offering clear signatures for the carboxylic acid and hydroxyl functional groups, as well as vibrations associated with the aromatic ring and its substituents. The position, intensity, and shape of the absorption bands are highly sensitive to the electronic environment of the vibrating bonds, making FT-IR an excellent tool for distinguishing between isomers.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum of a Solid Sample
The quality of an FT-IR spectrum is intrinsically linked to the sample preparation technique. For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a widely accepted and robust technique.
Step-by-Step KBr Pellet Preparation for FT-IR Analysis
-
Sample and KBr Preparation:
-
Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove any adsorbed water, which can interfere with the spectrum.
-
Store the dried KBr in a desiccator.
-
Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr. The sample concentration should be between 0.5% and 1% by weight.
-
-
Grinding and Mixing:
-
Using a clean and dry agate mortar and pestle, grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than 2 µm to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer the finely ground mixture into a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Caption: Experimental workflow for obtaining an FT-IR spectrum using the KBr pellet method.
FT-IR Spectrum of this compound: A Detailed Analysis
The FT-IR spectrum of this compound exhibits a series of characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Description of the Band |
| ~3400-2500 | O-H stretch | Carboxylic acid | Very broad and strong absorption, indicative of hydrogen-bonded dimers.[1][2] |
| ~3200 | O-H stretch | Phenolic hydroxyl | A broad band, often superimposed on the carboxylic acid O-H stretch. |
| ~3100-3000 | C-H stretch | Aromatic | Weak to medium intensity sharp peaks.[3] |
| ~1700-1680 | C=O stretch | Carboxylic acid | Strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency.[4] |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring | Medium to strong intensity sharp peaks, characteristic of the benzene ring.[3] |
| ~1440-1395 | O-H bend | Carboxylic acid | In-plane bending. |
| ~1320-1210 | C-O stretch | Carboxylic acid | Strong intensity. |
| ~1250-1000 | C-F stretch | Aryl fluoride | Strong to very strong absorption, often complex due to coupling with other vibrations. |
| ~950-910 | O-H bend | Carboxylic acid | Out-of-plane bending, often broad. |
| ~900-675 | C-H bend | Aromatic | Out-of-plane ("oop") bending, the pattern of which can be indicative of the substitution pattern.[3] |
A Comparative Analysis with Isomeric Difluoro-hydroxybenzoic Acids
Caption: A selection of structural isomers of difluoro-hydroxybenzoic acid.
Key Spectral Regions for Isomer Differentiation:
-
O-H Stretching Region (3500-2500 cm⁻¹): The broadness and position of the O-H stretching bands can be influenced by intramolecular hydrogen bonding. For instance, isomers with a hydroxyl group ortho to the carboxylic acid group (e.g., 2-hydroxy isomers) can exhibit different hydrogen bonding patterns compared to those with a meta or para relationship, potentially altering the shape of the broad O-H absorption.
-
C=O Stretching Region (1750-1650 cm⁻¹): The carbonyl stretching frequency is sensitive to both electronic and steric effects. Electron-withdrawing fluorine atoms will generally increase the C=O stretching frequency. However, the position of the hydroxyl group and its ability to form intramolecular hydrogen bonds with the carbonyl oxygen can lead to a decrease in this frequency.
-
C-F Stretching Region (1300-1000 cm⁻¹): The C-F stretching vibrations are typically strong and occur in the fingerprint region. The exact position of these bands is highly dependent on the overall electronic structure of the molecule and can be a key differentiator between isomers.
-
Aromatic C-H Out-of-Plane Bending Region (900-675 cm⁻¹): The pattern of absorption bands in this region is often characteristic of the substitution pattern on the benzene ring. Although the presence of multiple substituents can complicate the interpretation, significant differences in the number and position of these bands can be expected between isomers.
| Isomer | Expected Influence on Key Vibrational Frequencies |
| This compound | Intramolecular hydrogen bonding between the 6-hydroxyl and the carboxylic acid group is likely, potentially broadening the O-H stretch and lowering the C=O frequency. |
| 2,6-Difluoro-3-hydroxybenzoic acid | The two fluorine atoms flanking the carboxylic acid group will have a strong electron-withdrawing effect, likely increasing the C=O stretching frequency. |
| 3,5-Difluoro-2-hydroxybenzoic acid | Strong intramolecular hydrogen bonding between the 2-hydroxyl and the carboxylic acid group is expected, which would significantly lower the C=O stretching frequency. |
| 2,4-Difluoro-6-hydroxybenzoic acid | Similar to the target compound, intramolecular hydrogen bonding between the 6-hydroxyl and the carboxylic acid is possible. The different fluorine substitution pattern will alter the C-F and C-H bending vibrations. |
Conclusion
FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for the characterization of this compound and its isomers. A thorough understanding of the characteristic vibrational frequencies of the functional groups, coupled with a consideration of the electronic and steric effects of the substituents, allows for confident structural elucidation and differentiation between closely related compounds. For researchers in drug development and related fields, mastering the interpretation of FT-IR spectra is a critical skill for ensuring the identity and purity of their materials.
References
A Comparative Guide to the Mass Spectrometry of 2,3-Difluoro-6-hydroxybenzoic Acid: LC-ESI-QTOF-MS vs. GC-EI-MS
For researchers, medicinal chemists, and drug development professionals, the structural elucidation and quantification of novel chemical entities are paramount. 2,3-Difluoro-6-hydroxybenzoic acid, a fluorinated aromatic carboxylic acid, presents a unique analytical challenge due to its polarity, thermal lability, and the influence of its electron-withdrawing substituents. This guide provides an in-depth, objective comparison of two powerful mass spectrometric techniques for its analysis: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) and Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
The choice between these methodologies is not trivial and hinges on the analytical objective, be it sensitive quantification in a complex matrix or robust structural confirmation. This document will delve into the causality behind experimental choices, from sample preparation to data interpretation, providing field-proven insights to guide your analytical strategy.
The Analytical Dichotomy: Navigating the LC-MS vs. GC-MS Decision
At its core, the decision between LC-MS and GC-MS for a molecule like this compound is a choice between analyzing the molecule in its native, polar state versus a volatilized, derivatized form.[1] LC-MS is adept at handling polar, non-volatile compounds directly, making it a seemingly natural fit.[2] Conversely, GC-MS offers exceptional chromatographic resolution and highly reproducible fragmentation patterns, but necessitates a chemical derivatization step to render the analyte volatile.[3]
This guide will explore these two paths, presenting detailed protocols and comparative data to illuminate the strengths and weaknesses of each approach for this specific analyte.
Section 1: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS)
LC-ESI-QTOF-MS is a premier technique for the analysis of polar and thermally labile small molecules.[4] The "soft" ionization of ESI typically preserves the molecular ion, providing crucial molecular weight information, while the high-resolution mass accuracy of a QTOF analyzer allows for the determination of elemental composition.
The Rationale for LC-ESI-QTOF-MS
For this compound, LC-MS is advantageous due to its ability to analyze the compound directly in solution without the need for derivatization.[2] This simplifies sample preparation and avoids potential artifacts or incomplete reactions associated with derivatization. The negative ion mode of ESI is particularly well-suited for acidic molecules, as it readily facilitates deprotonation of the carboxylic acid and phenolic hydroxyl groups.[5]
Experimental Protocol: LC-ESI-QTOF-MS
Sample Preparation:
-
Dissolution: Accurately weigh 1 mg of this compound and dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution with the same solvent mixture to prepare a calibration curve ranging from 1 µg/mL to 1 ng/mL.
-
Filtration: Prior to injection, filter all samples through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.
Instrumentation and Conditions:
-
Liquid Chromatograph: A UHPLC system capable of binary gradients.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A QTOF mass spectrometer equipped with an ESI source.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Flow: 800 L/hr at 350°C.
-
Acquisition Mode: MS and MS/MS (data-dependent acquisition).
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS.
Expected ESI-MS and MS/MS Fragmentation
In negative ion mode, this compound (exact mass: 174.0128) will readily deprotonate to form the [M-H]⁻ ion at m/z 173.0055. High-resolution mass spectrometry can confirm the elemental composition (C₇H₃F₂O₃).
The fragmentation in MS/MS will be driven by the loss of small, stable neutral molecules. The primary fragmentation pathway is expected to be the loss of carbon dioxide (CO₂) from the carboxylate group, a characteristic fragmentation for deprotonated benzoic acids.[1]
Proposed ESI-MS/MS Fragmentation Pathway:
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Section 2: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds.[6] Electron ionization (EI) is a "hard" ionization technique that produces extensive and reproducible fragmentation, creating a detailed mass spectral fingerprint that is ideal for structural elucidation and library matching.[7]
The Rationale for GC-EI-MS
While requiring derivatization, GC-MS can offer superior chromatographic separation of isomers and produce highly detailed, library-searchable mass spectra.[8] For this compound, derivatization of the acidic protons on the carboxylic acid and hydroxyl groups is necessary to increase its volatility and thermal stability.[3] Silylation is a common and effective derivatization strategy for such functional groups.[9]
Experimental Protocol: GC-EI-MS
Sample Preparation and Derivatization:
-
Aliquoting and Drying: Place 100 µL of a 100 µg/mL solution of this compound in a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.
-
Dilution: After cooling to room temperature, dilute the sample with hexane for GC-MS analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: A GC system with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Full scan from m/z 40 to 500.
Expected EI-MS Fragmentation
After derivatization with BSTFA, both the carboxylic acid and the phenolic hydroxyl group will be silylated, forming the di-trimethylsilyl (di-TMS) derivative. The molecular weight will increase to 318 g/mol . The mass spectrum of the di-TMS derivative is expected to show a molecular ion ([M]⁺•) at m/z 318.
EI fragmentation of TMS derivatives is well-characterized.[10] Key fragment ions arise from the loss of a methyl group ([M-15]⁺) and cleavage of the silyl ether and ester bonds.
Proposed EI-MS Fragmentation Pathway:
Caption: Proposed EI-MS fragmentation of the di-TMS derivative of this compound.
Section 3: Performance Comparison
The choice between LC-MS and GC-MS ultimately depends on the specific analytical requirements of the study. Below is a comparative summary of their performance for the analysis of this compound.
| Parameter | LC-ESI-QTOF-MS | GC-EI-MS | Rationale & Justification |
| Sample Preparation | Simple dissolution and filtration | Multi-step derivatization required | LC-MS offers a significant advantage in throughput and simplicity, reducing potential sources of error.[2] |
| Throughput | High | Moderate | The derivatization step in the GC-MS workflow adds considerable time to sample processing. |
| Sensitivity (LOD/LOQ) | Excellent (low ng/mL to pg/mL) | Very Good (low ng/mL) | LC-MS/MS often achieves lower detection limits for polar compounds in complex matrices.[11][12] |
| Selectivity | High (based on retention time and MS/MS) | Very High (based on high-resolution chromatography) | GC capillary columns typically provide higher separation efficiency than LC columns. |
| Structural Information | Molecular weight and elemental composition from MS; fragmentation from MS/MS | Detailed, reproducible fragmentation pattern | EI generates extensive fragmentation, creating a rich fingerprint for structural confirmation and library searching.[7] |
| Isomer Separation | Possible with optimized chromatography | Generally superior | The high efficiency of GC columns often provides better resolution of closely related isomers.[8] |
| Matrix Effects | Prone to ion suppression/enhancement | Less susceptible to ionization effects, but matrix can affect derivatization | ESI is known to be sensitive to co-eluting matrix components that can alter ionization efficiency.[4] |
| Cost & Complexity | Higher initial and running costs | Lower initial and running costs | QTOF instruments are generally more expensive and complex to maintain than standard GC-MS systems. |
Conclusion and Recommendations
Both LC-ESI-QTOF-MS and GC-EI-MS are powerful and viable techniques for the analysis of this compound, each with a distinct set of advantages and disadvantages.
LC-ESI-QTOF-MS is the recommended technique for:
-
High-throughput screening and quantification in complex biological matrices: The simple sample preparation and high sensitivity make it ideal for drug metabolism and pharmacokinetic (DMPK) studies.
-
Analysis of thermally labile or non-derivatizable analogs: Its ability to analyze compounds directly in solution is a significant advantage.
-
Accurate mass measurements for metabolite identification: The high-resolution capabilities of a QTOF are invaluable for identifying unknown metabolites.
GC-EI-MS is the recommended technique for:
-
Definitive structural confirmation: The reproducible and detailed fragmentation patterns generated by EI are excellent for library matching and unambiguous identification.
-
High-resolution separation of isomers: When baseline separation of structurally similar isomers is critical.
-
Cost-sensitive analyses: GC-MS systems are generally more accessible and have lower operational costs.
Ultimately, the optimal choice of methodology is dictated by the specific research question. For a comprehensive understanding of a novel compound like this compound, employing both techniques can be a powerful strategy, leveraging the strengths of each to provide orthogonal data for robust and reliable analytical results.
References
- 1. geo.fu-berlin.de [geo.fu-berlin.de]
- 2. Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. METLIN: A Tandem Mass Spectral Library of Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to 2,3-Difluoro-6-hydroxybenzoic Acid and Its Positional Isomers
Introduction: The Strategic Role of Fluorine in Hydroxybenzoic Acid Scaffolds
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for optimizing pharmacological profiles. Fluorine's unique properties—its small van der Waals radius, high electronegativity, and the remarkable strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, difluoro-hydroxybenzoic acids represent a class of compounds with significant potential, serving as key intermediates in the synthesis of pharmaceuticals ranging from anti-inflammatory agents to novel antibiotics.[1]
This guide provides an in-depth, objective comparison of 2,3-Difluoro-6-hydroxybenzoic acid with its key positional isomers. Our objective is to move beyond a simple catalog of properties and instead offer a narrative grounded in experimental data and mechanistic rationale. We will explore how subtle shifts in the positioning of two fluorine atoms and one hydroxyl group around the benzoic acid core can lead to significant variations in physicochemical characteristics, synthetic accessibility, and biological activity. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal isomer for their specific research and development programs.
Structural Overview of Key Difluoro-hydroxybenzoic Acid Isomers
The relative positions of the fluorine and hydroxyl substituents dictate the electronic and steric landscape of each molecule. This, in turn, governs its reactivity, intermolecular interactions, and ultimately, its biological function. Below are the structures of the primary compound of interest, this compound, and several of its notable isomers that will be discussed in this guide.
Caption: Key positional isomers of difluoro-hydroxybenzoic acid.
Comparative Physicochemical Properties
The interplay between the electron-withdrawing inductive effects of the fluorine atoms and the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid groups results in distinct physicochemical properties for each isomer. These properties are critical determinants of a molecule's behavior in both chemical reactions and biological systems.
| Property | This compound | 2,4-Difluoro-6-hydroxybenzoic acid[2][3] | 3,4-Difluoro-2-hydroxybenzoic acid[4][5] | 3,5-Difluoro-2-hydroxybenzoic acid[6][7] | 3,5-Difluoro-4-hydroxybenzoic acid[8] | 2,6-Difluoro-3-hydroxybenzoic acid[9] |
| Molecular Formula | C₇H₄F₂O₃ | C₇H₄F₂O₃ | C₇H₄F₂O₃ | C₇H₄F₂O₃ | C₇H₄F₂O₃ | C₇H₄F₂O₃ |
| Molecular Weight | 174.10 g/mol | 174.10 g/mol | 174.10 g/mol | 174.10 g/mol | 174.10 g/mol | 174.10 g/mol |
| CAS Number | 133059-45-7 | 189283-54-3 | 189283-51-0 | 84376-20-5 | 74799-63-6 | 749230-32-8 |
| Appearance | Solid | Solid | White Solid | White to off-white solid powder | Solid | --- |
| Melting Point (°C) | --- | --- | 174-177 | --- | --- | --- |
| pKa (Predicted) | --- | 2.52 ± 0.25[2] | --- | --- | --- | --- |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | 57.5 Ų[2] | 57.53 Ų | 57.53 Ų | 57.5 Ų[8] | 57.53 Ų[9] |
Expert Analysis of Physicochemical Trends:
-
Acidity (pKa): The acidity of the carboxylic acid group is significantly modulated by the positions of the fluorine atoms. For instance, in 2,4-Difluoro-6-hydroxybenzoic acid, the fluorine at the ortho-position (position 2) exerts a strong inductive electron-withdrawing effect, stabilizing the resulting carboxylate anion and leading to a lower pKa (higher acidity) compared to isomers lacking an ortho-fluorine. This "ortho effect" is a well-documented phenomenon in substituted benzoic acids.[1]
-
Hydrogen Bonding: The presence of both hydroxyl and carboxylic acid groups allows for both intramolecular and intermolecular hydrogen bonding. In isomers like 3,4-Difluoro-2-hydroxybenzoic acid, an intramolecular hydrogen bond can form between the ortho-hydroxyl group and the carboxylic acid, influencing its conformation and reactivity.[5] In the solid state, these molecules often form dimers through hydrogen bonding between their carboxylic acid moieties.[5][10]
-
Solubility: While generally sparingly soluble in water, these compounds exhibit good solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate.[6] The specific solubility can be influenced by the crystal packing forces, which are in turn affected by the intermolecular hydrogen bonding patterns of each isomer.
Synthesis Strategies: A Comparative Overview
The synthetic route to a specific isomer is often dictated by the availability of starting materials and the directing effects of the existing substituents on the aromatic ring.
Representative Synthesis of this compound
A common strategy to synthesize hydroxybenzoic acids is through the oxidation of the corresponding benzaldehyde, which can often be prepared via directed ortho-metalation.
Caption: General synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Directed Ortho-Metalation: The synthesis often begins with a precursor like 3,4-difluoroanisole.[11] The methoxy group is an effective directing group for lithiation at the ortho position (C2). Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at very low temperatures (-75°C) is critical to ensure regioselectivity and prevent side reactions.[11]
-
Formylation: The resulting lithiated intermediate is a potent nucleophile. Quenching it with an electrophile like N,N-dimethylformamide (DMF) introduces the aldehyde group, yielding 2,3-difluoro-6-methoxybenzaldehyde.[11]
-
Oxidation: The aldehyde is then oxidized to a carboxylic acid. A common method involves using potassium hydroxide and hydrogen peroxide.[12] This step directly converts the -CHO group to a -COOH group.
-
Demethylation: The final step is the cleavage of the methyl ether to reveal the free hydroxyl group. This can sometimes occur during the oxidation step under harsh conditions or may require a dedicated step using a reagent like hydrobromic acid (HBr) or boron tribromide (BBr₃).
Alternative Synthetic Routes for Other Isomers
-
3,4-Difluoro-2-hydroxybenzoic acid can be synthesized from 2,3,4-trifluorobenzoic acid via a regio-selective nucleophilic aromatic substitution (SNAᵣ) reaction, where hydroxide displaces the fluorine atom at the C2 position.[4]
-
3,5-Difluoro-2-hydroxybenzoic acid can also be prepared through regio-selective hydroxysubstitution of a corresponding trifluorobenzoic acid derivative.[13]
These alternative routes highlight how the electronic properties of the starting materials (e.g., the activation of certain positions for nucleophilic attack by multiple fluorine atoms) are exploited to achieve the desired isomer.
Comparative Biological Activity and Applications
While direct comparative studies across all difluoro-hydroxybenzoic acid isomers are scarce, we can infer their potential activities based on studies of related hydroxybenzoic and fluorobenzoic acids. These compounds are of significant interest for their anti-inflammatory, antioxidant, and anticancer properties.[1][13][14]
-
Anti-inflammatory Potential: Many fluorinated benzoic acids are investigated as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] The acidity of the carboxylic acid group, influenced by the fluorine positions, can play a crucial role in binding to the active site of COX enzymes.
-
Anticancer and Antimicrobial Activity: Derivatives of fluorinated benzoic acids have shown both antimicrobial and anticancer activities.[5] For example, 3,4-difluoro-2-hydroxybenzoic acid has been used to synthesize benzisoxazole-containing barbiturate derivatives with notable anticancer properties.[5] Similarly, other isomers serve as key intermediates for new generations of fluoroquinolone (FQ) antibiotics.[15]
-
Neuroprotective Effects: Certain dihydroxybenzoic acid (DHBA) isomers (without fluorine) have been shown to dissociate amyloid-beta oligomers, which are implicated in Alzheimer's disease.[16][17] The 2,3-, 2,5-, and 3,4-DHBA isomers were found to be active dissociators.[16][17] This suggests that difluorinated analogues could be explored for similar neuroprotective applications, where the fluorine atoms might enhance blood-brain barrier penetration or metabolic stability.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
To provide a practical, self-validating framework for comparing the biological performance of these isomers, we describe a standard protocol for assessing their anti-inflammatory potential. This assay determines the half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2 enzymes.
Objective: To quantify and compare the inhibitory potency of difluoro-hydroxybenzoic acid isomers against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of the COX enzyme. The enzyme catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by prostaglandin G₂ (produced from arachidonic acid). An inhibitor will reduce the rate of this colorimetric reaction.
Caption: Workflow for the in vitro COX inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.0. The pH is crucial as it is the optimal pH for COX activity.
-
Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the assay buffer containing a heme cofactor, which is essential for the peroxidase activity of the enzyme.
-
Test Compounds: Prepare 10 mM stock solutions of each difluoro-hydroxybenzoic acid isomer in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
-
Assay Procedure (96-well Plate Format):
-
To each well, add the assay buffer, heme, and the respective COX enzyme (separate plates for COX-1 and COX-2).
-
Add a small volume (1-2 µL) of the diluted test compound or DMSO (as a vehicle control for 100% activity). Include wells with a known inhibitor like aspirin or celecoxib as a positive control.
-
Incubate the plate at 25°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the reaction by adding the substrate (arachidonic acid) and the chromogen (TMPD).
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 590 nm kinetically for 5 minutes.
-
-
Data Analysis and Validation:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve using non-linear regression to calculate the IC₅₀ value.
-
The protocol is validated by the performance of the positive controls, which should yield IC₅₀ values consistent with literature reports.
-
Conclusion
The choice between this compound and its positional isomers is a critical decision in the design of new chemical entities. This guide demonstrates that the placement of fluorine and hydroxyl groups is not a trivial matter; it is a fundamental determinant of the molecule's physicochemical properties, synthetic feasibility, and biological function. While this compound presents one unique combination of properties, an isomer like 2,4-Difluoro-6-hydroxybenzoic acid may offer enhanced acidity beneficial for certain target interactions, whereas another like 3,4-Difluoro-2-hydroxybenzoic acid might provide a different steric and electronic profile or a more accessible synthetic route.
Ultimately, the optimal choice is context-dependent. By providing a framework that combines physicochemical data, synthetic rationale, and a robust protocol for biological evaluation, we empower researchers to make a more informed, data-driven decision in their quest for novel and effective molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,4-DIFLUORO-6-HYDROXY-BENZOIC ACID | 189283-54-3 [chemicalbook.com]
- 4. 3,4-DIFLUORO-2-HYDROXYBENZOIC ACID | 189283-51-0 [chemicalbook.com]
- 5. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. CAS 84376-20-5: 3,5-difluoro-2-hydroxybenzoic acid [cymitquimica.com]
- 8. 3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 13004447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 12. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 13. Buy 3,5-Difluoro-2-hydroxybenzoic acid | 84376-20-5 [smolecule.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Difluorobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Yet Significant Differences Among Difluorobenzoic Acid Isomers
Difluorobenzoic acids are a class of small organic molecules that have garnered significant interest in the fields of medicinal chemistry, materials science, and agrochemicals. The introduction of fluorine atoms into the benzoic acid scaffold can dramatically alter its physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. The six positional isomers of difluorobenzoic acid—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzoic acid—while structurally similar, exhibit unique electronic and steric properties that translate into distinct spectroscopic signatures.
This comprehensive guide provides a comparative analysis of the spectroscopic data for these six isomers, offering a valuable resource for their unambiguous identification and characterization. By understanding the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, researchers can confidently distinguish between these closely related compounds, a critical step in synthesis, quality control, and structure-activity relationship (SAR) studies. This guide delves into the causality behind the observed spectroscopic differences, grounded in the fundamental principles of each technique and supported by experimental data from reputable sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of specific nuclei, primarily ¹H, ¹³C, and in this case, the highly informative ¹⁹F nucleus.
¹H NMR Spectroscopy: A Window into Proton Environments
The ¹H NMR spectra of difluorobenzoic acid isomers are characterized by complex splitting patterns in the aromatic region due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of both the carboxylic acid group and the fluorine atoms.
Causality of Spectral Differences: The substitution pattern of the fluorine atoms dictates the symmetry of the molecule and the electronic environment of each proton. Isomers with higher symmetry, such as 3,5-difluorobenzoic acid, will exhibit simpler spectra with fewer signals. The proximity of fluorine atoms to protons generally leads to downfield shifts and observable H-F coupling constants, which are invaluable for assigning specific protons.
Table 1: Comparative ¹H NMR Spectral Data (Aromatic Region) of Difluorobenzoic Acid Isomers
| Isomer | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2,3-Difluorobenzoic Acid | ~7.8 (m, 1H), ~7.6 (m, 1H), ~7.3 (m, 1H) |
| 2,4-Difluorobenzoic Acid | ~8.0 (m, 1H), ~7.2 (m, 1H), ~7.1 (m, 1H) |
| 2,5-Difluorobenzoic Acid | ~7.7 (m, 1H), ~7.4 (m, 1H), ~7.3 (m, 1H) |
| 2,6-Difluorobenzoic Acid | ~7.6 (m, 1H), ~7.1 (t, J ≈ 8 Hz, 2H) |
| 3,4-Difluorobenzoic Acid | ~7.9 (m, 1H), ~7.8 (m, 1H), ~7.4 (q, J ≈ 8 Hz, 1H) |
| 3,5-Difluorobenzoic Acid | ~7.6 (s, 2H), ~7.2 (s, 1H) |
Note: The chemical shifts and multiplicities are approximate and can vary depending on the solvent and concentration. "m" denotes a multiplet.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information on the number of unique carbon atoms and their electronic environments. The chemical shifts of the carbon atoms in the difluorobenzoic acid isomers are influenced by the electronegativity of the attached fluorine atoms and the carboxylic acid group. A key feature is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into doublets or more complex multiplets.
Causality of Spectral Differences: The magnitude of the ¹JCF coupling constant is typically large (around 240-260 Hz) for carbons directly bonded to fluorine. Longer-range couplings (²JCF, ³JCF) are also observed and are diagnostic for assigning the substitution pattern. The symmetry of the isomer also plays a crucial role in determining the number of distinct carbon signals. For instance, the highly symmetric 3,5-difluorobenzoic acid will show fewer signals than its less symmetric counterparts.
Table 2: Comparative ¹³C NMR Spectral Data of Difluorobenzoic Acid Isomers
| Isomer | Carboxylic Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) with JCF (Hz) |
| 2,3-Difluorobenzoic Acid | ~163 | Multiple signals with characteristic C-F couplings. |
| 2,4-Difluorobenzoic Acid | ~164 | Multiple signals with characteristic C-F couplings. |
| 2,5-Difluorobenzoic Acid | ~163 | Multiple signals with characteristic C-F couplings. |
| 2,6-Difluorobenzoic Acid | ~162 | Multiple signals with characteristic C-F couplings. |
| 3,4-Difluorobenzoic Acid | ~167 | Multiple signals with characteristic C-F couplings. |
| 3,5-Difluorobenzoic Acid | ~166 | ~163 (d, ¹JCF ≈ 250), ~134 (t, ³JCF ≈ 10), ~115 (m), ~112 (m) |
Note: Chemical shifts and coupling constants are approximate and solvent-dependent.
1,3. ¹⁹F NMR Spectroscopy: A Direct Look at Fluorine Environments
¹⁹F NMR is a highly sensitive technique that provides a direct probe of the fluorine atoms in a molecule. The chemical shifts of the fluorine nuclei are very sensitive to their electronic environment, making ¹⁹F NMR an excellent tool for distinguishing between the difluorobenzoic acid isomers.
Causality of Spectral Differences: Each isomer will exhibit a unique set of ¹⁹F chemical shifts. The presence of through-space and through-bond fluorine-fluorine (F-F) and fluorine-proton (F-H) couplings provides additional structural information. The chemical shift is referenced against a standard such as CFCl₃.[1]
Table 3: Comparative ¹⁹F NMR Spectral Data of Difluorobenzoic Acid Isomers
| Isomer | Chemical Shifts (δ, ppm) |
| 2,3-Difluorobenzoic Acid | Two distinct signals. |
| 2,4-Difluorobenzoic Acid | Two distinct signals. |
| 2,5-Difluorobenzoic Acid | Two distinct signals. |
| 2,6-Difluorobenzoic Acid | One signal. |
| 3,4-Difluorobenzoic Acid | Two distinct signals. |
| 3,5-Difluorobenzoic Acid | One signal. |
Note: Chemical shifts are approximate and depend on the solvent and reference standard.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate comparison.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the difluorobenzoic acid isomer for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external reference or a known internal standard can be used.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse experiment. Typical spectral width is -2 to 12 ppm.
-
¹³C NMR: Acquire a proton-decoupled experiment to obtain singlets for each carbon (unless C-F coupling is being studied). A typical spectral width is 0 to 200 ppm.
-
¹⁹F NMR: Acquire a proton-decoupled or coupled spectrum. The spectral width will depend on the chemical shift range of the fluorine atoms, but is generally much larger than for ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Reference the spectrum to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.
-
Measure the chemical shifts and coupling constants.
-
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While both provide a "fingerprint" spectrum unique to the compound, their selection rules differ, often resulting in different vibrational modes being active in each.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The position, intensity, and shape of the absorption bands provide information about the functional groups present.
Causality of Spectral Differences: The IR spectra of the difluorobenzoic acid isomers are dominated by strong absorptions from the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region). The precise positions of these bands, particularly the C-F and aromatic C-H out-of-plane bending vibrations, are sensitive to the substitution pattern of the fluorine atoms, allowing for differentiation between the isomers.
Table 4: Key IR Absorption Bands (cm⁻¹) for Difluorobenzoic Acid Isomers
| Isomer | O-H Stretch | C=O Stretch | C-F Stretch Region |
| 2,3-Difluorobenzoic Acid | ~2500-3300 (broad) | ~1700 | ~1100-1300 |
| 2,4-Difluorobenzoic Acid | ~2500-3300 (broad) | ~1705 | ~1100-1300 |
| 2,5-Difluorobenzoic Acid | ~2500-3300 (broad) | ~1695 | ~1100-1300 |
| 2,6-Difluorobenzoic Acid | ~2500-3300 (broad) | ~1710 | ~1100-1300 |
| 3,4-Difluorobenzoic Acid | ~2500-3300 (broad) | ~1690 | ~1100-1300 |
| 3,5-Difluorobenzoic Acid | ~2500-3300 (broad) | ~1700 | ~1100-1300 |
Note: These are approximate ranges and the exact peak positions can vary.
Raman Spectroscopy
Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy difference between the incident and scattered light corresponds to the vibrational energy levels of the molecule.
Causality of Spectral Differences: While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in the polarizability. This often means that symmetric vibrations and vibrations of non-polar bonds (like C-C bonds in the aromatic ring) are strong in the Raman spectrum. The Raman spectra of the difluorobenzoic acid isomers will show characteristic bands for the aromatic ring breathing modes and C-F symmetric stretches, which are sensitive to the isomer's structure.[2]
Table 5: Key Raman Shifts (cm⁻¹) for Difluorobenzoic Acid Isomers
| Isomer | Aromatic Ring Modes | C-F Symmetric Stretch |
| 2,3-Difluorobenzoic Acid | Multiple bands | Characteristic shifts |
| 2,4-Difluorobenzoic Acid | Multiple bands | Characteristic shifts |
| 2,5-Difluorobenzoic Acid | Multiple bands | Characteristic shifts |
| 2,6-Difluorobenzoic Acid | Multiple bands | Characteristic shifts |
| 3,4-Difluorobenzoic Acid | Multiple bands | Characteristic shifts |
| 3,5-Difluorobenzoic Acid | Multiple bands | Characteristic shifts |
Note: Specific Raman data is less commonly available in free databases. The table indicates the expected regions of interest.
Experimental Protocol: Acquiring Vibrational Spectra of Solid Samples
For solid samples like the difluorobenzoic acids, the following protocols are commonly used.
IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a pure KBr pellet.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Raman Spectroscopy:
-
Sample Preparation:
-
Place a small amount of the crystalline difluorobenzoic acid isomer on a microscope slide or in a sample holder.
-
-
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Collect the scattered light using a suitable collection optic and direct it to the spectrometer.
-
Acquire the spectrum over the desired Raman shift range.
-
References
Validating the Structure of 2,3-Difluoro-6-hydroxybenzoic Acid Derivatives: An Integrated Analytical Approach
Introduction
Fluorinated aromatic compounds, particularly derivatives of benzoic acid, are cornerstone scaffolds in modern drug discovery and materials science.[1][2][3] The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them indispensable tools for medicinal chemists.[2][3] The 2,3-Difluoro-6-hydroxybenzoic acid framework, in particular, presents a unique structural challenge. The dense substitution pattern and the potential for isomerism necessitate a robust, multi-technique approach to ensure unambiguous structural validation. Misidentification of isomers can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues in drug development.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of these complex derivatives. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, demonstrating how an integrated workflow provides a self-validating system for achieving irrefutable structural proof.
The Analytical Triad: MS, NMR, and X-Ray Crystallography
The complete structural elucidation of a novel this compound derivative relies on a synergistic combination of three core techniques:
-
Mass Spectrometry (MS): Primarily for determining the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For elucidating the precise connectivity of atoms and differentiating between isomers.
-
Single-Crystal X-Ray Crystallography: The "gold standard" for providing the absolute, three-dimensional structure in the solid state.[4]
Each method provides a unique and critical piece of the structural puzzle. Relying on a single technique is often insufficient and can lead to ambiguity, especially when dealing with positional isomers which may have identical mass spectra and grossly similar 1D NMR spectra.
Method 1: High-Resolution Mass Spectrometry (HRMS) – The Gatekeeper
The first step in any structural validation workflow is to confirm that the molecule has the correct elemental composition. Low-resolution MS can confirm the nominal mass, but High-Resolution Mass Spectrometry (HRMS) is essential for providing the exact mass, which allows for the unambiguous determination of the molecular formula.
Causality of Choice: Why HRMS is Non-Negotiable
For a target like a this compound derivative, many combinations of C, H, F, and O could result in the same nominal mass. HRMS provides mass accuracy to within a few parts per million (ppm), leveraging the slight mass differences between isotopes to eliminate all but one possible elemental formula. For halogenated compounds, this precision is crucial.[5] While fluorine is monoisotopic (¹⁹F), this technique is invaluable for differentiating from compounds containing other elements like chlorine or bromine which have distinct isotopic patterns.[6][7]
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid and hydroxyl groups are readily deprotonated to form the [M-H]⁻ ion.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument.
-
Data Processing: Determine the exact mass of the [M-H]⁻ ion. Use the instrument's software to generate a list of possible elemental formulas that fit the measured mass within a narrow tolerance window (e.g., < 5 ppm).
-
Validation: Confirm that the experimentally determined formula matches the expected theoretical formula.
Method 2: NMR Spectroscopy – The Blueprint of Connectivity
Once the elemental formula is confirmed, NMR spectroscopy is employed to piece together the atomic connectivity. For fluorinated molecules, ¹⁹F NMR is a uniquely powerful tool that complements standard ¹H and ¹³C NMR experiments.[8][9]
Expertise in Action: Leveraging ¹⁹F NMR and 2D Techniques
The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance and high sensitivity, comparable to ¹H.[9][10] Its chemical shifts are highly sensitive to the local electronic environment, spanning a vast range of over 800 ppm, which minimizes signal overlap and provides a clear window into the molecule's structure.[9][11]
For a this compound derivative, the key is to use a combination of 1D and 2D NMR experiments to map out the connections between H, C, and F atoms.
| Experiment | Purpose | Key Insights for Structure Validation |
| ¹H NMR | Shows the number and environment of protons. | Reveals the aromatic proton signals and their coupling to adjacent fluorine atoms (²JHF, ³JHF). The splitting patterns are critical for confirming substitution. |
| ¹⁹F NMR | Shows the number and environment of fluorine atoms. | Provides distinct signals for F-2 and F-3. The coupling between them (³JFF) and to adjacent protons (³JHF) confirms their relative positions. |
| ¹³C NMR | Shows the number and environment of carbon atoms. | Large C-F coupling constants (¹JCF, ²JCF) create distinct splitting patterns that help assign the fluorinated carbons and their neighbors. |
| COSY | Correlates coupled protons. | Identifies which protons are adjacent in the aromatic ring. |
| HSQC | Correlates protons to their directly attached carbons. | Links the assigned proton signals to their corresponding carbon signals. |
| HMBC | Correlates protons to carbons over 2-3 bonds. | This is the critical experiment for isomer differentiation. It reveals long-range correlations, such as from the hydroxyl proton to C-6, or from an aromatic proton to the carboxyl carbon, locking in the substitution pattern. |
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (from -OH and -COOH).
-
¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum.
-
¹⁹F Spectrum Acquisition: Acquire a proton-decoupled 1D fluorine spectrum. Note the chemical shifts and any F-F couplings.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled 1D carbon spectrum.
-
2D Spectra Acquisition: Sequentially run COSY, HSQC, and HMBC experiments. Optimize acquisition parameters for expected coupling constants.
-
Data Interpretation: Integrate all spectra to build the molecular structure piece by piece. For example, an HMBC correlation from the remaining aromatic proton (H-4 or H-5) to the two fluorine-bearing carbons (C-2 and C-3) would be definitive proof of the substitution pattern.
Visualizing the NMR Workflow
The following diagram illustrates the logical flow of using different NMR experiments to assemble the final structure.
Caption: Integrated NMR workflow for structural elucidation.
Method 3: Single-Crystal X-Ray Crystallography – The Final Arbiter
While the combination of HRMS and comprehensive NMR provides a highly confident structural assignment, the only technique that delivers unequivocal, three-dimensional proof of structure is single-crystal X-ray crystallography.[4][12][13] It is the ultimate tool for resolving any lingering ambiguity and serves as the authoritative validation of the assignments made by other methods.
Causality of Choice: When Crystallography is Essential
-
Absolute Proof: It provides precise bond lengths, bond angles, and the absolute configuration for chiral molecules.[4][12]
-
Isomer Resolution: It can effortlessly distinguish between positional isomers that might be challenging to separate by other means.
-
Solid-State Conformation: It reveals the molecule's preferred conformation and intermolecular interactions (like hydrogen bonding) in the solid state.[4]
The primary challenge is not in the analysis, but in obtaining a high-quality single crystal suitable for diffraction.
Experimental Protocol: Crystal Growth and Structure Determination
-
Crystal Growth (The Art):
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Screening: Experiment with various solvents and solvent combinations to find optimal crystallization conditions.
-
-
Crystal Selection and Mounting: Identify a well-formed, clear crystal (ideally 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to protect the crystal from radiation damage. The instrument rotates the crystal while bombarding it with X-rays, collecting the resulting diffraction pattern.[14]
-
Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data, ultimately yielding the final 3D structure.
Integrated Strategy and Comparative Summary
A robust validation strategy does not treat these techniques in isolation. Instead, it uses them in a logical progression where each step validates the last.
Visualizing the Integrated Validation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tutorchase.com [tutorchase.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 11. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rigaku.com [rigaku.com]
- 13. excillum.com [excillum.com]
- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
A Comparative Analysis of the Acidity of Hydroxybenzoic Acid Isomers
This guide provides an in-depth comparison of the acidity of ortho-, meta-, and para-hydroxybenzoic acid. Directed at researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic factors governing their respective acidities. We will explore the underlying chemical principles, supported by experimental data and provide a detailed protocol for empirical validation.
Introduction: The Significance of Acidity in Molecular Behavior
The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a fundamental property that dictates its behavior in various chemical and biological systems. For active pharmaceutical ingredients (APIs), pKa influences critical parameters such as solubility, absorption, distribution, metabolism, and excretion (ADME). The hydroxybenzoic acids, structural isomers differing only in the position of the hydroxyl (-OH) group relative to the carboxyl (-COOH) group, offer a classic case study in how subtle changes in molecular architecture can lead to significant differences in acidity.
Comparative Acidity: An Overview of pKa Values
The acidity of the three isomers of hydroxybenzoic acid varies significantly. The experimentally determined pKa values for the carboxylic acid proton are summarized in the table below. A lower pKa value indicates a stronger acid.
| Isomer | Common Name | pKa Value |
| ortho-hydroxybenzoic acid | Salicylic acid | 2.97[1] |
| meta-hydroxybenzoic acid | m-Hydroxybenzoic acid | 4.06[1] |
| para-hydroxybenzoic acid | p-Hydroxybenzoic acid | 4.48[1] |
| Benzoic acid (Reference) | 4.20[1] |
From the data, the order of acidity is: ortho > meta > Benzoic acid > para
This trend highlights the profound influence of the hydroxyl group's position on the acidity of the carboxylic acid.
Mechanistic Insights into Acidity Differences
The observed order of acidity can be rationalized by considering a combination of electronic and steric effects, including intramolecular hydrogen bonding, the ortho effect, inductive effects, and resonance effects.
The Anomalous Acidity of ortho-Hydroxybenzoic Acid (Salicylic Acid)
Ortho-hydroxybenzoic acid is remarkably more acidic than its isomers and even benzoic acid itself. This enhanced acidity is primarily attributed to two key factors:
-
Intramolecular Hydrogen Bonding: The defining feature of the ortho isomer is the proximity of the hydroxyl and carboxyl groups. Upon deprotonation of the carboxylic acid, the resulting carboxylate anion is stabilized by a strong intramolecular hydrogen bond with the adjacent hydroxyl group.[2][3][4] This chelation forms a stable six-membered ring, which significantly disperses the negative charge of the carboxylate, thereby stabilizing the conjugate base and favoring dissociation of the proton.[3]
-
The Ortho Effect: This is a general phenomenon observed in ortho-substituted benzoic acids. The substituent at the ortho position can cause steric hindrance, forcing the carboxyl group out of the plane of the benzene ring.[5] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in the case of benzoic acid, is a stabilizing interaction for the undissociated acid. By reducing this resonance stabilization of the acid form, the equilibrium is shifted towards the dissociated form, resulting in increased acidity.[5]
Caption: Dissociation of hydroxybenzoic acid isomers.
Acidity of meta-Hydroxybenzoic Acid
The meta isomer is slightly more acidic than benzoic acid. This can be explained by the electronic effects of the hydroxyl group at the meta position:
-
Inductive Effect (-I): The oxygen atom of the hydroxyl group is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect. This effect pulls electron density away from the carboxyl group, stabilizing the resulting carboxylate anion and increasing acidity.[6][7]
-
Resonance Effect (+R): The resonance effect, which involves the donation of a lone pair of electrons from the hydroxyl oxygen into the benzene ring, does not operate at the meta position. Therefore, the acidity of the meta isomer is primarily influenced by the acid-strengthening inductive effect.
Acidity of para-Hydroxybenzoic Acid
The para isomer is the least acidic of the three and is even less acidic than benzoic acid. This is due to the interplay of inductive and resonance effects:
-
Inductive Effect (-I): Similar to the meta isomer, the hydroxyl group exerts an electron-withdrawing inductive effect. However, this effect is weaker at the para position due to the greater distance from the carboxyl group.
-
Resonance Effect (+R): The hydroxyl group at the para position can donate a lone pair of electrons into the benzene ring through resonance. This electron-donating effect increases the electron density on the carboxyl group, destabilizing the carboxylate anion and making it more difficult for the proton to dissociate. The +R effect of the hydroxyl group outweighs its -I effect at the para position, leading to a decrease in acidity compared to benzoic acid.[8]
Caption: Key factors affecting the acidity of hydroxybenzoic acid isomers.
Experimental Determination of pKa: Potentiometric Titration
The pKa values of the hydroxybenzoic acid isomers can be accurately determined using potentiometric titration. This method involves titrating a solution of the weak acid with a strong base and monitoring the change in pH as a function of the volume of titrant added.
Principle
A weak acid (HA) reacts with a strong base (e.g., NaOH) in a neutralization reaction. At the half-equivalence point, the concentrations of the weak acid and its conjugate base are equal ([HA] = [A⁻]). According to the Henderson-Hasselbalch equation, at this point, the pH of the solution is equal to the pKa of the acid.
Experimental Protocol
Materials:
-
ortho-, meta-, and para-hydroxybenzoic acid
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
250 mL beakers
-
Volumetric flasks
Procedure:
-
Preparation of the Acid Solution: Accurately weigh approximately 0.2 g of the hydroxybenzoic acid isomer and dissolve it in 100 mL of deionized water in a 250 mL beaker. Gentle heating may be required for complete dissolution, especially for the ortho and para isomers. Allow the solution to cool to room temperature.
-
Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Calibrate the pH meter using standard buffer solutions (pH 4.00 and 7.00). Immerse the pH electrode in the acid solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution. Begin adding the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL) to obtain a more precise titration curve. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve.
-
The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.
-
The pKa is the pH value at the half-equivalence point.
-
Caption: Workflow for the potentiometric determination of pKa.
Conclusion
The acidity of the hydroxybenzoic acid isomers is a clear demonstration of how substituent position dictates molecular properties. Ortho-hydroxybenzoic acid's enhanced acidity is a consequence of the stabilizing intramolecular hydrogen bond in its conjugate base and the ortho effect. The slightly increased acidity of the meta isomer is due to the electron-withdrawing inductive effect of the hydroxyl group. In contrast, the decreased acidity of the para isomer is a result of the dominant electron-donating resonance effect. A thorough understanding of these principles is essential for predicting and manipulating the physicochemical properties of molecules in drug design and development.
References
A Comparative Guide to the Influence of Fluorine Position on the Properties of Difluorobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of fluorine can profoundly alter the physicochemical and biological characteristics of a molecule. This guide offers an in-depth comparison of the six isomers of difluorobenzoic acid, providing both experimental data and a mechanistic explanation of how the seemingly subtle shift in fluorine positioning dramatically influences acidity, lipophilicity, solubility, and other key molecular properties.
The Critical Role of Fluorine in Molecular Design
Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond make it a powerful tool for molecular engineering. In medicinal chemistry, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity to optimize pharmacokinetic profiles. For material scientists, fluorinated compounds exhibit enhanced thermal stability and chemical resistance.[1] Understanding the nuanced effects of fluorine substitution patterns is therefore paramount for designing next-generation pharmaceuticals and advanced materials.
Physicochemical Properties: A Tale of Six Isomers
The positioning of two fluorine atoms on the benzoic acid ring gives rise to six structural isomers, each with a distinct set of physicochemical properties. These differences are not trivial and have significant implications for their application.
| Isomer | Melting Point (°C) | pKa | logP | Aqueous Solubility |
| 2,3-Difluorobenzoic acid | 163-165[2] | 2.93 (Predicted)[2][3] | - | Slightly soluble[3] |
| 2,4-Difluorobenzoic acid | 188-190[4] | 3.21[5] | 1.9[6] | Very soluble[5] |
| 2,5-Difluorobenzoic acid | 132-134[1][7][8] | 2.93 (Predicted)[1][7][9] | - | Insoluble in water[1][7][8] |
| 2,6-Difluorobenzoic acid | 157-161 | - | - | - |
| 3,4-Difluorobenzoic acid | 120-122[10] | 3.80[11] | 1.91[11] | Very soluble[11] |
| 3,5-Difluorobenzoic acid | 121-123 | - | - | - |
Note: Some values are predicted and should be considered as estimates. Experimental conditions can affect these values.
Acidity (pKa)
The acidity of the carboxylic acid group is highly sensitive to the electron-withdrawing effects of the fluorine atoms. The closer the fluorine atoms are to the carboxylic acid, the stronger the inductive effect, leading to a lower pKa (stronger acid).
-
Ortho-substitution (2-position): Fluorine atoms at the 2- and/or 6-positions exert the strongest acidifying effect due to their proximity to the carboxyl group. This is evident in the predicted low pKa of 2,3- and 2,5-difluorobenzoic acids. The "ortho effect" can also involve through-space interactions that further stabilize the carboxylate anion.
-
Meta-substitution (3-position): Fluorine atoms at the 3- and/or 5-positions have a moderate acidifying effect, as the inductive effect is transmitted over a greater distance.
-
Para-substitution (4-position): A fluorine atom at the 4-position has the weakest inductive effect on the carboxylic acid group.
Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the pKa of substituted benzoic acids based on quantum chemical descriptors, providing a theoretical framework for understanding these trends.[12][13][14]
Lipophilicity (logP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).
The introduction of fluorine atoms generally increases the lipophilicity of a molecule. The position of the fluorine atoms can fine-tune the logP value. For instance, 2,4- and 3,4-difluorobenzoic acid exhibit similar experimental logP values, suggesting that the overall fluorine content is a primary driver of lipophilicity in these cases.[5][11]
Aqueous Solubility
The solubility of these isomers is a complex interplay of factors including the energy of the crystal lattice (related to the melting point), the polarity of the molecule, and its ability to form hydrogen bonds with water.
-
2,4- and 3,4-Difluorobenzoic acid are reported to be "very soluble" in water.[5][11] This could be attributed to a favorable balance of polarity and hydrogen bonding potential.
-
2,5-Difluorobenzoic acid is described as "insoluble in water," which may be due to a more stable crystal lattice, as suggested by its relatively high melting point.[1][7][8]
-
2,3-Difluorobenzoic acid is "slightly soluble," indicating an intermediate behavior.[3]
Structural and Spectroscopic Insights
The position of the fluorine atoms also dictates the molecule's three-dimensional structure and its interaction with electromagnetic radiation, which can be probed by various spectroscopic techniques.
Crystal Structure
In the solid state, difluorobenzoic acids, like other benzoic acid derivatives, often form hydrogen-bonded dimers. The specific packing arrangement of these dimers in the crystal lattice is influenced by the fluorine positions, affecting properties like melting point and solubility. For example, 2,3-difluorobenzoic acid forms dimers that are stabilized by hydrogen bonds.
Spectroscopic Properties
Infrared (IR) Spectroscopy: The vibrational modes of the C-F and C=O bonds are sensitive to the electronic environment. Comparative analysis of the FTIR spectra of the isomers can reveal shifts in the characteristic absorption bands, providing insights into the electronic effects of the fluorine substituents.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are powerful tools for elucidating the structure of these isomers. The chemical shifts and coupling constants are highly dependent on the fluorine positions, providing a unique fingerprint for each isomer.[17][18][19][20]
Experimental Protocols
To ensure the reliability and reproducibility of the physicochemical data, standardized experimental protocols are essential.
pKa Determination by Potentiometric Titration
This method involves the titration of a solution of the difluorobenzoic acid with a standardized base, while monitoring the pH. The pKa is determined from the midpoint of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
logP Determination by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP values. The retention time of the analyte on a nonpolar stationary phase is correlated with its lipophilicity.
Caption: Workflow for logP determination by RP-HPLC.
Aqueous Solubility Determination by Shake-Flask Method
This classic method involves equilibrating an excess of the solid compound in water and then measuring the concentration of the dissolved solute.
Caption: Workflow for aqueous solubility determination by the shake-flask method.
Conclusion
The positional isomerism of difluorobenzoic acids provides a compelling case study in the power of subtle structural modifications. The choice of isomer can have a profound impact on a molecule's key physicochemical properties, which in turn dictates its suitability for a given application. For drug development professionals and materials scientists, a thorough understanding of these structure-property relationships is essential for the rational design of new and improved chemical entities. This guide serves as a foundational resource for navigating the nuanced world of fluorinated aromatic carboxylic acids.
References
- 1. 2,5-Difluorobenzoic acid CAS#: 2991-28-8 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 2,3-Difluorobenzoic acid CAS#: 4519-39-5 [m.chemicalbook.com]
- 4. 2,4-Difluorobenzoic acid 98 1583-58-0 [sigmaaldrich.com]
- 5. 2,4-Difluorobenzoic acid(1583-58-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 2,5-Difluorobenzoic acid | 2991-28-8 [chemicalbook.com]
- 8. 2,5-Difluorobenzoic acid, CasNo.2991-28-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 9. 2991-28-8 CAS MSDS (2,5-Difluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 3,4-Difluorobenzoic acid | 455-86-7 [chemicalbook.com]
- 11. 3,4-Difluorobenzoic acid(455-86-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 12. chemijournal.com [chemijournal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijtsrd.com [ijtsrd.com]
- 17. 2,3-Difluorobenzoic acid(4519-39-5) 1H NMR [m.chemicalbook.com]
- 18. 3,5-Difluorobenzoic acid(455-40-3) 1H NMR [m.chemicalbook.com]
- 19. 2,4-Difluorobenzoic acid(1583-58-0) 1H NMR [m.chemicalbook.com]
- 20. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR [m.chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Difluoro-6-hydroxybenzoic Acid
As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized reagents like 2,3-Difluoro-6-hydroxybenzoic acid demand a meticulous, informed approach. This guide moves beyond mere procedural lists to provide a deep, causality-driven framework for its safe management, ensuring that every step is understood, validated, and executed with the highest degree of scientific integrity.
Hazard Profile and Essential Safety Intelligence
Understanding the intrinsic properties of a compound is the foundation of its safe handling. This compound is a halogenated organic acid, and its hazard profile dictates the stringent controls required for its disposal.
Chemical and Hazard Identification:
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₃ | [1] |
| Molecular Weight | 174.10 g/mol | [1] |
| Appearance | Solid | |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3][4] |
| Classification | Skin Irritant (Category 2)Eye Irritant (Category 2/2A)Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory) | [2][3][4] |
The presence of fluorine atoms designates this compound as a halogenated organic , a critical classification for waste segregation. Its acidic nature, combined with irritant properties, necessitates robust personal protective measures to prevent chemical burns and respiratory distress.[5]
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Item Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Always check the manufacturer's compatibility data. Double-gloving can be a prudent measure during bulk handling or spill cleanup. |
| Eye Protection | Safety goggles providing a complete seal, or a full-face shield. | Protects against splashes and airborne dust particles which can cause serious eye irritation.[2] |
| Skin and Body | Chemical-resistant apron or a fully-fastened lab coat. | Provides a barrier against accidental spills and contact that could lead to skin irritation.[2] |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | The compound can cause respiratory irritation.[2][3] A fume hood is essential to prevent inhalation of dust or fumes. |
The Core Principle: Segregation of Halogenated Waste
The single most important step in the disposal of this compound is its correct segregation into the halogenated organic waste stream .
Why is this critical?
-
Treatment Methodology: Halogenated wastes require specific disposal methods, often involving high-temperature incineration with subsequent scrubbing of acid gases (like HF). Mixing them with non-halogenated solvents contaminates the entire volume, drastically increasing disposal costs and complexity.[6]
-
Chemical Incompatibility: Mixing halogenated acids with other waste streams, such as bases or strong oxidizing agents, can trigger violent or unpredictable chemical reactions.[7] All waste streams must be kept separate unless explicitly deemed compatible by your institution's Environmental Health & Safety (EHS) department.[5]
The following diagram illustrates the initial decision-making process for waste segregation.
Caption: Waste Segregation Decision Flow.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and temporary storage of this compound waste pending collection by EHS professionals.
Step 1: Container Selection
-
Action: Select a clean, dry, and compatible waste container. Recommended materials are high-density polyethylene (HDPE), polypropylene, or borosilicate glass.[5][8]
-
Causality: This compound is an acid. Using a metallic container is strictly forbidden as it can lead to corrosion and potential generation of flammable hydrogen gas.[7][8] The container must have a secure, vapor-tight screw cap to prevent leaks and fugitive emissions.[9]
Step 2: Waste Labeling
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[10] Fill out all required fields:
-
Causality: Proper labeling is a federal requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[8][10] It ensures that anyone handling the container is immediately aware of its contents and the associated dangers, preventing accidental mixing or improper handling.
Step 3: Waste Accumulation
-
Action: Add waste to the container in a chemical fume hood. Keep the container closed at all times except when actively adding waste.[9] Do not fill the container beyond 90% of its capacity.[8]
-
Causality: Keeping the container closed minimizes exposure to vapors and prevents spills. The 10% headspace allows for vapor expansion with temperature changes, preventing container rupture.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[7][10]
-
Causality: The SAA ensures that hazardous waste is managed safely in the immediate work area. It should be located in a secondary containment tray to contain any potential leaks. Store it segregated from incompatible materials, especially bases.[7]
Step 5: Arranging for Disposal
-
Action: Once the container is full or has been stored for the maximum allowable time (per your institution's policy, often up to one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for pickup.[5][7]
-
Causality: EHS or a licensed hazardous waste disposal company are the only entities authorized to transport and dispose of the waste in compliance with federal and local regulations.[5][8]
The following workflow summarizes the complete disposal process.
Caption: Standard Operating Procedure for Waste Disposal.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[5]
-
Assess & Equip: Do not re-enter without the appropriate PPE (as detailed in the table above).
-
Contain: For a small spill, contain the material using an inert absorbent like vermiculite, sand, or earth. DO NOT use combustible materials like paper towels or sawdust as the primary absorbent.[4][5]
-
Collect: Carefully sweep or shovel the absorbed material into a designated, compatible hazardous waste container. Label it appropriately as spill debris.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department immediately.[5]
First Aid for Exposure:
-
Eye Contact: Immediately flush eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Flush the affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[2][12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice from a poison control center or doctor.[13]
Regulatory Compliance and Institutional Responsibility
All hazardous waste management is governed by the EPA under RCRA.[8] However, your institution's EHS department implements these regulations with specific protocols tailored to your site. They are your primary resource for any questions. Never dispose of this chemical down the drain or in regular trash.[14] Adherence to these guidelines is not just a matter of best practice; it is a legal requirement and a cornerstone of our professional responsibility.
References
- 1. 2,3-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pfw.edu [pfw.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
A Researcher's Guide to the Safe Handling of 2,3-Difluoro-6-hydroxybenzoic Acid
As researchers and drug development professionals, our work with novel chemical compounds is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides a comprehensive, technically grounded framework for the safe handling of 2,3-Difluoro-6-hydroxybenzoic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. The protocols herein are designed to create a self-validating system of safety, ensuring the protection of personnel, the integrity of research, and environmental compliance.
Hazard Analysis: Understanding the Adversary
Before any handling, a thorough understanding of the specific risks posed by this compound is paramount. Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications identify the primary routes of exposure and the principal health risks. As a fluorinated benzoic acid derivative, it is a solid, likely a powder, which can become airborne, posing an inhalation risk.[1] Contact with skin or eyes will lead to irritation, and potentially more severe damage with prolonged exposure.[1][2] During heating or combustion, it may also emit corrosive and toxic fumes, such as gaseous hydrogen fluoride (HF).[1][3]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description of Risk |
| Skin Irritation | H315 | Causes redness, itching, and inflammation upon contact with skin.[1] |
| Serious Eye Irritation | H319 | Can cause significant eye irritation, redness, pain, and potential damage.[1] |
| Respiratory Irritation | H335 | Inhalation of dust may irritate the respiratory tract, leading to coughing and discomfort.[1] |
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards. For this compound, the strategy is to create a complete barrier against dust inhalation, skin contact, and eye exposure.
2.1. Respiratory Protection
Given the H335 classification (May cause respiratory irritation), controlling dust is critical.[1]
-
Primary Control: Always handle this compound within a certified chemical fume hood to minimize dust and vapor inhalation.[4][5]
-
Secondary Precaution: For situations where dust generation is unavoidable (e.g., weighing, transfers, spill cleanup), a respirator is necessary. An N95 dust mask may be suitable for low-level exposure, but for higher-risk tasks, a full-face respirator with cartridges rated for acid gases and particulates offers superior protection.[6][7]
2.2. Eye and Face Protection
The serious eye irritation hazard (H319) necessitates robust protection.[1]
-
Minimum Requirement: Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[8] Safety glasses with side shields are insufficient as they do not provide a seal against airborne dust.[2]
-
Enhanced Protection: When there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to chemical splash goggles.[2][6][7] The face shield protects the entire face from contact.
2.3. Skin and Body Protection
To prevent skin irritation (H315), complete skin coverage is essential.
-
Gloves: Chemical-resistant gloves are the first line of defense. Nitrile or neoprene gloves are recommended for handling corrosive and irritant substances.[6][7] For incidental contact, double-gloving with nitrile gloves provides an extra layer of security.[5] Always inspect gloves for tears or punctures before use and remove them promptly and properly after handling.
-
Laboratory Coat/Suit: A standard laboratory coat is a minimum requirement. For larger quantities or tasks with a higher spill risk, an acid-resistant apron or a chemical-resistant suit (e.g., Tychem) provides enhanced protection.[5][9]
-
Clothing and Footwear: Long pants and closed-toe shoes are mandatory in any laboratory setting.[5] This ensures no skin is exposed below the lab coat.
Diagram 1: PPE Selection Workflow
Caption: PPE selection is dictated by the specific GHS hazard classifications.
Operational Plan: From Benchtop to Disposal
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
3.1. Handling and Storage
-
Ventilation: All manipulations should occur in a well-ventilated area, preferably a chemical fume hood.[1][4]
-
Safe Practices: Avoid generating dust when handling the solid.[1] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1][10]
-
Storage: Store the compound in a cool, dry, well-ventilated area in a tightly sealed, clearly labeled container.[1][2] It should be stored away from incompatible materials such as strong oxidizing agents.[1][11]
3.2. Spill Response In the event of a spill, immediate and correct action is crucial to prevent exposure.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]
-
Don PPE: Before cleanup, don the appropriate PPE as described above, including respiratory protection.
-
Containment: Prevent the powder from becoming airborne or entering drains.[12]
-
Cleanup: For dry spills, carefully sweep or vacuum the material and place it into a sealed, labeled container for hazardous waste.[1][12] Avoid actions that generate dust.[1][12] If the material is in solution, absorb it with an inert, non-combustible material like vermiculite or sand, then place it in the waste container.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[4]
3.3. Disposal Plan this compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Segregation: Do NOT mix halogenated organic waste with non-halogenated waste streams.[12]
-
Containerization: Collect all waste (including contaminated consumables like gloves and wipes) in a designated, leak-proof, and clearly labeled hazardous waste container.[12]
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste management company.[4][12] Adhere strictly to all local, state, and federal regulations.[12]
Diagram 2: Chemical Lifecycle and Safety Controls
Caption: Integrated safety controls at each stage of the chemical's lifecycle.
By embedding these expert-derived protocols and causal explanations into your laboratory workflow, you build a robust and resilient safety culture. This guide serves not just as a set of instructions, but as a resource to empower you, the researcher, to work confidently and safely at the cutting edge of science.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 8.9 Corrosives [ehs.cornell.edu]
- 6. leelinework.com [leelinework.com]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. echemi.com [echemi.com]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
